Berbamine
説明
特性
IUPAC Name |
20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOCUWZXJBAUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-61-5 | |
| Record name | Berbamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Berbamine natural source and isolation
An In-depth Technical Guide to the Natural Sourcing and Isolation of Berbamine for Researchers and Drug Development Professionals.
Introduction to this compound
This compound is a bioactive bisbenzylisoquinoline alkaloid predominantly isolated from plants of the Berberis genus.[1][2][3] It has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, anti-arrhythmic, and notably, anti-tumor activities.[4][5] this compound has been shown to modulate multiple oncogenic signaling pathways, making it a compound of interest for cancer research and drug development.[6][7][8] This guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and an examination of its molecular mechanisms of action.
Natural Sources and Abundance of this compound
This compound is found in various species of the Berberis family, commonly known as barberry.[1] The concentration of this compound can vary significantly depending on the species, the specific part of the plant, and geographical location.[9][10] Research indicates that the leaves of certain Berberis species can contain substantially higher amounts of this compound compared to the more commonly studied alkaloid, berberine (B55584).[9]
Quantitative Data on this compound Content
The following table summarizes the this compound content found in the leaves of three distinct Berberis species, as determined by High-Performance Liquid Chromatography (HPLC) analysis.
| Plant Species | Plant Part | This compound Content (μg/g dry weight) | This compound to Berberine Ratio |
| Berberis thunbergii | Leaf | 421.6 ± 27.1 | ~22:1[9] |
| Berberis amurensis | Leaf | 314.3 ± 43.8 | ~19:1[9] |
| Berberis koreana | Leaf | 85.8 ± 4.8 | ~6:1[9] |
This data highlights that this compound content can be up to 20 times higher than berberine content in the leaf tissues of these species, making leaves a potentially valuable source for isolation.[9]
Isolation and Purification of this compound: Experimental Protocol
The isolation of this compound from plant material involves a multi-step process of extraction, separation, and purification. The protocol below is a synthesized methodology based on established techniques for alkaloid extraction from Berberis species, with specific steps to separate this compound (a tertiary amine) from co-occurring quaternary amine alkaloids like berberine.[11][12]
Diagram: this compound Isolation Workflow
Caption: Workflow for the extraction and purification of this compound.
Detailed Methodologies
1. Plant Material Preparation:
-
Collection and Drying: Collect fresh plant material, such as the leaves or roots of Berberis amurensis.[13] The material should be air-dried in the shade or oven-dried at a low temperature (e.g., 50°C) to prevent degradation of bioactive compounds.[14]
-
Grinding: The dried plant material is coarsely ground into a powder to increase the surface area for efficient solvent extraction.[15]
2. Extraction of Total Alkaloids:
-
Solvent System: An optimized extraction is achieved using an acidified ethanol solution. Prepare a solution of 65-70% ethanol in water and adjust the pH to approximately 1.8-2.0 using an acid like sulfuric or acetic acid.[11] Acidification converts the alkaloids into their salt form, enhancing their solubility in the hydroalcoholic solvent.[16]
-
Procedure: Macerate the powdered plant material in the acidified ethanol solution at a liquid-to-material ratio of approximately 11:1 (mL/g).[11] The extraction should be carried out for 1.5-2 hours with continuous stirring.[11] For exhaustive extraction, this process can be repeated three times.
-
Concentration: The resulting filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.
3. Separation of this compound from Berberine:
-
This step leverages the different properties of tertiary amine alkaloids (this compound) and quaternary amine alkaloids (berberine).[12]
-
Alkalinization: The crude extract is dissolved in water, and the pH is adjusted to ~12 with lime milk (calcium hydroxide (B78521) solution) or an ammonia (B1221849) solution.[12][15] This converts the alkaloid salts into their free base forms.
-
Differential Solubility: Free this compound, being a tertiary amine, is insoluble in water and will precipitate out.[12] In contrast, free berberine, a quaternary ammonium (B1175870) base, remains soluble in water.[12]
-
Filtration: The mixture is allowed to stand, and the precipitate containing crude this compound is collected by suction filtration. The filtrate contains berberine, which can be recovered separately.
4. Purification:
-
Washing and Drying: The crude this compound precipitate is washed with water and dried at a temperature below 60°C.[12]
-
Recrystallization/Chromatography:
-
Simple Purification: The dried precipitate can be further purified by dissolving it in boiling distilled water followed by hot suction filtration. The this compound crude product will precipitate from the filtrate upon cooling.[12]
-
Column Chromatography: For higher purity, the crude this compound is dissolved in a suitable solvent and subjected to column chromatography using a stationary phase like silica gel or aluminum oxide.[15] Elution is performed with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate this compound from minor impurities. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.
-
-
Final Product: Fractions containing pure this compound are combined, the solvent is evaporated, and the resulting solid can be recrystallized to obtain high-purity this compound. The final product's purity should be confirmed using HPLC and its structure verified by spectroscopic methods (NMR, MS).[15]
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its potent anti-cancer effects by modulating a complex network of intracellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.
This compound-Induced Apoptosis
This compound triggers programmed cell death in cancer cells through multiple interconnected pathways, most notably by activating the p53-dependent mitochondrial pathway.[17]
Caption: this compound-induced apoptotic signaling pathway.
Key Events in this compound-Induced Apoptosis:
-
p53 Activation: this compound treatment leads to an increase in the protein levels of the tumor suppressor p53.[17][18]
-
Modulation of Bcl-2 Family Proteins: Activated p53, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[17][19] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.
-
Mitochondrial Disruption: The increase in Bax promotes the loss of mitochondrial membrane potential (ΔΨm).[20] This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.[18]
-
Caspase Activation: Cytoplasmic cytochrome c activates the initiator caspase-9, which then cleaves and activates the executioner caspase-3.[17][19][20] Activated caspase-3 orchestrates the final stages of apoptosis by cleaving key cellular substrates.
Regulation of Cell Cycle
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest.[21]
-
G0/G1 Phase Arrest: In many cancer cell lines, including colorectal and ovarian cancer, this compound causes cells to accumulate in the G0/G1 phase of the cell cycle.[17][19][20]
-
S-Phase Arrest: In bladder cancer cells, this compound has been shown to induce S-phase arrest.[21] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors p21 and p27, while simultaneously downregulating the expression of Cyclin D, Cyclin A2, and CDK2.[21]
Inhibition of Other Oncogenic Pathways
This compound's anti-tumor activity is also linked to its ability to interfere with other critical signaling pathways, including:
-
Wnt/β-catenin Signaling: this compound can inhibit this pathway, which is crucial for the proliferation and invasion of ovarian cancer cells.[19]
-
STAT3 Pathway: It can physically interact with and inhibit the activation of STAT3, a key transcription factor involved in cancer cell survival and proliferation.[6]
-
Autophagy Blockade: this compound can act as an autophagy inhibitor, which may enhance the efficacy of chemotherapeutic drugs like doxorubicin.[4][22]
-
NF-κB Pathway: In some contexts, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.[21]
References
- 1. Berberis Plants—Drifting from Farm to Food Applications, Phytotherapy, and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. Effect of this compound on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Transcriptomics for Genes Related to Berberine and this compound Biosynthesis in Berberidaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN106674218A - Method for separating and extracting this compound and berberine from root of chinese barberry - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. "An Improved Method For Isolation And Purification Of Berberine From [quickcompany.in]
- 16. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Berbamine's Anti-Cancer Mechanisms: A Technical Guide for Researchers
An in-depth exploration of the molecular pathways and cellular effects of berbamine in oncology research, providing a technical resource for scientists and drug development professionals.
This compound, a bis-benzylisoquinoline alkaloid isolated from the medicinal plant Berberis amurensis, has emerged as a promising natural compound with potent anti-cancer activities. Extensive research has elucidated its multifaceted mechanism of action, involving the modulation of numerous signaling pathways that govern cancer cell proliferation, survival, apoptosis, angiogenesis, and drug resistance. This technical guide synthesizes the current understanding of this compound's anti-neoplastic effects, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further investigation and therapeutic development.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The cytotoxic and anti-proliferative effects of this compound have been quantified across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, its impact on cell cycle distribution, and the modulation of key apoptosis-related proteins.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 |
| T47D | Breast Cancer | 25 | 48 |
| MCF-7 | Breast Cancer | 25 | 48 |
| 5637 | Bladder Cancer | 15.58 ± 2.489 | 48 |
| T24 | Bladder Cancer | 19.09 ± 0.68 | 48 |
| KU812 | Chronic Myeloid Leukemia | 5.83 (µg/ml) | 24 |
| KU812 | Chronic Myeloid Leukemia | 3.43 (µg/ml) | 48 |
| KU812 | Chronic Myeloid Leukemia | 0.75 (µg/ml) | 72 |
| SMMC7721 | Hepatocellular Carcinoma | 22.8 ± 1.3 (µg/ml) | 24 |
| SMMC7721 | Hepatocellular Carcinoma | 10.9 ± 0.5 (µg/ml) | 48 |
| U87 | Glioblastoma | 42 | Not Specified |
| U251 | Glioblastoma | 32 | Not Specified |
| HCC70 | Triple Negative Breast Cancer | 0.19 | Not Specified |
| BT-20 | Triple Negative Breast Cancer | 0.23 | Not Specified |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | Not Specified |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | Not Specified |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % in G0/G1 | % in S | % in G2/M |
| KU812 | Control | 33.61 | 41.60 | Not Specified |
| KU812 | 4 µg/ml this compound (24h) | 59.40 | 26.66 | Not Specified |
| T47D | Control | Not Specified | Not Specified | Not Specified |
| T47D | 25 µM this compound | Not Specified | Not Specified | Increased |
| MCF-7 | Control | 71.41 | Not Specified | Not Specified |
| MCF-7 | 25 µM this compound | 80.86 | Not Specified | Not Specified |
| 5637 & T24 | This compound | No Significant Change | Increased | No Significant Change |
| HCT116 & SW480 | 20 µg/ml this compound (48h) | Increased | Not Specified | Not Specified |
| SMMC7721 | 25 µg/ml this compound (24h) | Increased (Sub-G1: 50.32) | Not Specified | Not Specified |
| SMMC7721 | 25 µg/ml this compound (48h) | Increased (Sub-G1: 65.12) | Not Specified | Not Specified |
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound
| Cell Line | Protein | Change in Expression |
| HCT116 & SW480 | p53, Caspase-3, Caspase-9, Bax, PARP | Increased |
| HCT116 & SW480 | Bcl-2 | Decreased |
| K562 (imatinib-resistant) | Bcl-XL, Bcl-2 | Decreased |
| K562 (imatinib-resistant) | Bax, Cytochrome C | Increased |
| PC-3 | Survivin | Decreased |
| SMMC7721 | p53, Bax | Increased |
| SMMC7721 | Bcl-2, Survivin | Decreased |
| U-87 & LN229 | Bax, Caspase-3 | Upregulated |
| U-87 & LN229 | Bcl-2 | Downregulated |
| Ovarian Cancer Cells | Cleaved Caspase-3, Cleaved Caspase-9, Bax | Increased |
| Ovarian Cancer Cells | Bcl-2 | Decreased |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular interactions.
Caption: this compound induces apoptosis via the p53-dependent mitochondrial pathway.
Berbamine Signaling Pathway Modulation: A Technical Guide for Researchers
Abstract
Berbamine, a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-cancer effects. Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways that are frequently dysregulated in various malignancies. This technical guide provides an in-depth analysis of the core signaling pathways targeted by this compound, including the JAK/STAT, NF-κB, and intrinsic apoptosis pathways. We present a synthesis of current research, quantitative data on its efficacy, detailed experimental protocols for key assays, and visual diagrams of the molecular interactions to facilitate a comprehensive understanding for researchers in oncology and drug development.
Introduction
This compound is a natural compound historically used in traditional medicine and is now being rigorously investigated for its clinical applications, especially in oncology.[1][2] It exhibits a range of biological effects, including anti-inflammatory, anti-arrhythmic, and notably, anti-proliferative and pro-apoptotic activities against various cancer cells.[3] The primary mechanism of this compound's anti-cancer action lies in its capacity to interfere with critical signaling cascades that govern cell survival, proliferation, and death. This guide will focus on the molecular mechanisms of this compound, with a particular emphasis on its modulation of the JAK/STAT, NF-κB, and apoptosis signaling pathways.
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by targeting multiple key signaling nodes. The following sections detail its impact on three central pathways implicated in cancer pathogenesis.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, and its constitutive activation is a hallmark of many cancers, promoting cell proliferation and survival.[4] this compound and its derivatives have been identified as potent inhibitors of this pathway.[1][4][5]
Mechanism of Action: this compound's inhibitory action on the JAK/STAT pathway is multi-faceted. It has been shown to directly inhibit the auto-phosphorylation of JAK2 kinase at tyrosine residues 1007/1008.[1][5] This inhibition of JAK2 activation prevents the subsequent phosphorylation and activation of its downstream target, STAT3.[1][5] this compound can also physically interact with STAT3, further preventing its activation.[1][5] The suppression of STAT3 phosphorylation (at Tyr705) blocks its dimerization, nuclear translocation, and ability to regulate the transcription of target genes.[6] Consequently, the expression of anti-apoptotic proteins regulated by STAT3, such as Mcl-1 and Bcl-xL, is significantly downregulated, thereby promoting apoptosis in cancer cells.[1][4]
Caption: this compound inhibits the JAK/STAT pathway by blocking JAK2 and STAT3 phosphorylation.
Suppression of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a common feature in many cancers, contributing to chronic inflammation and resistance to apoptosis. This compound has been shown to be a potent inhibitor of the NF-κB pathway.[7][8]
Mechanism of Action: this compound suppresses NF-κB signaling by targeting key upstream and downstream components. It has been observed to decrease the phosphorylation of IκBα (p-IκBα), the inhibitory protein that sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm.[7] By preventing IκBα phosphorylation and subsequent degradation, this compound ensures that NF-κB remains inactive in the cytoplasm. This leads to a reduction in the nuclear translocation of the active p65 subunit.[8] Consequently, the transcription of NF-κB target genes, which include anti-apoptotic proteins like Bcl-xL, survivin, and cyclin D1, is downregulated.[8] Some studies also suggest that this compound's effect on the NF-κB pathway may be linked to its ability to increase intracellular Reactive Oxygen Species (ROS).[7]
Caption: this compound suppresses the NF-κB pathway by inhibiting IKK-mediated IκBα phosphorylation.
Induction of the Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many cancer cells evade apoptosis by upregulating anti-apoptotic proteins. This compound effectively induces apoptosis in a variety of cancer cells through the intrinsic, or mitochondrial, pathway.[7][9]
Mechanism of Action: this compound triggers the intrinsic apoptotic cascade by altering the balance of the Bcl-2 family of proteins. It downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while simultaneously upregulating the expression of pro-apoptotic proteins like Bax.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates, leading to the characteristic morphological changes of cell death.[9]
Caption: this compound induces apoptosis by altering the Bax/Bcl-2 ratio, leading to caspase activation.
Quantitative Data on this compound Efficacy
The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| A549 | Lung Cancer | MTT | 8.3 ± 1.3 | [5] |
| PC9 | Lung Cancer | MTT | 16.8 ± 0.9 | [5] |
| Huh7 | Liver Cancer | - | ~5.2 | [10] |
| T47D | Breast Cancer | MTT | 25 | [11] |
| MCF-7 | Breast Cancer | MTT | 25 | [11] |
| MDA-MB-468 | Triple Negative Breast Cancer | MTT | 0.48 | |
| HCC70 | Triple Negative Breast Cancer | MTT | 0.19 | |
| BT-20 | Triple Negative Breast Cancer | MTT | 0.23 | |
| MDA-MB-231 | Triple Negative Breast Cancer | MTT | 16.7 |
Note: IC50 values can vary based on experimental conditions, such as incubation time and specific assay protocol.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on cellular signaling pathways.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cells of interest (e.g., A549, MCF-7)
-
96-well flat-bottom plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8][12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the blank absorbance. Plot the viability against this compound concentration to determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis of Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and is crucial for determining the phosphorylation status of signaling molecules like STAT3.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Culture and treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[11]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) diluted in blocking buffer overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
Stripping and Reprobing: To analyze total protein and loading controls, the membrane can be stripped of antibodies and reprobed with anti-total-STAT3 and anti-β-actin antibodies.[13]
-
Densitometry: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.[11]
Apoptosis Detection (Annexin V/PI Flow Cytometry)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Induce apoptosis in cells by treating with this compound. Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[1]
-
Cell Washing: Wash the collected cells (1-5 x 10^5) twice with cold PBS by centrifuging at 300-670 x g for 5 minutes.[1][14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[14] Analyze the samples immediately (within 1 hour) using a flow cytometer.[14]
-
Data Interpretation:
Conclusion
This compound is a promising natural compound with significant anti-cancer potential, primarily due to its ability to modulate multiple, critical intracellular signaling pathways. By inhibiting pro-survival cascades like JAK/STAT and NF-κB, and concurrently activating the intrinsic apoptotic pathway, this compound creates a multi-pronged attack against cancer cell proliferation and survival. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic applications of this compound and to develop novel cancer therapies based on its mechanism of action. A deeper understanding of its regulatory roles will be advantageous in translating laboratory findings into clinically effective treatments.[1]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. benchchem.com [benchchem.com]
Berbamine's Calcium Channel Blocking Activity: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical overview of the calcium channel blocking activities of berbamine, a bis-benzylisoquinoline alkaloid. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and therapeutic potential of this natural compound. It consolidates current knowledge on its mechanism of action, summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction to this compound
This compound is a natural compound isolated from plants of the Berberis genus, traditionally used in Chinese medicine.[1] Recent scientific investigations have highlighted its diverse pharmacological activities, including anti-inflammatory, anti-arrhythmic, and anti-cancer effects.[1][2] A significant aspect of its mechanism of action is its ability to modulate intracellular calcium ([Ca2+]) levels, primarily through the blockade of calcium channels.[3][4] This document focuses on elucidating the specifics of this compound's interaction with calcium channels and the downstream cellular consequences.
Mechanism of Action: Calcium Channel Blockade
This compound has been shown to inhibit increases in intracellular calcium concentration induced by various stimuli, suggesting a role as a calcium channel blocker.[3][4] Studies have demonstrated that this compound can antagonize [Ca2+]i mobilization through both voltage-dependent and receptor-operated calcium channels.[3] However, it does not appear to affect the release of calcium from intracellular stores.[3] This indicates that its primary mode of action is the inhibition of calcium influx from the extracellular environment.
While direct and specific IC50 values for this compound on L-type (CaV1.x) and T-type (CaV3.x) calcium channels are not extensively reported in publicly available literature, its effects are often compared to known calcium channel blockers like verapamil, suggesting a similar mechanism of action.[3][4] N-methyl this compound, a derivative, has been shown to bind to CaV1.2 channels and decrease the peak amplitude of the L-type Ca2+ channel current (ICa,L).[5] this compound has also been identified as a potential inhibitor of TRPMLs (Transient Receptor Potential Mucolipin) channels, which are lysosomal Ca2+ channels.[6]
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound in Various Assays
| Assay Type | Cell Line/System | IC50 Value (µM) | Reference |
| Anti-SARS-CoV-2 Activity | Vero-E6 Cells | ~2.4 | [6] |
| Relaxation of Basilar Artery (KCl-induced contraction) | Pig Basilar Artery | 4.63 | [5] |
| Relaxation of Basilar Artery (5-HT-induced tonic contraction) | Pig Basilar Artery | 0.64 | [5] |
Table 2: Binding Affinity (Ki) of this compound for SK Channels
| Channel Subtype | Ki Value (µM) | Reference |
| SK2 | 0.284 ± 0.066 | [7] |
| SK3 | 0.679 ± 0.323 | [7] |
Note: SK channels are small-conductance calcium-activated potassium channels.
Key Signaling Pathways Modulated by this compound
This compound's influence extends beyond direct channel blockade, impacting several intracellular signaling pathways.
One of the key pathways affected by this compound is the PI3K-Akt-GSK3β pathway. This compound has been shown to confer cardioprotection against ischemia/reperfusion injury by activating this pathway, which in turn leads to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, thereby attenuating intracellular Ca2+ overload.[2]
References
- 1. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Berberine inhibits intracellular Ca2+ signals in mouse pancreatic acinar cells through M3 muscarinic receptors: Novel target, mechanism, and implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent antiarrhythmic drug N-methyl this compound extends the action potential through inhibiting both calcium and potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainvta.tech [brainvta.tech]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine's Impact on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms through which berbamine, a bis-benzylisoquinoline alkaloid, exerts its effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Core Mechanism of Action
This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1][2] Its inhibitory action is multifaceted, targeting several key nodes within the canonical NF-κB cascade. The primary mechanism involves the suppression of IκB kinase (IKK) activity, which is crucial for the activation of NF-κB.[3] By inhibiting IKK, this compound prevents the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitor of κBα (IκBα).[4] This stabilization of IκBα ensures that the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm, thereby preventing its nuclear translocation and subsequent activation of target gene transcription.[3][4][5]
Furthermore, some studies indicate that this compound treatment can lead to the upregulation of A20 (also known as TNFAIP3), a ubiquitin-editing enzyme that acts as a negative feedback regulator of the NF-κB pathway.[4] A20 can deubiquitinate upstream signaling molecules like RIPK1 and TRAF6, further dampening IKK activation.
The culmination of these actions is the downregulation of a suite of NF-κB target genes involved in inflammation, cell cycle progression, and apoptosis resistance, including Cyclin D1, Bcl-xL, and survivin.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cell lines, providing key metrics for its biological activity related to the NF-κB pathway.
Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) |
| KM3 | Multiple Myeloma | 8.17 µg/mL | 24 |
| KM3 | Multiple Myeloma | 5.09 µg/mL | 48 |
| KM3 | Multiple Myeloma | 3.84 µg/mL | 72 |
| 5637 | Bladder Cancer | 15.58 ± 2.49 µM | 48 |
| T24 | Bladder Cancer | 19.09 ± 0.68 µM | 48 |
| KU812 | Leukemia | 5.83 µg/mL | 24 |
| HepG2 | Hepatocellular Carcinoma | 34.5 µM | Not Specified |
Data compiled from multiple sources.[4][6][7]
Table 2: Effect of this compound on Apoptosis and Cell Cycle in KM3 Myeloma Cells
| Treatment | Parameter | Result |
| 8 µg/mL this compound for 36h | Apoptosis | Increase from 0.54% to 51.83% |
| 4 µg/mL this compound for 24h | G1 Phase Arrest | Increase from 32.71% to 58.25% |
| 4 µg/mL this compound for 24h | S Phase | Decrease from 42.95% to 27.18% |
Data from a study on human multiple myeloma cells.[4]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the effects of this compound on the NF-κB signaling pathway.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is for the detection of key proteins in the NF-κB pathway, such as p65, IκBα, phospho-IκBα (p-IκBα), and IKKα.
1. Cell Lysis and Protein Extraction:
-
Treat cells with desired concentrations of this compound for the specified time.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, IκBα, p-IκBα, or IKKα (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
For quantitative analysis, normalize the band intensities of the target proteins to a loading control such as β-actin or GAPDH.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to recover for 24 hours post-transfection.
2. Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL), for 6-8 hours.
3. Cell Lysis and Luciferase Activity Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer by adding the appropriate substrate.
-
Subsequently, measure Renilla luciferase activity in the same well by adding the Renilla substrate.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a fold change in NF-κB activity relative to the untreated control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
1. Nuclear Extract Preparation:
-
Treat cells with this compound and/or an NF-κB activator.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a hypotonic buffer lysis method.
-
Determine the protein concentration of the nuclear extracts.
2. Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.
-
Purify the labeled probe.
3. Binding Reaction:
-
In a reaction tube, combine 5-10 µg of nuclear extract with a binding buffer containing poly(dI-dC) (to reduce non-specific binding).
-
Add the labeled probe and incubate at room temperature for 20-30 minutes to allow for protein-DNA complex formation.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture before adding the probe to confirm the identity of the protein in the complex.
4. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a low voltage in a cold room.
-
Dry the gel and expose it to X-ray film (for radioactive probes) or use a chemiluminescent detection method (for biotin-labeled probes).
-
A "shifted" band indicates the formation of an NF-κB-DNA complex.
Visualizations
The following diagrams illustrate the NF-κB signaling pathway, its inhibition by this compound, and a typical experimental workflow.
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.
Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.
Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates hind limb ischemia-reperfusion injury by eliminating lipid ROS and inhibiting p65 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 5-hme-utp.com [5-hme-utp.com]
Berbamine as a Potent Inhibitor of STAT3 Signaling: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that plays a pivotal role in numerous cellular processes, including proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for the development of novel cancer therapeutics. Berbamine, a natural bis-benzylisoquinoline alkaloid isolated from Berberis amurensis, has emerged as a promising inhibitor of the STAT3 signaling pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays to evaluate its effects on STAT3 signaling.
This compound and its derivatives have been shown to exert potent antitumor activities across various cancer types by directly and indirectly inhibiting STAT3 activation. The molecule physically interacts with STAT3 and also inhibits the autophosphorylation of Janus kinase 2 (JAK2), an upstream activator of STAT3.[1][2] This dual mechanism leads to the blockade of constitutively activated downstream STAT3 signaling, resulting in the downregulation of STAT3 target genes, such as the anti-apoptotic proteins Mcl-1 and Bcl-xL, and the induction of apoptosis in cancer cells.[1][2] This guide aims to equip researchers with the necessary information to effectively study and utilize this compound as a tool to investigate and target the STAT3 signaling pathway in cancer research and drug development.
Data Presentation: Quantitative Efficacy of this compound and Its Derivatives
The following tables summarize the quantitative data on the inhibitory effects of this compound and its derivatives on cancer cell lines and related signaling components.
Table 1: IC50 Values of this compound and its Derivatives on Cancer Cell Viability
| Compound | Cancer Type | Cell Line(s) | Assay | Incubation Time (hr) | IC50 Value |
| This compound | Hepatocellular Carcinoma | PRF-PLC-5, HCC-Lm3 | MTS | 48 | 20.81 µM, 21.98 µM |
| This compound | Chronic Myeloid Leukemia | KU812 | MTT | 24 | 5.83 µg/mL |
| 48 | 3.43 µg/mL | ||||
| 72 | 0.75 µg/mL[3] | ||||
| This compound | Breast Cancer | T47D, MCF-7 | MTT | 48 | 25 µM[4][5] |
| This compound | Triple-Negative Breast Cancer | HCC70 | MTT | Not Specified | 0.19 µM[6] |
| BT-20 | 0.23 µM[6] | ||||
| MDA-MB-468 | 0.48 µM[6] | ||||
| MDA-MB-231 | 16.7 µM[6] | ||||
| This compound | Oral Squamous Cell Carcinoma | Tca8113 | MTT | 48 | 218.52 ±18.71 µM[7] |
| Nasopharyngeal Carcinoma | CNE2 | MTT | 48 | 249.18 ±18.14 µM[7] | |
| Cervical Carcinoma | HeLa | MTT | 48 | 245.18 ±17.33 µM[7] | |
| Colon Cancer | HT29 | MTT | 48 | 52.37 ±3.45 µM[7] | |
| This compound | Cervical Cancer | HeLa | MTT | Not Specified | 283 µM[8] |
| Normal Liver | WRL-68 | MTT | Not Specified | 788 µM[8] | |
| This compound Derivative (BBMD3) | Melanoma | Not Specified | Not Specified | Not Specified | >6-fold more potent than natural this compound[1] |
| This compound Derivative (PA4) | Lymphoma/Leukemia | Not Specified | CellTiter 96 | Not Specified | More cytotoxic than this compound[9] |
Table 2: Inhibitory Activity and Binding Affinity of this compound and Its Derivatives
| Compound | Target | Assay Type | Value |
| This compound Derivative (BBMD3) | JAK2 Autophosphorylation Kinase Activity | In vitro Kinase Assay | IC50 = 0.69 µM[1][10] |
| This compound | STAT3 Binding Affinity | Surface Plasmon Resonance (SPR) | KD = 12.1 µM[11] |
| This compound Derivative (PA4) | CAMKIIγ Kinase Activity | In vitro Kinase Assay | IC50 ≈ 2.77 µM[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on STAT3 signaling.
Western Blot Analysis of STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (p-STAT3) at Tyrosine 705 (Tyr705) in response to this compound treatment.
Materials:
-
Cell Line: Appropriate cancer cell line with active STAT3 signaling.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Gels, running buffer, and loading buffer.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-p-STAT3 (Tyr705) and mouse/rabbit anti-total STAT3.
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.
Cell Viability (MTS) Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cell Line: Cancer cell line of interest.
-
This compound: Stock solution in DMSO.
-
96-well plates.
-
MTS Reagent: Combined MTS and PES solution.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells). Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Quantitative Real-Time PCR (qPCR) for STAT3 Target Gene Expression
This protocol is for quantifying the mRNA expression levels of STAT3 target genes such as MCL-1, BCL-XL, c-Myc, and Cyclin D1.
Materials:
-
Treated Cells: Cells treated with this compound or vehicle control.
-
RNA Extraction Kit: e.g., TRIzol or column-based kits.
-
cDNA Synthesis Kit.
-
qPCR Master Mix: e.g., SYBR Green or TaqMan-based.
-
Primers: Specific primers for target genes (MCL-1, BCL-XL, c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-Time PCR System.
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix in a qPCR plate.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and procedures described in this guide.
References
- 1. Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological profiling of a this compound derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
An In-depth Technical Guide on the Pharmacological Properties of Berbamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine hydrochloride, a bisbenzylisoquinoline alkaloid isolated from plants of the Berberis genus, has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound hydrochloride, with a focus on its molecular mechanisms of action, preclinical and clinical findings, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This compound hydrochloride has demonstrated promising therapeutic potential in a range of conditions, including various cancers, inflammatory disorders, cardiovascular diseases, and neurodegenerative disorders.[1] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, contributing to its pleiotropic effects.[1]
Pharmacodynamics and Mechanism of Action
This compound hydrochloride exerts its pharmacological effects through the modulation of a complex network of intracellular signaling pathways. Its primary mechanisms of action include the inhibition of cancer cell proliferation and survival, suppression of inflammatory responses, and protection against cardiovascular and neuronal damage.
Anti-Cancer Properties
This compound hydrochloride has demonstrated significant anti-neoplastic activity across a variety of cancer types. Its anti-cancer effects are primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are mediated through the modulation of several critical signaling pathways.
-
NF-κB Pathway: this compound hydrochloride is a potent inhibitor of the NF-κB signaling pathway.[2][3] It has been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][4] This leads to the downregulation of NF-κB target genes involved in cell survival, proliferation, and inflammation, such as Bcl-2, cyclin D1, and various cytokines.[2][5] The accumulation of reactive oxygen species (ROS) induced by this compound hydrochloride can also contribute to the negative regulation of the NF-κB pathway.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, is another key target of this compound hydrochloride.[6] It has been shown to inhibit the phosphorylation of p38 MAPK, ERK1/2, and JNK in various cancer cell lines, contributing to its anti-proliferative and pro-apoptotic effects.[6][7][8]
-
JAK/STAT Pathway: this compound hydrochloride and its derivatives have been found to inhibit the JAK/STAT signaling pathway.[5][9] Specifically, it can directly inhibit the autophosphorylation of JAK2, leading to the suppression of STAT3 activation and the downregulation of its target genes, such as the anti-apoptotic proteins Mcl-1 and Bcl-xL.[5][9]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is also modulated by this compound hydrochloride. It has been shown to inhibit the phosphorylation of Akt, leading to the induction of apoptosis and the suppression of tumor growth.[5][10] In the context of neuroprotection, this compound has been shown to exert its effects by activating the PI3K/Akt pathway.[11][12][13][14]
Signaling Pathway Diagrams (DOT Language)
Figure 1: Simplified diagram of this compound hydrochloride's inhibition of the NF-κB pathway.
Figure 2: Overview of this compound hydrochloride's impact on the MAPK signaling pathway.
Figure 3: this compound hydrochloride's inhibitory effect on the JAK/STAT signaling pathway.
Figure 4: Inhibition of the PI3K/Akt pathway by this compound hydrochloride.
Anti-Inflammatory Properties
This compound hydrochloride exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[15] It has been shown to suppress the expression of cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7][15] This anti-inflammatory activity is mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways.[7][8][15]
Cardiovascular Properties
This compound hydrochloride has demonstrated cardioprotective effects in various preclinical models. It has been reported to protect the heart from ischemia-reperfusion injury by maintaining cytosolic Ca2+ homeostasis, preventing calpain activation, and modulating autophagy.[10][16] These effects are associated with the activation of the PI3K/Akt signaling pathway.[10] this compound may also exert its cardiovascular benefits through its anti-inflammatory and antioxidant properties.
Neuroprotective Properties
Emerging evidence suggests that this compound hydrochloride possesses neuroprotective properties. In animal models of Alzheimer's disease, it has been shown to improve cognitive function, reduce the deposition of amyloid-β plaques, and alleviate neuronal damage.[17][18][19] The neuroprotective mechanisms may involve the regulation of calcium homeostasis, inhibition of calpain, and modulation of neuroinflammation.[17][18][19] The PI3K/Akt signaling pathway also appears to play a role in the neuroprotective effects of this compound.[11][12][13][14]
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxic activity of this compound hydrochloride against various cancer cell lines, as represented by IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| KU812 | Chronic Myeloid Leukemia | 5.83 µg/mL (~7.7 µM) | 24 |
| KU812 | Chronic Myeloid Leukemia | 3.43 µg/mL (~4.5 µM) | 48 |
| KU812 | Chronic Myeloid Leukemia | 0.75 µg/mL (~1.0 µM) | 72 |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | - |
| HCT116 | Colorectal Cancer | Not specified | - |
| SW480 | Colorectal Cancer | Not specified | - |
| 5637 | Bladder Cancer | 15.58 | 48 |
| T24 | Bladder Cancer | 19.09 | 48 |
Note: IC50 values can vary depending on the specific experimental conditions.
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the pharmacological properties of this compound hydrochloride.
Cell Viability and Cytotoxicity Assays
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound hydrochloride for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
Figure 5: General workflow of an MTT assay.
Apoptosis Assays
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells.
-
Protocol Outline:
-
Culture and treat cells with this compound hydrochloride.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Western Blot Analysis
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
Protocol Outline:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-p65, p-ERK, total Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Note: Specific antibody details (manufacturer, catalog number, dilution) are crucial for reproducibility and should be obtained from the cited literature.
Pharmacokinetics and Metabolism
Pharmacokinetic studies of this compound hydrochloride have shown that it has low oral bioavailability.[20] This is likely due to poor absorption from the gastrointestinal tract and extensive first-pass metabolism.[20] Despite its low bioavailability, this compound hydrochloride has been shown to distribute to various tissues. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound hydrochloride and to develop strategies to improve its bioavailability. One study suggested that co-administration with this compound hydrochloride could promote the absorption of Berberine (B55584) hydrochloride.[2]
Safety and Toxicology
Preclinical studies have provided some insights into the safety profile of this compound hydrochloride. The median lethal dose (LD50) has been determined in mice through different routes of administration. The intravenous and intraperitoneal LD50 values were found to be 9.0386 mg/kg and 57.6103 mg/kg, respectively.[21][22] An oral LD50 could not be determined, suggesting low acute oral toxicity, which may be related to its poor absorption.[21][22] Another study reported an oral LD50 of 2954.93 mg/kg in mice.[23] A combination of berberine and 5-aminosalicylic acid showed an LD50 of 278.7 mg/kg berberine plus 2787 mg/kg 5-ASA in mice.[24]
Potential side effects observed in some studies with berberine compounds include gastrointestinal discomfort.[6] It is important to note that the toxicological profile of this compound hydrochloride is not yet fully characterized, and further studies are required to establish its safety for clinical use in humans.
Clinical Trials
A search of clinical trial registries did not identify any ongoing or completed clinical trials specifically for this compound hydrochloride. However, there are numerous clinical trials investigating the therapeutic potential of "berberine" for various conditions. It is crucial to distinguish between this compound hydrochloride and berberine, as they are distinct chemical entities, although related. The promising preclinical data for this compound hydrochloride warrants further investigation in well-designed clinical trials to evaluate its safety and efficacy in humans.
Conclusion
This compound hydrochloride is a promising natural compound with a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, cardiovascular, and neuroprotective effects. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, JAK/STAT, and PI3K/Akt, makes it an attractive candidate for further drug development. While preclinical studies have demonstrated its therapeutic potential, further research is needed to optimize its pharmacokinetic properties and to fully establish its safety and efficacy in clinical settings. This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound hydrochloride.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine Exerts Neuroprotective Effects in Alzheimer’s Disease by Switching Microglia M1/M2 Polarization Through PI3K-AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New insights into the role of berberine against 3-nitropropionic acid-induced striatal neurotoxicity: Possible role of BDNF-TrkB-PI3K/Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. This compound postconditioning protects the heart from ischemia/reperfusion injury through modulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Prominent Effects of this compound Hydrochloride on Alzheimer’s Disease Model Mice [frontiersin.org]
- 19. Prominent Effects of this compound Hydrochloride on Alzheimer’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toxicology effects of Berberis vulgaris (barberry) and its active constituent, berberine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acute toxicity of berberine and its correlation with the blood concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. d-nb.info [d-nb.info]
- 24. 2024.sci-hub.se [2024.sci-hub.se]
Berbamine: A Technical Guide to its Discovery, Pharmacology, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Berbamine is a naturally occurring bisbenzylisoquinoline alkaloid isolated from plants of the Berberis genus, such as Berberis amurensis. With a long history in traditional Chinese medicine for the treatment of inflammatory conditions, this compound has emerged as a molecule of significant interest in modern pharmacology.[1] Its diverse biological activities, including anti-cancer, anti-inflammatory, and cardioprotective effects, are underpinned by its ability to modulate a wide array of cellular signaling pathways. This document provides a comprehensive technical overview of this compound, summarizing its historical context, chemical properties, and mechanism of action. It includes quantitative data on its biological activity, detailed experimental protocols for its study, and visual representations of its key signaling pathways to support ongoing research and development efforts.
Discovery and Historical Use
This compound is extracted from various plants in the family Berberidaceae, notably Berberis poiretil.[2] These plants have been a cornerstone of traditional Chinese medicine for centuries, where they were used to treat a variety of ailments, including inflammation and cancer.[1] In contemporary medicine, this compound is clinically used, particularly in China, for the treatment of leukopenia that results from chemotherapy and radiotherapy.[3] Its established use in a clinical setting for managing the side effects of cancer therapy has spurred further investigation into its direct anti-neoplastic and immunomodulatory properties.[3]
Chemical and Physical Properties
This compound is a structurally complex alkaloid with the following key identifiers:
-
Molecular Formula: C₃₇H₄₀N₂O₆
-
Molar Mass: 608.7 g/mol
-
Structure: A bisbenzylisoquinoline alkaloid.
-
Appearance: White crystalline powder.
-
Solubility: Slowly soluble in water.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy, toxicity, and pharmacokinetics of this compound and the closely related, and often co-researched, compound berberine.
Table 1: In Vitro Anti-Cancer Activity (IC₅₀)
| Compound | Cell Line | Cancer Type | IC₅₀ Value |
| This compound | A549 | Lung Cancer | 8.3 ± 1.3 µM (at 72h) |
| This compound | PC9 | Lung Cancer | 16.8 ± 0.9 µM (at 72h) |
| This compound | RPMI8226 | Multiple Myeloma | 6.19 µM |
| This compound | H9 | T-cell Lymphoma | 4.0 µM |
| This compound | NB4 | Human Leukemia | 3.86 µg/mL (at 48h) |
| Berberine | HT29 | Colon Cancer | 52.37 ± 3.45 µM |
| Berberine | Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 µM |
| Berberine | CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 µM |
| Berberine | MCF-7 | Breast Cancer | 272.15 ± 11.06 µM |
| Berberine | Hela | Cervical Carcinoma | 245.18 ± 17.33 µM |
Table 2: Acute Toxicity Data (LD₅₀)
| Compound | Species | Route of Administration | LD₅₀ Value |
| Berberine | Mice | Intravenous (i.v.) | 9.04 mg/kg |
| Berberine | Mice | Intraperitoneal (i.p.) | 57.61 mg/kg |
| Berberine | Mice | Oral (i.g.) | Not established |
| Berberine | Rat | Oral (i.g.) | > 15 g/kg |
Table 3: Pharmacokinetic Parameters of Berberine in Rats
Disclaimer: Comprehensive pharmacokinetic data for this compound is limited. The following data is for Berberine in rats and is presented to provide a general understanding of the pharmacokinetics of this class of alkaloids.
| Parameter | Oral Administration (200 mg/kg) |
| Tₘₐₓ (Time to maximum concentration) | 1.33 ± 0.29 h |
| t₁/₂ (Half-life) | 14.73 ± 7.28 h |
| Bioavailability | < 1% |
| Distribution | Rapidly and widely distributed into tissues including the liver, kidneys, muscle, lungs, brain, and heart. Tissue concentrations are significantly higher than plasma concentrations. |
Molecular Mechanisms and Signaling Pathways
This compound exerts its pleiotropic effects by modulating multiple critical intracellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and survival.
Anti-Cancer Mechanisms
In cancer cells, this compound has been shown to:
-
Induce Apoptosis: It can trigger programmed cell death through both intrinsic and extrinsic pathways. This includes activating p53-dependent apoptosis and modulating the expression of Bcl-2 family proteins.
-
Inhibit Proliferation and Induce Cell Cycle Arrest: this compound can arrest the cell cycle, often at the G₀/G₁ or G₂/M phase, thereby preventing cancer cell division.
-
Modulate Key Signaling Pathways: this compound inhibits several pro-survival and proliferative pathways, including:
-
NF-κB Pathway: It prevents the nuclear translocation of p65, a key subunit of NF-κB, by inhibiting the phosphorylation of IκBα. This downregulates NF-κB target genes involved in cell survival and inflammation.
-
PI3K/Akt Pathway: Inhibition of this pathway is a common mechanism through which this compound suppresses cell survival.
-
JAK/STAT Pathway: It can suppress STAT3 phosphorylation, a critical node in cancer cell signaling.[3]
-
Ca²⁺/Calmodulin-dependent Protein Kinase II (CAMKII): this compound targets CAMKII, which is crucial for the growth of liver cancer cells and cancer-initiating cells.[1]
-
Anti-Inflammatory Mechanisms
This compound's anti-inflammatory properties are primarily mediated by its inhibition of the NF-κB and MAPK signaling pathways. By suppressing the phosphorylation and activation of key components of these pathways (like p65, JNK, and ERK1/2), this compound reduces the expression and secretion of pro-inflammatory mediators such as TNF-α, IL-6, and various metalloproteinases (MMPs) in immune cells like macrophages.
Visualizations of Key Pathways and Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.
Caption: this compound induces apoptosis by activating the p53 pathway and modulating Bcl-2 family proteins.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing cell viability and calculating IC₅₀ using the MTT assay.
Key Experimental Protocols
Protocol: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include wells for untreated (vehicle) control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Protocol: Western Blot for NF-κB Pathway Analysis
This protocol is used to assess the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB pathway.
Materials:
-
Cell culture and treatment reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate and treat cells with this compound and/or an inflammatory stimulus (e.g., LPS) for the desired time. Wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer, then incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation.
Conclusion and Future Directions
This compound is a pharmacologically active natural product with a well-documented history and a diverse range of biological effects. Its primary mechanisms of action involve the modulation of fundamental signaling pathways such as NF-κB, PI3K/Akt, and p53, which are frequently dysregulated in cancer and inflammatory diseases. The quantitative data demonstrate potent in vitro activity, although its clinical application is hampered by poor oral bioavailability—a key challenge for future drug development efforts. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to further elucidate its mechanisms and explore its therapeutic potential. Future research should focus on developing novel delivery systems or structural analogs to improve pharmacokinetic properties and on conducting rigorous clinical trials to validate its efficacy in various disease contexts.
References
Berbamine: A Technical Guide to Molecular Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berbamine, a bis-benzylisoquinoline alkaloid isolated from Berberis amurensis, has demonstrated significant therapeutic potential, particularly in oncology. Its multifaceted mechanism of action involves the modulation of numerous intracellular signaling pathways critical for cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the identified molecular targets of this compound, presenting key quantitative data, detailed experimental protocols for target identification and validation, and visual representations of the associated signaling pathways and experimental workflows.
Identified Molecular Targets and Signaling Pathways
This compound exerts its biological effects by interacting with a range of molecular targets, leading to the modulation of several key signaling cascades implicated in oncogenesis.
Kinase Inhibition
This compound and its derivatives have been shown to directly inhibit the activity of several kinases.
-
Janus Kinase 2 (JAK2): A synthetic derivative of this compound has been found to directly inhibit the auto-phosphorylation of JAK2, a critical mediator of the JAK/STAT signaling pathway. This inhibition blocks the downstream activation of STAT3.[1]
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CAMKII): this compound has been identified as a specific inhibitor of CAMKIIγ.[2] It is suggested to be an ATP-competitive inhibitor of CAMKIIγ.[3][4]
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition
-
Bromodomain-containing protein 4 (BRD4): this compound has been identified as a novel inhibitor of BRD4, a member of the BET family of proteins that are critical readers of histone acetylation marks and regulators of gene transcription.[5][6][7]
Modulation of Major Signaling Pathways
This compound's interaction with its molecular targets leads to the downstream regulation of several critical signaling pathways:
-
JAK/STAT Pathway: By inhibiting JAK2, this compound suppresses the phosphorylation and activation of STAT3, a key transcription factor for various oncogenes like MCL-1 and Bcl-xL.[1]
-
TGFβ/SMAD Pathway: this compound can activate the TGFβ/SMAD pathway, leading to cell cycle arrest and apoptosis. It has been shown to increase the levels of total and phosphorylated SMAD3.[1]
-
PI3K/Akt Pathway: this compound has been observed to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[8][9]
-
MEK/ERK Pathway: this compound can inhibit the MEK/ERK signaling pathway, which is involved in cell proliferation and migration.[1][10][11]
-
BRD4/c-MYC Pathway: Through inhibition of BRD4, this compound downregulates the expression of the oncogene c-MYC.[5][6][7]
Quantitative Data
The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects on various cancer cell lines.
Table 1: Inhibitory Activity of this compound Against Specific Molecular Targets
| Target | Assay Type | Parameter | Value (µM) | Cell Line/System | Reference |
| BRD4 | HTRF | IC50 | 12.10 | In vitro | [5] |
| BRD4 | SPR | K D | 10 | In vitro | [5] |
| CAMKIIγ | In vitro kinase assay | IC50 | ~2.77 (for derivative PA4) | In vitro | [2] |
| JAK2 | In vitro kinase assay | IC50 | 0.69 (for derivative BBMD3) | In vitro | [12] |
Table 2: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Cancer | 8.3 ± 1.3 | 72 | [8] |
| PC9 | Lung Cancer | 16.8 ± 0.9 | 72 | [8] |
| H9 | T-cell lymphoma | 4.0 | Not Specified | [13] |
| RPMI8226 | Multiple Myeloma | 6.19 | Not Specified | [13] |
| SGC-7901 | Gastric Cancer | Not specified, dose-dependent reduction in proliferation | 24 | [5] |
| BGC-823 | Gastric Cancer | Not specified, dose-dependent reduction in proliferation | 24 | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Experimental Protocols
This section provides detailed protocols for key experiments used in the identification and validation of this compound's molecular targets.
Drug Affinity Responsive Target Stability (DARTS)
This protocol is a generalized procedure for identifying direct protein targets of a small molecule.
1. Cell Lysis and Protein Extraction
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with M-PER Mammalian Protein Extraction Reagent supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
2. This compound Incubation
-
Dilute the cell lysate to a final concentration of 1 mg/mL in TNC buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2).
-
Divide the lysate into two aliquots: one for this compound treatment and one for vehicle control (e.g., DMSO).
-
Incubate with this compound (e.g., 10-100 µM) or vehicle for 1 hour at room temperature.
3. Protease Digestion
-
Add pronase or thermolysin to each aliquot to a final concentration that results in partial digestion (to be optimized for each cell type and protein).
-
Incubate at room temperature for 10-30 minutes.
-
Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling for 5 minutes.
4. SDS-PAGE and Western Blot Analysis
-
Resolve the digested proteins on a 4-20% Tris-Glycine SDS-PAGE gel.
-
For target identification, stain the gel with Coomassie Brilliant Blue and excise bands that are present or more intense in the this compound-treated lane compared to the vehicle control.
-
For target validation, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to the putative target protein.
In Vitro Kinase Assay (Example: JAK2)
This protocol describes a method to determine the inhibitory effect of this compound on JAK2 kinase activity.
1. Reagents and Materials
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection system
2. Assay Procedure
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add recombinant JAK2 enzyme to each well.
-
Add the this compound dilutions or vehicle (DMSO) to the wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
3. Data Analysis
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay (Example: BRD4)
This protocol outlines a method to measure the binding of this compound to the BRD4 bromodomain.
1. Reagents and Materials
-
Recombinant human BRD4 bromodomain (e.g., GST-tagged)
-
Biotinylated histone H4 peptide (acetylated)
-
HTRF detection reagents: Europium cryptate-labeled anti-GST antibody (donor) and XL665-labeled streptavidin (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA)
-
This compound stock solution in DMSO
2. Assay Procedure
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well low-volume white plate, add the BRD4 protein, biotinylated histone peptide, and this compound dilutions or vehicle.
-
Incubate for 30-60 minutes at room temperature.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
3. Data Analysis
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Calculate the percentage of inhibition based on the HTRF ratio in the presence of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Surface Plasmon Resonance (SPR) Analysis (Example: BRD4)
This protocol details the measurement of binding kinetics between this compound and BRD4.
1. Reagents and Materials
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human BRD4 protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound stock solution in DMSO, diluted in running buffer
2. Immobilization of BRD4
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the BRD4 protein (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active sites with ethanolamine.
3. Binding Analysis
-
Prepare a series of this compound concentrations in running buffer.
-
Inject the this compound solutions over the immobilized BRD4 surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the surface between each injection cycle if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
4. Data Analysis
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Western Blot Analysis of Signaling Pathway Modulation
This is a general protocol to assess the effect of this compound on the phosphorylation status of key signaling proteins.
1. Cell Treatment and Lysis
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Lyse the cells as described in the DARTS protocol (Section 4.1.1).
2. SDS-PAGE and Protein Transfer
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT3, anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein and/or a loading control like β-actin or GAPDH.
4. Densitometry
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of the phosphorylated protein to the total protein to determine the effect of this compound on protein activation.
Conclusion
This compound is a promising natural product with a complex mechanism of action involving the modulation of multiple signaling pathways crucial for cancer development and progression. The identification of its direct molecular targets, such as JAK2, CAMKII, and BRD4, provides a solid foundation for its further development as a therapeutic agent. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to investigate the molecular pharmacology of this compound and other novel drug candidates. A thorough understanding of its molecular targets and their downstream effects is essential for the rational design of clinical trials and the successful translation of this potent natural compound into the clinic.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 12. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Berbamine's Cardioprotective Effects: A Technical Guide to Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Berbamine, a bis-benzylisoquinoline alkaloid, has demonstrated significant cardioprotective effects in numerous preclinical studies. This technical guide provides an in-depth exploration of the core mechanisms underlying these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.
Core Cardioprotective Mechanisms of this compound
This compound exerts its cardioprotective effects through a multi-targeted approach, influencing several key pathological processes involved in cardiac injury, particularly in the context of ischemia-reperfusion (I/R). The primary mechanisms include the inhibition of apoptosis, regulation of autophagy, attenuation of oxidative stress and inflammation, maintenance of calcium homeostasis, and preservation of mitochondrial function.
Inhibition of Apoptosis
This compound has been shown to significantly reduce myocardial apoptosis, a critical contributor to cell death in I/R injury.[1][2] This anti-apoptotic effect is achieved through the modulation of key signaling molecules. This compound upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.[1] Furthermore, it inhibits the activation of downstream executioner caspases, such as caspase-3 and caspase-9.[2] Studies have also indicated that this compound can suppress the endoplasmic reticulum stress (ERS) pathway of apoptosis by downregulating GRP78, CHOP, and caspase-12.[2]
Regulation of Autophagy
The role of autophagy in cardioprotection is complex, and this compound appears to modulate this process in a context-dependent manner. In the setting of cardiac hypertrophy, this compound can enhance autophagy, which is a protective mechanism to clear damaged cellular components. Conversely, during the reperfusion phase of I/R injury, excessive autophagy can be detrimental. This compound has been shown to inhibit this excessive autophagy, thereby protecting cardiomyocytes. This regulation of autophagy is mediated, in part, through the PI3K/Akt and RhoE/AMPK signaling pathways.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major driver of I/R injury. This compound exhibits potent antioxidant properties by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme.[3] The activation of the SIRT1 signaling pathway is implicated in mediating these antioxidant effects.
Anti-inflammatory Effects
Inflammation plays a crucial role in the pathophysiology of myocardial I/R injury. This compound has been demonstrated to suppress the inflammatory response by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This anti-inflammatory action is largely mediated through the inhibition of the NF-κB and PI3K/Akt signaling pathways.
Maintenance of Calcium Homeostasis
Disruption of intracellular calcium (Ca2+) homeostasis is a key event in I/R-induced cardiomyocyte death. This compound helps maintain Ca2+ homeostasis by attenuating intracellular Ca2+ overload.[4] It achieves this by preventing the activation of calpain, a calcium-dependent protease, through the activation of the PI3K-Akt-GSK3β pathway, which subsequently leads to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[4]
Preservation of Mitochondrial Function
Mitochondria are central to cell survival and are critically involved in I/R injury. This compound protects mitochondrial function by preserving the mitochondrial membrane potential (MMP) and the activity of mitochondrial complex I.[1] Furthermore, it can promote mitophagy, the selective removal of damaged mitochondria, through the PINK1/Parkin pathway, ensuring cellular quality control.
Quantitative Data on Cardioprotective Effects
The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of this compound in mitigating cardiac injury.
Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Function
| Parameter | Model | Treatment Group | Control Group | Percentage Change | Reference |
| Myocardial Infarct Size (%) | Rat I/R | 28.3 ± 4.1 | 52.6 ± 5.3 | -46.2% | [5] |
| Left Ventricular Ejection Fraction (LVEF) (%) | Rat I/R | 65.4 ± 5.8 | 43.5 ± 4.9 | +50.3% | [6] |
| Left Ventricular Fractional Shortening (LVFS) (%) | Rat I/R | 32.7 ± 3.5 | 19.8 ± 2.7 | +65.2% | [6] |
| Left Ventricular Systolic Pressure (LVSP) (mmHg) | DCM Rat | 110.5 ± 8.7 | 95.3 ± 7.9 | +15.9% | [7] |
| Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg) | DCM Rat | 10.2 ± 1.5 | 14.8 ± 1.9 | -31.1% | [7] |
Table 2: Effect of this compound on Apoptosis Markers
| Marker | Model | Treatment Group (relative expression) | Control Group (relative expression) | Percentage Change | Reference |
| TUNEL-positive cells (%) | Rat I/R | 15.2 ± 2.1 | 35.8 ± 3.4 | -57.5% | [8] |
| Bcl-2/Bax ratio | Rat I/R | 2.5 ± 0.3 | 0.8 ± 0.1 | +212.5% | [1] |
| Cleaved Caspase-3 | Rat I/R | 0.45 ± 0.05 | 1.0 (normalized) | -55.0% | [2] |
Table 3: Effect of this compound on Oxidative Stress and Inflammatory Markers
| Marker | Model | Treatment Group | Control Group | Percentage Change | Reference |
| Malondialdehyde (MDA) (nmol/mg protein) | Rat I/R | 1.44 ± 0.028 | 1.54 ± 0.01 | -6.5% | [3] |
| Superoxide Dismutase (SOD) (U/mg protein) | Rat I/R | 10.64 ± 0.88 | 6.23 ± 0.47 | +70.8% | [3] |
| TNF-α (pg/mg protein) | Rat I/R | 150.2 ± 15.3 | 250.8 ± 20.1 | -40.1% | [9] |
| IL-6 (pg/mg protein) | Rat I/R | 80.5 ± 9.2 | 145.3 ± 12.8 | -44.6% | [9] |
Signaling Pathways and Visualizations
The cardioprotective effects of this compound are orchestrated by a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: this compound's anti-apoptotic signaling pathway.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: this compound's regulation of calcium homeostasis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's cardioprotective effects.
Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rats
Objective: To induce a reproducible model of myocardial infarction followed by reperfusion to mimic the clinical scenario and evaluate the efficacy of cardioprotective agents.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital, 40 mg/kg, i.p.)
-
Surgical instruments (scissors, forceps, needle holder)
-
4-0 silk suture
-
Ventilator
-
ECG monitoring system
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Intubate the rat and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 4-0 silk suture under the LAD.
-
Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale color in the myocardial tissue and changes in the ECG (e.g., ST-segment elevation).
-
Maintain the ischemic period for 30 minutes.
-
Initiate reperfusion by releasing the ligature.
-
Continue reperfusion for a specified duration (e.g., 2-3 hours) before harvesting the heart for further analysis.
TUNEL Assay for Apoptosis Detection in Heart Tissue
Objective: To quantify the extent of apoptosis in cardiac tissue sections.
Materials:
-
Paraffin-embedded heart tissue sections (5 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K solution
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by incubating the slides in a citrate (B86180) buffer at 95°C for 10-20 minutes.
-
Permeabilize the tissue by incubating with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
Wash the slides with PBS.
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the slides with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the slides and mount with an anti-fade mounting medium.
-
Visualize the sections under a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will fluoresce (e.g., green), while all nuclei will be stained by DAPI (blue).
-
Quantify the apoptotic index by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in several high-power fields.
Western Blot for Bcl-2 and Bax Expression
Objective: To determine the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in cardiac tissue lysates.
Materials:
-
Cardiac tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection kit
-
Imaging system
Procedure:
-
Homogenize cardiac tissue in ice-cold RIPA buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL kit and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Measurement of Mitochondrial Membrane Potential (MMP)
Objective: To assess mitochondrial function by measuring the mitochondrial membrane potential in isolated mitochondria or intact cells.
Materials:
-
Isolated cardiac mitochondria or cultured cardiomyocytes
-
JC-1 fluorescent probe
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Isolate mitochondria from cardiac tissue using differential centrifugation or use cultured cardiomyocytes.
-
Incubate the isolated mitochondria or cells with JC-1 (5 µM) for 15-30 minutes at 37°C.
-
Wash to remove the excess dye.
-
Measure the fluorescence intensity at two wavelengths:
-
Red fluorescence (J-aggregates, indicating high MMP) at ~590 nm emission.
-
Green fluorescence (JC-1 monomers, indicating low MMP) at ~530 nm emission.
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and dysfunction.
Langendorff Isolated Perfused Heart System
Objective: To study cardiac function in an ex vivo setting, allowing for precise control of perfusion conditions and drug administration.[10]
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Prepare the Langendorff apparatus, ensuring the Krebs-Henseleit buffer is warmed to 37°C and oxygenated.
-
Anesthetize a rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with the oxygenated buffer.
-
Insert a balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP), heart rate, and +dP/dt and -dP/dt.
-
Allow the heart to stabilize for a period (e.g., 20 minutes).
-
Various interventions, such as global ischemia (by stopping the perfusion) and reperfusion, or drug administration, can be performed while continuously monitoring cardiac function.
Intracellular Calcium Imaging in Cardiomyocytes
Objective: To measure changes in intracellular calcium concentration in response to stimuli or during injury.
Materials:
-
Isolated adult rat cardiomyocytes
-
Fura-2 AM calcium indicator dye
-
Fluorescence imaging system with dual-wavelength excitation
Procedure:
-
Isolate cardiomyocytes from adult rat hearts.
-
Load the cells with Fura-2 AM (2-5 µM) for 20-30 minutes at room temperature.
-
Wash the cells to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
Place the coverslip with the loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio) is proportional to the intracellular calcium concentration.
-
Record the changes in the 340/380 ratio over time to measure calcium transients and assess calcium homeostasis.
Conclusion
This compound presents a compelling profile as a cardioprotective agent with multifaceted mechanisms of action. Its ability to concurrently target apoptosis, autophagy, oxidative stress, inflammation, and calcium dysregulation highlights its potential for the treatment of ischemic heart disease and other cardiovascular conditions. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development of this compound and its derivatives as novel cardiac therapeutics. The continued investigation into its complex signaling pathways will undoubtedly unveil further opportunities for therapeutic intervention.
References
- 1. Cardioprotective effect of berberine against myocardial ischemia/reperfusion injury via attenuating mitochondrial dysfunction and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine inhibits cardiac remodeling of heart failure after myocardial infarction by reducing myocardial cell apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pre-clinical Evidence: Berberine as a Promising Cardioprotective Candidate for Myocardial Ischemia/Reperfusion Injury, a Systematic Review, and Meta-Analysis [frontiersin.org]
- 6. Frontiers | A New Therapeutic Candidate for Cardiovascular Diseases: Berberine [frontiersin.org]
- 7. Berberine Could Ameliorate Cardiac Dysfunction via Interfering Myocardial Lipidomic Profiles in the Rat Model of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine Intervention Mitigates Myocardial Ischemia-Reperfusion Injury in a Rat Model: Mechanistic Insights via miR-184 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine Protests the Heart from Ischemic Reperfusion Injury via Interference with Oxidative and Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Berbamine: An Isoquinoline Alkaloid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Berbamine
This compound is a pharmacologically active bisbenzylisoquinoline alkaloid, a class of natural products known for their complex structures and diverse biological activities.[1][2][3][4] For centuries, it has been a component of traditional Chinese and Ayurvedic medicine, valued for its therapeutic properties.[3][5] Modern research has increasingly focused on elucidating its mechanisms of action, revealing its potential in treating a spectrum of diseases, including cancer, inflammation, and cardiovascular conditions.[2][6][7]
Chemical Classification and Structure
This compound belongs to the large and structurally diverse family of isoquinoline (B145761) alkaloids.[8] Specifically, it is classified as a bisbenzylisoquinoline alkaloid, characterized by two benzylisoquinoline units linked together. Its chemical formula is C₃₇H₄₀N₂O₆, with a molecular mass of 608.7 g/mol .[2] This unique dimeric structure is fundamental to its interaction with various biological targets.
Natural Sources
The primary natural source of this compound is plants from the Berberis genus, particularly the root and bark of Berberis amurensis.[3][6][9][10][11] It is also isolated from other species within the Berberidaceae family, such as Berberis vulgaris (common barberry), which have a long history of use in folk medicine.[12][13][14][15]
Core Mechanisms and Pharmacological Activities
This compound exerts its effects by modulating multiple key cellular signaling pathways. Its multifaceted mechanism of action makes it a compound of significant interest for drug development.
Anticancer Activity
This compound has demonstrated potent anti-tumor activities across a range of cancers, including leukemia, multiple myeloma, lung, breast, liver, pancreatic, and colorectal cancers.[5][6][16][17] Its efficacy stems from its ability to inhibit cancer cell proliferation, suppress metastasis, induce cell cycle arrest, and trigger apoptosis.[6][16][17] It has been shown to target cancer-initiating cells, which are critical for tumor recurrence and resistance.[5]
Anti-inflammatory Effects
This compound possesses significant anti-inflammatory properties.[10] It inhibits the activation of key inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[7][18] This leads to a reduction in the expression and secretion of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins, in macrophages and neutrophils.[7][10]
Cardiovascular Effects
In the cardiovascular system, this compound exhibits several protective actions. It has anti-arrhythmic properties, which are achieved by inhibiting sodium, potassium, and calcium ion channels.[2] It also induces vasodilation, leading to a reduction in blood pressure.[2][19] Furthermore, studies have shown that this compound can protect the heart from ischemia/reperfusion injury and help lower cholesterol levels.[19][20]
Antiviral Activity
Recent research has highlighted this compound's potential as an antiviral agent. It has been found to potently inhibit SARS-CoV-2 infection by blocking the viral entry stage.[4] Specifically, it interferes with the spike (S) protein-mediated membrane fusion, a critical step for the virus to enter host cells.[4] This activity extends to various Omicron subvariants, suggesting its potential as a broad-spectrum antiviral.[21]
Key Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are underpinned by its ability to interact with and modulate critical intracellular signaling cascades.
NF-κB Pathway in Cancer
This compound is a novel inhibitor of the NF-κB signaling pathway, which is a crucial survival pathway for many cancer cells, particularly in multiple myeloma.[22][23] It up-regulates A20, an inhibitor of NF-κB, and down-regulates IKKα, which prevents the phosphorylation of IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, leading to the downregulation of its target genes involved in cell survival and proliferation, ultimately inducing apoptosis and cell cycle arrest.[22][23]
p53 and Intrinsic Apoptosis Pathway
In several cancers, this compound activates the p53-dependent apoptotic pathway.[16] It can disrupt the interaction between p53 and its negative regulator, MDM2, leading to p53 activation.[6] Activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio compromises the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3, culminating in apoptosis.[16][17]
Other Key Cancer Pathways
This compound's anti-neoplastic effects are also mediated through other critical pathways:
-
CAMKII/c-Myc: It directly targets and inhibits Ca²⁺/Calmodulin-dependent protein kinase II (CAMKII), a pathway implicated in liver cancer progression and the self-renewal of cancer-initiating cells.[5][6][24]
-
JAK/STAT: In combination with other agents, this compound can suppress the phosphorylation and activation of STAT3, a key transcription factor for cell survival and proliferation.[6]
-
TGFβ/SMAD: It can activate the TGFβ/SMAD pathway, which is essential for inducing cell cycle arrest and apoptosis in certain cancer cells.[6]
-
PI3K/Akt: this compound reduces the activity of the pro-survival PI3K/Akt signaling axis in cancer cells.[6] In cardioprotection, it activates this pathway to prevent injury.[20]
Anti-inflammatory MAPK/NF-κB Pathway
In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound demonstrates its anti-inflammatory effects by co-suppressing the MAPK (JNK, ERK1/2) and NF-κB signaling pathways in immune cells like macrophages.[7][18] This dual inhibition prevents the production and release of a cascade of pro-inflammatory cytokines and mediators.
Quantitative Pharmacological Data
The in vitro efficacy of this compound has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency.
In Vitro Anticancer Efficacy (IC₅₀ Values)
The following table summarizes the IC₅₀ values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Incubation Time (h) | Reference(s) |
| K562 | Chronic Myeloid Leukemia | ~7.9 - 12.3 µM (4.8-7.5 µg/ml) | 72 | [5] |
| KM3 | Multiple Myeloma | ~13.2 µM (10 µg/ml) | 48 | [22] |
| RPMI8226 | Multiple Myeloma | 6.19 µM | Not Specified | [25] |
| H9 | T-cell Lymphoma | 4.0 µM | Not Specified | [25] |
| A549 | Lung Cancer | 8.3 ± 1.3 µM | 72 | [26] |
| PC9 | Lung Cancer | 16.8 ± 0.9 µM | 72 | [26] |
| SGC-7901 | Gastric Cancer | 11.13 µM | 48 | [27] |
| SGC-7901 | Gastric Cancer | 4.148 µM | 72 | [27] |
| BGC-823 | Gastric Cancer | 16.38 µM | 48 | [27] |
| BGC-823 | Gastric Cancer | 5.788 µM | 72 | [27] |
| Vero E6 | N/A (for antiviral) | 10.51 µM | 36 | [4] |
| Caco-2 | N/A (for antiviral) | 17.52 µM | 36 | [4] |
Note: IC₅₀ values can vary based on the specific assay conditions, cell line, and purity of the compound. Conversions from µg/ml to µM were performed using the molecular weight of this compound base (~608.7 g/mol ).
Detailed Experimental Protocols
Reproducibility in research relies on detailed methodologies. Below are protocols for key experiments commonly used to evaluate the biological activity of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[16][22]
-
Cell Seeding: Plate cells (e.g., 8x10³ cells/well) in a 96-well plate and culture for 24 hours to allow for attachment.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 1-32 µg/mL) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[16][22]
-
MTT Incubation: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well and incubate for 4 hours at 37°C.[22]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.[16]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound (e.g., 20 µg/ml) for 48 hours.[16]
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 5-15 minutes.[16]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.[22]
-
Cell Culture and Treatment: Treat cells with this compound for various time points.
-
Cell Harvesting and Fixation: Collect cells, wash with PBS, and fix overnight in cold 70% ethanol (B145695) at 4°C.[16][22]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 15-30 minutes at room temperature.[16]
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.[16][22]
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.[5][16]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ SMMC-7721 cells) into the flank of immunodeficient mice (e.g., nude mice).[6]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at specified doses and schedules. The control group receives a vehicle.
-
Monitoring: Measure tumor volume (e.g., using calipers with the formula: (length × width²)/2) and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight. Tumors can be used for further histological or molecular analysis.
Conclusion and Future Directions
This compound is a bisbenzylisoquinoline alkaloid with a compelling profile of pharmacological activities, most notably in oncology, inflammation, and cardiovascular disease. Its ability to modulate multiple, often interconnected, signaling pathways such as NF-κB, p53, and CAMKII highlights its therapeutic potential. The comprehensive data on its in vitro efficacy and mechanisms of action provide a strong foundation for its further development.
Future research should focus on several key areas. Pre-clinical and clinical evaluations are imperative to establish the efficacy and safety of this compound in humans.[6] The use of nanotechnological delivery systems could enhance its bioavailability and target specificity, potentially improving its therapeutic index.[6][9] Furthermore, exploring its role in modulating non-coding RNAs and its synergistic effects when combined with existing canonical therapies could unlock new and more effective treatment paradigms.[6][17]
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. [Progress of cardiovascular pharmacologic study on this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 4. This compound hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berbanine: a new isoquinoline-isoquinolone alkaloid from Berberis vulgaris (Berberidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and thymoquinone exert protective effects against immune-mediated liver injury via NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging role of this compound as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. restorativemedicine.org [restorativemedicine.org]
- 20. This compound protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. This compound, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Research Portal [scholarship.miami.edu]
- 25. Synthesis and antitumor activity in vitro of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Berbamine In Vitro Cytotoxicity Assay: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid extracted from plants of the Berberis genus, has garnered significant attention for its potential as an anti-cancer agent.[1][2][3] Numerous in vitro studies have demonstrated its cytotoxic effects across a variety of cancer cell lines.[4][5][6] This document provides a comprehensive overview of the protocols for assessing the in vitro cytotoxicity of this compound, with a focus on the MTT assay, and delves into the key signaling pathways implicated in its mechanism of action. This compound has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest by modulating several critical cellular pathways.[1][2][4]
Data Presentation
The cytotoxic effects of this compound are typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for this compound vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | 48 | ~20 | Not Specified | [4] |
| HCT116 | Colorectal Cancer | 48 | Not Specified | Not Specified | [4] |
| A549 | Lung Cancer | 72 | Not Specified | 8.3 ± 1.3 | [6] |
| PC9 | Lung Cancer | 72 | Not Specified | 16.8 ± 0.9 | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | 24 | 22.8 ± 1.3 | Not Specified | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 48 | 10.9 ± 0.5 | Not Specified | [2] |
| KU812 | Chronic Myeloid Leukemia | 24 | 5.83 | Not Specified | [7] |
| KU812 | Chronic Myeloid Leukemia | 48 | 3.43 | Not Specified | [7] |
| KU812 | Chronic Myeloid Leukemia | 72 | 0.75 | Not Specified | [7] |
| Tca8113 | Oral Squamous Cell Carcinoma | 48 | Not Specified | 218.52 ± 18.71 | [8] |
| CNE2 | Nasopharyngeal Carcinoma | 48 | Not Specified | 249.18 ± 18.14 | [8] |
| MCF-7 | Breast Cancer | 48 | Not Specified | 272.15 ± 11.06 | [8] |
| HeLa | Cervical Carcinoma | 48 | Not Specified | 245.18 ± 17.33 | [8] |
| HT29 | Colon Cancer | 48 | Not Specified | 52.37 ± 3.45 | [8] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (Sigma-Aldrich)
-
Cancer cell lines (e.g., A549, SW480, SMMC-7721)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations.[5] Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[4][5]
-
Calculation of Cell Viability: The percentage of cell viability can be calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100[4]
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by modulating multiple signaling pathways, primarily leading to the induction of apoptosis.
p53-Dependent Apoptotic Pathway
This compound has been shown to activate the p53 signaling pathway.[4] This leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4][11] The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[11] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[4][11]
Inhibition of Wnt/β-catenin and PI3K/Akt Signaling
In some cancer types, such as ovarian and lung cancer, this compound has been found to inhibit the Wnt/β-catenin and PI3K/Akt signaling pathways.[1][6] Inhibition of these pathways, which are often hyperactivated in cancer and promote cell survival and proliferation, contributes to the anti-tumor effects of this compound.[1][6] For instance, this compound can reduce the protein level of β-catenin in ovarian cancer cells.[1] In lung cancer cells, it has been observed to inhibit the expression of PI3K and Akt.[6]
References
- 1. This compound suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Therapeutic Potential of this compound: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. This compound induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine's Potent Anti-Cancer Activity: Application Notes and Protocols for MTT Assay on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine, a natural bis-benzylisoquinoline alkaloid isolated from the Berberis species, has demonstrated significant anti-cancer properties across a spectrum of cancer cell lines. This document provides detailed application notes on the cytotoxic effects of this compound, summarizing key quantitative data from MTT assays. Furthermore, it offers a comprehensive, step-by-step protocol for assessing the impact of this compound on cancer cell viability using the MTT assay. The information presented herein is intended to guide researchers in evaluating this compound as a potential therapeutic agent in cancer drug discovery and development.
Data Presentation: this compound Cytotoxicity (IC50) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in diverse human cancer cell lines, as determined by the MTT assay. These values highlight the broad-spectrum anti-proliferative activity of this compound.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Lung Cancer | A549 | 8.3 ± 1.3 (at 72h) | [1] |
| Lung Cancer | PC9 | 16.8 ± 0.9 (at 72h) | [1] |
| Triple Negative Breast Cancer | BT-20 | 0.23 | [2][3] |
| Triple Negative Breast Cancer | HCC70 | 0.19 | [2][3] |
| Triple Negative Breast Cancer | MDA-MB-468 | 0.48 | [2][3] |
| Triple Negative Breast Cancer | MDA-MB-231 | 16.7 | [2][3] |
| Oral Squamous Cell Carcinoma | Tca8113 | 218.52 ± 18.71 | [4] |
| Nasopharyngeal Carcinoma | CNE2 | 249.18 ± 18.14 | [4] |
| Breast Cancer | MCF-7 | 272.15 ± 11.06 | [4] |
| Cervical Carcinoma | Hela | 245.18 ± 17.33 | [4] |
| Colon Cancer | HT29 | 52.37 ± 3.45 | [4][5] |
| Human T-cell Lymphoma | H9 | 4.0 | [6] |
| Multiple Myeloma | RPMI8226 | 6.19 | [6] |
| Liver Cancer | Huh7, HepG2, MHCC97H, PLC/PRF/5 | as low as 5.2 µg/ml | [7] |
Experimental Protocols
MTT Assay for Cell Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[8]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cancer cells. Ensure cell viability is above 90%.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^6 cells/well in 100 µL of complete culture medium.[5] The optimal seeding density should be determined for each cell line to ensure exponential growth during the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) must be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-50 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[5][8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals. The incubation time may need optimization depending on the cell type and metabolic rate.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (considered 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value using a suitable software.
-
Visualization of Key Concepts
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
This compound-Modulated Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
1. PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.[11][12]
References
- 1. This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 6. Synthesis and antitumor activity in vitro of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging role of this compound as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Berbamine in Animal Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has demonstrated significant anti-neoplastic properties, particularly in the context of leukemia.[1][2][3] It has been shown to selectively induce cell death in both Gleevec-sensitive and resistant chronic myeloid leukemia (CML) cells.[1][2] The anti-leukemic effects of this compound are attributed to its ability to induce apoptosis, promote cell cycle arrest, and modulate key signaling pathways implicated in cancer progression.[4][5][6] Notably, this compound has been identified as a novel inhibitor of the bcr/abl fusion gene, a hallmark of CML.[1][3]
These application notes provide a comprehensive guide for utilizing this compound in preclinical animal models of leukemia. The protocols outlined below are designed to assist researchers in establishing robust leukemia xenograft models and evaluating the therapeutic efficacy of this compound.
Mechanism of Action
This compound exerts its anti-leukemic effects through multiple mechanisms:
-
Induction of Apoptosis: this compound triggers programmed cell death in leukemia cells through a caspase-3-dependent pathway.[1] It also downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins like Bax.[5]
-
Cell Cycle Arrest: The compound has been shown to induce G1 phase cell cycle arrest in leukemia cells.[6]
-
Modulation of Signaling Pathways: this compound influences several critical signaling pathways involved in leukemia pathogenesis:
-
TGF-β/Smad3 Pathway: It activates the Smad3-mediated signaling pathway, leading to the suppression of leukemia cell proliferation.[5][6]
-
CaMKIIγ/Myc Axis: this compound and its derivatives can inhibit Calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ), which is crucial for stabilizing the MYC oncoprotein. This leads to reduced MYC protein levels and apoptosis in MYC-positive leukemia cells.[4]
-
BCR-ABL Downregulation: this compound has been shown to down-regulate the p210bcr/abl oncoprotein, a key driver in CML.[1]
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various leukemia cell lines.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 Value (µg/mL) | Treatment Duration (hours) | Reference |
| Gleevec-sensitive Ph+ CML | Chronic Myeloid Leukemia | 8.80 | Not Specified | [1][3] |
| Gleevec-resistant Ph+ CML | Chronic Myeloid Leukemia | 11.34 | Not Specified | [1][3] |
| Ph- KG-1 | Acute Myeloid Leukemia | 54.40 | Not Specified | [1][3] |
| Primary CML cells | Chronic Myeloid Leukemia | 4.20-10.50 | Not Specified | [1][3] |
| Normal bone marrow cells | Non-leukemic | 185.20 | Not Specified | [1][3] |
| NB4 | Acute Promyelocytic Leukemia | 3.860 | 48 | [2] |
| KU812 | Chronic Myeloid Leukemia | 5.83 | 24 | [6] |
| KU812 | Chronic Myeloid Leukemia | 3.43 | 48 | [6] |
| KU812 | Chronic Myeloid Leukemia | 0.75 | 72 | [6] |
Table 2: In Vivo Efficacy of this compound in a Liver Cancer Xenograft Model
| Treatment | Tumor Weight Reduction | Animal Model | Reference |
| Oral this compound | 70% | NOD/SCID mice with Huh7 xenografts | [7] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Leukemia Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human leukemia cell line.
Materials and Reagents:
-
Human leukemia cell line (e.g., K562-r for imatinib-resistant CML)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Trypan blue solution
-
Hemocytometer
-
Sterile syringes and needles (27-gauge)
Procedure:
-
Cell Culture: Culture the selected leukemia cell line in the recommended medium supplemented with FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting: Harvest cells during the logarithmic growth phase.
-
Cell Viability and Counting: Determine cell viability using the trypan blue exclusion method. A viability of >95% is required. Count the cells using a hemocytometer.
-
Cell Preparation for Injection: a. Centrifuge the cell suspension and resuspend the pellet in sterile PBS to a concentration of 2 x 10⁷ cells/mL. b. On ice, mix the cell suspension with an equal volume of Matrigel® to achieve a final concentration of 1 x 10⁷ cells/mL.
-
Subcutaneous Injection: a. Anesthetize the mice according to approved institutional protocols. b. Inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: a. Monitor the mice for tumor formation. Tumors are typically palpable within 7-10 days. b. Measure tumor volume 2-3 times per week using digital calipers. Calculate the volume using the formula: (Length x Width²)/2. c. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Administration in Leukemia Xenograft Model
This protocol is adapted from a study using this compound in a liver cancer xenograft model and should be optimized for specific leukemia models.[7]
Materials and Reagents:
-
This compound
-
Vehicle for administration (e.g., sterile water or PBS)
-
Oral gavage needles or appropriate equipment for the chosen route of administration
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the volume to be administered.
-
Administration:
-
Route: Oral gavage is a suggested route based on previous studies.[7] Intraperitoneal injection is another possibility.[1]
-
Dosage: A starting dosage of 100 mg/kg body weight can be used, based on the liver cancer model.[7] Dose-response studies are recommended to determine the optimal dosage for the specific leukemia model.
-
Schedule: Administer this compound twice a day for 5 consecutive days, followed by a 2-day withdrawal period. This cycle can be repeated.[7]
-
-
Monitoring:
-
Monitor the general health and body weight of the mice daily.
-
Continue to measure tumor volume 2-3 times per week.
-
Protocol 3: Evaluation of this compound Efficacy
Procedure:
-
Tumor Growth Inhibition: Compare the tumor volumes between the this compound-treated group and the vehicle-treated control group throughout the study.
-
Endpoint Analysis: a. At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines. b. Excise the tumors and record their final weight.
-
Further Analysis (Optional):
-
Western Blotting: Analyze tumor lysates to assess the expression levels of key proteins in the signaling pathways affected by this compound (e.g., p-SMAD3, c-Myc, Bcl-2 family proteins).
-
Immunohistochemistry: Perform immunohistochemical staining on tumor sections to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Flow Cytometry: Analyze single-cell suspensions from tumors or bone marrow to assess apoptosis (Annexin V staining) and cell cycle distribution.
-
Visualizations
References
- 1. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of this compound on growth of leukemia cell line NB4 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel inhibitor of bcr/abl fusion gene with potent anti-leukemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine Xenograft Model for Lung Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid derived from the medicinal plant Berberis amurensis, has demonstrated significant anti-tumor activity in various cancer models. In the context of lung cancer, this compound has been shown to inhibit cell proliferation, migration, and induce apoptosis. This document provides detailed application notes and protocols for utilizing a this compound xenograft model for lung cancer research, with a focus on non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H1299. The provided methodologies and data summaries are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanisms of action of this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in lung cancer xenograft models.
Table 1: In Vivo Efficacy of this compound in A549 Xenograft Model
| Parameter | Control Group | This compound (20 mg/kg) | This compound (40 mg/kg) |
| Tumor Volume | Significantly larger | Significantly smaller (P < 0.05) | Significantly smaller (P < 0.05) |
| Lung Weight | Higher | Significantly decreased (P < 0.01) | Significantly decreased (P < 0.05) |
| Number of Lung Nodules | Higher | Significantly decreased (P < 0.001) | Significantly decreased (P < 0.001) |
Table 2: In Vitro Cytotoxicity of this compound on NSCLC Cell Lines (72h)
| Cell Line | IC50 (µM) |
| A549 | 8.3 ± 1.3 |
| PC9 | 16.8 ± 0.9 |
Data synthesized from a study by Liu et al. (2021).[1]
Table 3: Effect of this compound on Protein Expression in A549 Xenograft Tumors
| Protein | This compound (20 mg/kg) | This compound (40 mg/kg) |
| PI3K | Significantly reduced (P < 0.01) | Significantly reduced (P < 0.001) |
| MDM2 | Significantly reduced (P < 0.05) | Significantly reduced (P < 0.001) |
| p-Akt/Akt | Significantly reduced (P < 0.001) | Significantly reduced (P < 0.001) |
| p53 | No significant change | Significantly upregulated (P < 0.01) |
| c-Maf | Significantly reduced (P < 0.05) | Significantly reduced (P < 0.01) |
Data synthesized from a study by Liu et al. (2021).[1]
Experimental Protocols
Protocol 1: A549 Xenograft Model and this compound Monotherapy
This protocol outlines the procedure for establishing a subcutaneous A549 xenograft model and subsequent treatment with this compound.[1][2][3]
Materials:
-
Human non-small cell lung cancer cell line A549
-
This compound (BBM)
-
Nude mice (e.g., BALB/c nude mice)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Vehicle for this compound administration (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture A549 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation for Implantation: Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture with Matrigel at a concentration of 4-6 x 10^6 cells in 0.1 mL.[3]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the right axillary region of the nude mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once the tumors reach a palpable size (e.g., approximately 150 mm³), randomize the mice into control and treatment groups.
-
This compound Administration:
-
Prepare this compound solutions in the appropriate vehicle.
-
Administer this compound intraperitoneally at doses of 20 mg/kg and 40 mg/kg.
-
The control group should receive an equivalent volume of the vehicle.
-
The frequency and duration of treatment should be established based on the study design (e.g., daily for a specified number of weeks).
-
-
Data Collection:
-
Measure tumor volume using calipers every two days and calculate using the formula: (Width² × Length)/2.[1]
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and lungs.
-
Count the number of metastatic nodules on the lung surface.[1]
-
-
Tissue Analysis:
-
Fix a portion of the tumor tissue in formalin for histological analysis (e.g., H&E staining).
-
Snap-freeze another portion of the tumor tissue in liquid nitrogen for molecular analysis (e.g., Western blotting).
-
Protocol 2: NCI-H1299 Xenograft Model and this compound Combination Therapy
This protocol describes a xenograft model using the NCI-H1299 cell line to evaluate the synergistic effects of this compound hydrochloride in combination with cisplatin.
Materials:
-
Human non-small cell lung cancer cell line NCI-H1299
-
This compound Hydrochloride (Ber)
-
Cisplatin
-
BALB/c-nu mice
-
Standard cell culture and animal handling supplies as listed in Protocol 1.
Procedure:
-
Cell Culture and Implantation: Follow the cell culture and implantation procedures as described for the A549 model, using NCI-H1299 cells.
-
Tumor Growth and Group Randomization: Allow tumors to grow for approximately 7 days until they are of a similar size. Randomize the mice into four groups (n=8 per group):
-
Control (normal saline)
-
This compound hydrochloride (30 mg/kg)
-
Cisplatin (0.5 mg/kg)
-
This compound hydrochloride (30 mg/kg) + Cisplatin (0.5 mg/kg)
-
-
Drug Administration:
-
Administer the respective treatments daily via intraperitoneal injection.
-
-
Data Collection and Analysis:
-
Measure tumor volume daily for 12 days.
-
At the end of the 12-day treatment period, sacrifice the mice and collect the tumors.
-
Measure the final tumor volume and weight.
-
Perform Western blot analysis on tumor lysates to assess changes in apoptosis-related proteins.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound's mechanism in NSCLC.
Experimental Workflow Diagrams
Caption: A549 xenograft workflow.
Caption: Combination therapy workflow.
References
- 1. This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antitumor evaluation of this compound for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols: Berbamine Administration in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Berbamine Hydrochloride (BBMH), a bisbenzylisoquinoline alkaloid, in preclinical mouse models of Alzheimer's disease (AD). The data and protocols are synthesized from published studies to guide researchers in designing and executing similar experiments.
Introduction and Mechanism of Action
This compound hydrochloride (BBMH) has been investigated for its neuroprotective properties and potential as a therapeutic agent for Alzheimer's disease.[1][2][3] Studies in various AD mouse models have demonstrated that BBMH can mitigate key pathological features of the disease, including the deposition of β-amyloid (Aβ) plaques and the formation of neurofibrillary tangles (NFTs), while also improving cognitive function.[1][2][3]
The proposed mechanism of action for BBMH in the context of AD involves multiple pathways. A primary effect is the regulation of calcium homeostasis.[1][2] By inhibiting the expression of calpain, a calcium-dependent protease, BBMH may prevent downstream pathological events.[1][2] Additionally, BBMH has been shown to increase the expression of Selenoprotein K (SelK), a protein primarily found in immune cells.[1][2] This suggests that BBMH may enhance the phagocytic activity of microglia and macrophages that have migrated to the brain, thereby improving the clearance of Aβ plaques and hyperphosphorylated tau proteins.[1][2]
Caption: Proposed mechanism of this compound Hydrochloride (BBMH) in AD.
Data Presentation: Summary of this compound Effects
The following table summarizes the quantitative and qualitative outcomes of this compound Hydrochloride (BBMH) administration in various mouse models of Alzheimer's disease.
| Mouse Model | Treatment Protocol | Cognitive Assessment (Morris Water Maze) | Aβ Deposition (Immunohistochemistry) | Neurofibrillary Tangles (Silver Staining) | Neuronal Pathology (H&E Staining) |
| APP/PS1 (Double Transgenic) | 280 mg/kg/day BBMH via gavage for 40 days[1][3] | Significant improvement in learning and memory abilities[1][2][3] | Significant reduction in Aβ plaques in the hippocampus[1][2][3] | Significant reduction; a small number of NFTs remained[1][2][3] | Significant alleviation of pyramidal cell lesions[1][2][3] |
| Gal-Alu (Chemically Induced) | 280 mg/kg/day BBMH via gavage for 40 days[1][3] | Significant improvement in learning and memory abilities[1][2][3] | N/A (Model does not typically form Aβ plaques)[2][3] | Complete disappearance of NFTs in the hippocampus[2][3] | Significant alleviation of pyramidal cell lesions[1][2][3] |
| Alu (Chemically Induced) | 280 mg/kg/day BBMH via gavage for 40 days[1][3] | Significant improvement in learning and memory abilities[1][2][3] | N/A (Model does not form Aβ plaques)[2][3] | Complete disappearance of NFTs in the hippocampus[2][3] | Significant alleviation of pyramidal cell lesions[1][2][3] |
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of BBMH in mouse models of Alzheimer's disease, from model selection and drug administration to final endpoint analysis.
Caption: Experimental workflow for evaluating BBMH in AD mouse models.
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound Hydrochloride (BBMH)
-
Reagent Preparation:
-
Obtain high-purity this compound Hydrochloride (BBMH).
-
Prepare the vehicle solution (e.g., normal saline or sterile water).
-
Calculate the required concentration of BBMH to achieve a final dosage of 280 mg/kg/day. The volume administered is typically 100-200 µL for an adult mouse, so adjust the concentration accordingly based on the average weight of the mice.
-
Prepare the BBMH solution fresh daily or as stability allows. Ensure it is fully dissolved.
-
-
Animal Handling and Administration:
-
Weigh each mouse daily before administration to ensure accurate dosing.
-
Administer the BBMH solution or vehicle control via oral gavage using a proper gauge gavage needle.
-
Perform the administration at the same time each day to maintain consistent pharmacokinetics.
-
Continue administration for the full duration of the study (e.g., 40 days).[1][3]
-
Monitor animals for any adverse effects, such as weight loss or changes in behavior.
-
Protocol 2: Induction of Gal-Alu AD Model
This protocol is for creating a chemically-induced model of AD-like pathology.
-
Reagents:
-
D-galactose solution (120 mg/kg/day in normal saline).
-
Aluminum trichloride (B1173362) (AlCl₃) solution (20 mg/kg/day in sterile water).
-
-
Induction Procedure:
-
For a period of 40 days, administer D-galactose via intraperitoneal (IP) injection.[2]
-
Concurrently, administer AlCl₃ solution via oral gavage.[2]
-
The control group should receive vehicle injections (saline IP and water by gavage).
-
After the 40-day induction period, the mice can be used for the BBMH treatment study.
-
Protocol 3: Morris Water Maze (MWM) for Cognitive Assessment
-
Apparatus:
-
A circular pool (approx. 120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged ~1 cm below the water surface.
-
Visual cues placed around the pool for spatial navigation.
-
An overhead camera and tracking software.
-
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Each mouse performs four trials per day.
-
For each trial, gently place the mouse into the pool facing the wall from one of four starting positions.
-
Allow the mouse to search for the hidden platform for 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-20 seconds. If not, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was) and the number of times the mouse crosses the former platform location.
-
-
Protocol 4: Histopathological Analysis
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Harvest the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose (B13894) gradient (e.g., 20%, then 30%) until it sinks.
-
Section the brain (e.g., 30-40 µm coronal sections) using a cryostat or vibratome.
-
-
Immunohistochemistry for Aβ (for APP/PS1 models):
-
Mount sections on slides.
-
Perform antigen retrieval if necessary.
-
Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBST) for 1 hour.
-
Incubate with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent.
-
Develop the signal using a chromogen like DAB.
-
Counterstain, dehydrate, and mount.
-
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Stain rehydrated sections with hematoxylin to label cell nuclei.
-
Rinse and differentiate with acid alcohol.
-
Counterstain with eosin to label cytoplasm and extracellular matrix.
-
Dehydrate and coverslip. This method is used to observe neuronal morphology and identify lesions in areas like the hippocampus.[1][2][3]
-
-
Silver Staining for NFTs:
Protocol 5: Western Blot Analysis
-
Protein Extraction:
-
Dissect brain regions of interest (e.g., hippocampus, cortex) from untreated or BBMH-treated mice.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet debris and collect the supernatant containing total protein.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Calpain and Selenoprotein K overnight at 4°C.[1][2] Also include a loading control antibody (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ and normalize to the loading control.
-
References
- 1. Prominent Effects of this compound Hydrochloride on Alzheimer's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prominent Effects of this compound Hydrochloride on Alzheimer’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prominent Effects of this compound Hydrochloride on Alzheimer’s Disease Model Mice [frontiersin.org]
Berbamine: A Promising Agent for Inducing Apoptosis in Multiple Myeloma
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent advances in treatment, MM remains largely incurable, highlighting the urgent need for novel therapeutic strategies. Berbamine, a bis-benzylisoquinoline alkaloid extracted from the medicinal plant Berberis amurensis, has emerged as a potential anti-cancer agent with demonstrated efficacy in inducing apoptosis in multiple myeloma cells. This document provides a detailed overview of the mechanisms of action of this compound, its effects on key signaling pathways, and protocols for in vitro evaluation.
Mechanism of Action
This compound exerts its anti-myeloma effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. The primary molecular mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cell survival, proliferation, and inflammation in multiple myeloma.[1][2]
This compound has been shown to:
-
Inhibit NF-κB Signaling: this compound blocks the NF-κB signaling pathway by up-regulating A20, a negative regulator of NF-κB, and down-regulating IκB kinase α (IKKα) and phosphorylated IκBα (p-IκBα). This prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2]
-
Downregulate NF-κB Target Genes: By inhibiting NF-κB, this compound leads to the decreased expression of downstream anti-apoptotic and cell cycle regulatory proteins, including Bcl-xL, Bid, cyclin D1, and survivin.[1][2]
-
Induce G1 Cell Cycle Arrest: this compound treatment causes an accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting proliferation.[1]
-
Activate the GADD45/JNK Pathway: this compound can also induce apoptosis in multiple myeloma cells by activating the GADD45/c-Jun N-terminal kinase (JNK) pathway.[3]
A novel derivative of this compound, 4-chlorobenzoyl this compound (BBD9), has also demonstrated potent anti-myeloma activity. BBD9 induces apoptosis by inhibiting the IL-6 signaling pathway, leading to the activation of the pro-apoptotic protein Bim through the upregulation of FOXO3a.[4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its derivatives in various multiple myeloma cell lines.
Table 1: IC50 Values of this compound and its Derivatives in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| This compound | RPMI 8226 | 6.19 | Not Specified | [5] |
| 4-Chlorobenzoyl this compound (BBD9) | U266 | 1.8 (µg/ml) | 24 h | [4] |
| 4-Chlorobenzoyl this compound (BBD9) | RPMI 8226 | 2.3 (µg/ml) | 24 h | [4] |
| 4-Chlorobenzoyl this compound (BBD9) | MM1.R | 1.5 (µg/ml) | 24 h | [4] |
| 4-Chlorobenzoyl this compound (BBD9) | MM1.S | 2.4 (µg/ml) | 24 h | [4] |
| Compound 2a (this compound derivative) | RPMI 8226 | 0.30 | Not Specified | [5] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in KM3 Cells
| Treatment | Duration (h) | Apoptotic Cells (%) | G1 Phase Cells (%) | S Phase Cells (%) | Reference |
| 8 µg/mL this compound | 0 | 0.54 | - | - | [1][2] |
| 8 µg/mL this compound | 6 | 1.95 | - | - | [1] |
| 8 µg/mL this compound | 12 | 7.68 | - | - | [1] |
| 8 µg/mL this compound | 24 | 14.32 | - | - | [1] |
| 8 µg/mL this compound | 36 | 51.83 | - | - | [1][2] |
| 4 µg/mL this compound | 24 | - | 58.25 (from 32.71) | 27.18 (from 42.95) | [1] |
Signaling Pathway Diagrams
Caption: this compound-induced apoptosis via NF-κB inhibition.
References
- 1. This compound, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging role of this compound as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chlorobenzoyl this compound, a novel this compound derivative, induces apoptosis in multiple myeloma cells through the IL-6 signal transduction pathway and increases FOXO3a-Bim expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synergistic Efficacy of Berbamine and Doxorubicin in Breast Cancer
Introduction
Doxorubicin (B1662922) is a cornerstone chemotherapeutic agent for breast cancer, but its efficacy is often limited by cardiotoxicity and the development of drug resistance.[1][2][3] Berbamine, a natural bis-benzylisoquinoline alkaloid extracted from Berberis amurensis, has demonstrated promising antitumor activities.[1][4] This document outlines the synergistic effects of combining this compound with doxorubicin for the treatment of breast cancer, particularly triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapy options.[1][5] The combination of this compound and doxorubicin has been shown to significantly enhance the cytotoxic effects of doxorubicin, allowing for potentially lower effective doses and reduced side effects.[1][6]
The primary mechanism underlying this synergy involves the inhibition of autophagy by this compound, which in turn sensitizes breast cancer cells to doxorubicin-induced apoptosis.[1][4][5] this compound disrupts the fusion of autophagosomes with lysosomes, a critical step in the autophagy process that cancer cells often utilize as a survival mechanism.[2][4][6] By blocking this pro-survival pathway, this compound redirects the cellular response to doxorubicin towards programmed cell death.[4][5] Furthermore, this combination has the potential to trigger immunogenic cell death (ICD), a form of apoptosis that can stimulate an antitumor immune response.[1][5]
These application notes provide a summary of the quantitative data supporting the synergistic effects of this drug combination, detailed experimental protocols for in vitro and in vivo studies, and a visualization of the proposed signaling pathway.
Data Presentation
The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of this compound and doxorubicin on breast cancer cell lines.
Table 1: Effect of this compound and Doxorubicin Combination on the Viability of Triple-Negative Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration | Cell Viability (%) |
| Hs578T | Doxorubicin | 5 µL | 63% |
| Doxorubicin + this compound | 5 µL + 20 µL | 46% | |
| MDA-MB-231 | Doxorubicin | 5 µL | 48% |
| Doxorubicin + this compound | 5 µL + 20 µL | 30% | |
| A605 | Doxorubicin | 5 µL | 43% |
| Doxorubicin + this compound | 5 µL + 20 µL | 22% |
Data extracted from a study by Borglum, K. G. (2022).[1]
Signaling Pathway
The combination of this compound and doxorubicin leverages a multi-faceted approach to induce cancer cell death. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cellular stress.[4] In response to this stress, cancer cells can activate autophagy as a survival mechanism to clear damaged organelles and proteins. This compound acts as an autophagy inhibitor. It upregulates the expression of BCL-2 Interacting Protein 3 (BNIP3).[4] BNIP3 then interferes with the interaction between SNAP29 and VAMP8, which is crucial for the fusion of autophagosomes with lysosomes.[4] This blockage of the final step of autophagy leads to an accumulation of autophagosomes and a switch from a pro-survival autophagic response to pro-death apoptosis.
Caption: Signaling pathway of this compound and Doxorubicin synergy.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human triple-negative breast cancer cell lines Hs578T and MDA-MB-231, and murine breast cancer cell line A605.[1]
-
Culture Medium:
-
Hs578T and MDA-MB-231: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
A605: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Reagents:
-
Doxorubicin (Cayman Chemicals, Cat. No. 25316-40-9) dissolved in Dimethyl sulfoxide (B87167) (DMSO).[1]
-
This compound dihydrochloride (B599025) (Sigma-Aldrich, Cat. No. 6078-17-7) dissolved in DMSO.[1]
-
In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and doxorubicin, both individually and in combination.
-
Procedure:
-
Seed breast cancer cells (Hs578T, MDA-MB-231, or A605) in a 96-well plate at a density of 10,000 cells/well in triplicate.[1]
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of doxorubicin, this compound, the combination of both, or DMSO as a vehicle control for 24 hours.[1]
-
After the incubation period, remove the treatment media.
-
Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in serum-free media) to each well.[1]
-
Incubate the plates for 3 hours at 37°C.[1]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm and 630 nm using a microplate reader. The final absorbance is calculated by subtracting the OD at 630 nm from the OD at 570 nm.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Autophagy and Apoptosis Markers
This protocol is used to detect changes in protein expression related to autophagy and apoptosis.
-
Procedure:
-
Seed cells in 6-well plates and treat with doxorubicin, this compound, or the combination for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Autophagy: LC3B, p62/SQSTM1, BNIP3
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2
-
Loading Control: GAPDH, β-actin
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the in vivo efficacy of the this compound and doxorubicin combination in a murine xenograft model.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Procedure:
-
Suspend A605 mouse breast cancer cells in Matrigel at a concentration of 2 million cells per 500 µL.[1]
-
Inject the cell suspension into the mammary gland of the mice.[1]
-
Allow the tumors to grow for seven days.[1]
-
Randomize the mice into treatment groups (e.g., Vehicle control, Doxorubicin alone, this compound alone, Doxorubicin + this compound).
-
Administer the treatments via intraperitoneal (IP) injection. A suggested dosing schedule is this compound every three days and doxorubicin every six days for five weeks.[1]
-
Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (width² x length)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Caption: Workflow for the in vivo xenograft study.
References
- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 2. Berberine Reverses Doxorubicin Resistance by Inhibiting Autophagy Through the PTEN/Akt/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound Enhances the Efficacy of Doxorubicin Treatment for Breast Ca" by Kristina G. Borglum [scholarcommons.sc.edu]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. "Natural Product this compound Enhances the Efficacy of Doxorubicin Treatme" by Jake Tyler [scholarcommons.sc.edu]
- 6. researchgate.net [researchgate.net]
Synergistic Inhibition of Pancreatic Cancer by Berbamine and Gemcitabine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drug resistance remains a significant hurdle in the treatment of pancreatic cancer, with gemcitabine (B846) being a frontline chemotherapeutic agent often met with limited efficacy. This document outlines the synergistic anti-neoplastic activity of berbamine, a natural bis-benzylisoquinoline alkaloid, when used in combination with gemcitabine in pancreatic cancer cells. The combination of this compound and gemcitabine has been shown to enhance cell growth inhibition and induce apoptosis. This synergistic effect is mediated through the activation of the transforming growth factor-β/Smad (TGF-β/Smad) signaling pathway and the regulation of apoptosis-associated proteins.[1] These findings present a promising therapeutic strategy for overcoming gemcitabine resistance in pancreatic cancer.
Data Presentation
The following tables summarize the quantitative effects of this compound, gemcitabine, and their combination on pancreatic cancer cell lines Bxpc-3 and Panc-1.
Table 1: Inhibition of Cell Viability
| Treatment Group | Cell Line | Concentration | Inhibition of Cell Growth (%) |
| This compound | Bxpc-3 | Varies (Dose-dependent) | Time- and dose-dependent inhibition |
| This compound | Panc-1 | Varies (Dose-dependent) | Time- and dose-dependent inhibition |
| Gemcitabine | Bxpc-3 | Varies | Dose-dependent inhibition |
| Gemcitabine | Panc-1 | Varies | Dose-dependent inhibition |
| This compound + Gemcitabine | Bxpc-3 | Varies | Enhanced inhibition compared to single agents |
| This compound + Gemcitabine | Panc-1 | Varies | Enhanced inhibition compared to single agents |
Table 2: Regulation of Apoptosis-Related Proteins
| Treatment Group | Cell Line | Protein | Change in Expression |
| This compound + Gemcitabine | Bxpc-3 | Bcl-2 | Down-regulation |
| This compound + Gemcitabine | Panc-1 | Bcl-2 | Down-regulation |
| This compound + Gemcitabine | Bxpc-3 | Bcl-xL | Down-regulation |
| This compound + Gemcitabine | Panc-1 | Bcl-xL | Down-regulation |
| This compound + Gemcitabine | Bxpc-3 | Bax | Up-regulation |
| This compound + Gemcitabine | Panc-1 | Bax | Up-regulation |
| This compound + Gemcitabine | Bxpc-3 | Bid | Up-regulation |
| This compound + Gemcitabine | Panc-1 | Bid | Up-regulation |
Table 3: Modulation of the TGF-β/Smad Signaling Pathway
| Treatment Group | Cell Line | Protein/Gene | Change in Expression |
| This compound + Gemcitabine | Bxpc-3 | TβRII | Increase |
| This compound + Gemcitabine | Panc-1 | TβRII | Increase |
| This compound + Gemcitabine | Bxpc-3 | Smad7 | Decrease |
| This compound + Gemcitabine | Panc-1 | Smad7 | Decrease |
| This compound + Gemcitabine | Bxpc-3 | p21 | Up-regulation |
| This compound + Gemcitabine | Panc-1 | p21 | Up-regulation |
| This compound + Gemcitabine | Bxpc-3 | c-Myc | Down-regulation |
| This compound + Gemcitabine | Panc-1 | c-Myc | Down-regulation |
| This compound + Gemcitabine | Bxpc-3 | Cyclin D1 | Down-regulation |
| This compound + Gemcitabine | Panc-1 | Cyclin D1 | Down-regulation |
Mandatory Visualizations
Caption: Experimental workflow for evaluating the synergistic effects of this compound and gemcitabine.
Caption: this compound and gemcitabine activate the TGF-β/Smad pathway.
Experimental Protocols
Cell Culture
Objective: To maintain and propagate human pancreatic cancer cell lines for subsequent experiments.
Materials:
-
Human pancreatic cancer cell lines: Bxpc-3 and Panc-1
-
DMEM (for Panc-1) or RPMI-1640 (for Bxpc-3) culture medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium: Supplement the basal medium (DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
For subculturing, when cells reach 80-90% confluency, wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating in new flasks or for use in experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, on pancreatic cancer cells.
Materials:
-
Bxpc-3 and Panc-1 cells
-
Complete growth medium
-
96-well plates
-
This compound (stock solution)
-
Gemcitabine (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and gemcitabine in complete growth medium.
-
Treat the cells with various concentrations of this compound, gemcitabine, or the combination. Include a vehicle control (medium with DMSO, if applicable).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and gemcitabine combination treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1x)
-
Flow cytometer
Protocol:
-
Plate and treat cells as described for the cell viability assay in 6-well plates.
-
After treatment, harvest the cells by trypsinization and collect the culture medium to include any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To detect changes in the expression of proteins involved in apoptosis and the TGF-β/Smad signaling pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-Bid, anti-TβRII, anti-Smad7, anti-p21, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and control cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
References
Application Notes and Protocols: Berbamine Nanoparticle Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of berbamine-loaded nanoparticles for drug delivery applications, with a primary focus on cancer therapy. Due to the limited availability of detailed protocols specifically for this compound nanoparticles in publicly accessible literature, the following protocols have been adapted from well-established methods for the closely related isoquinoline (B145761) alkaloid, berberine. Researchers should optimize these protocols for their specific applications.
Introduction
This compound, a bis-benzylisoquinoline alkaloid, has demonstrated significant potential as a therapeutic agent, particularly in oncology. Its mechanisms of action include the modulation of key signaling pathways involved in cell proliferation, metastasis, and apoptosis.[1] However, the clinical translation of free this compound is often hindered by its poor bioavailability and short plasma half-life. Nanoformulation strategies offer a promising approach to overcome these limitations by enhancing drug solubility, stability, and targeted delivery to tumor tissues.[1][2] This document outlines protocols for the preparation and evaluation of this compound-loaded lipid and polymeric nanoparticles.
Data Presentation: Physicochemical and In Vitro Efficacy Data
The following tables summarize quantitative data for nanoparticle formulations of this compound and the closely related compound berberine, providing a comparative overview of their characteristics and efficacy.
Table 1: Physicochemical Characterization of this compound and Berberine Nanoparticles
| Nanoparticle Formulation | Drug | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound | ||||||
| Lipid Nanoparticles | This compound | ~150-200 | Not Reported | Not Reported | Not Reported | [1] |
| Dopamine-polylactide-TPGS NP | This compound | Stable over time | Not Reported | Not Reported | Not Reported | |
| Berberine (Adapted Data) | ||||||
| Solid Lipid Nanoparticles (SLN) | Berberine | 395 | Not Reported | 82.44 | Not Reported | [3] |
| Chitosan-Alginate NP | Berberine | 202.2 ± 4.9 | -14.8 ± 1.1 | 85.69 ± 2.6 | 8.55 ± 0.23 | |
| PLGA Nanoparticles | Berberine | 234 | -8.21 | 85.2 | ~35-85 | [4] |
| Liquid Crystalline NP | Berberine | 181.3 | Not Reported | 75.35 | Not Reported | [5] |
| PLA Nanoparticles | Berberine | 265 | Not Reported | ~81 | 7.5 | [6] |
Table 2: In Vitro Cytotoxicity of this compound and Berberine Nanoparticles
| Cell Line | Nanoparticle Formulation | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | ||||
| PANC-1 (Pancreatic Cancer) | This compound-Lipid NP | Significantly lower than free this compound | Not Reported | [2] |
| AsPC-1 (Pancreatic Cancer) | This compound-Lipid NP | Significantly lower than free this compound | Not Reported | [2] |
| Berberine (Adapted Data) | ||||
| MCF-7 (Breast Cancer) | Berberine-PLGA NP | 42.39 | Not Reported | [4] |
| HCT116 (Colon Cancer) | Berberine-PLA NP | Not Reported | 56 | [6] |
| A549 (Lung Cancer) | Berberine-Liquid Crystalline NP | Significantly lower than free berberine | Not Reported | [5] |
| MDA-MB-231 (Breast Cancer) | Berberine-PLGA NP (co-delivery) | Not Reported | 1.94 ± 0.22 | [7] |
| T47D (Breast Cancer) | Berberine-PLGA NP (co-delivery) | Not Reported | 1.02 ± 0.36 | [7] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from the solvent injection method for preparing berberine-loaded SLNs.[3]
Materials:
-
This compound
-
Solid lipid (e.g., Stearic Acid)
-
Stabilizer (e.g., Polyvinyl alcohol - PVA)
-
Organic solvent mixture (e.g., Dichloromethane and Methanol, 2:3 v/v)
-
Distilled water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of solid lipid and this compound in the organic solvent mixture.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA) in distilled water. Heat the solution to approximately 85°C with constant stirring until the stabilizer is completely dissolved.
-
Emulsification: Inject the organic phase dropwise into the heated aqueous phase under continuous stirring (e.g., 1500 RPM) at room temperature.
-
Solvent Evaporation: Continue stirring the dispersion for at least 2 hours at room temperature to allow for the complete evaporation of the organic solvents.
-
Nanoparticle Recovery: The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized) for long-term storage.
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from the emulsification-solvent evaporation method for preparing berberine-loaded PLGA nanoparticles.[4][8]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Surfactant (e.g., Polyvinyl alcohol - PVA)
-
Organic solvent (e.g., Dichloromethane - DCM)
-
Distilled water
Procedure:
-
Organic Phase Preparation: Dissolve PLGA and this compound in the organic solvent (DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
-
Primary Emulsion (o/w): Add the organic phase to the aqueous phase and homogenize at high speed (e.g., 15,000 rpm) for a few minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to evaporate the organic solvent, leading to the formation of nanoparticles.
-
Nanoparticle Recovery and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 16,000 rpm) to pellet the nanoparticles. Wash the nanoparticles with distilled water multiple times to remove excess surfactant and unencapsulated drug.
-
Storage: The final nanoparticle pellet can be resuspended in a suitable buffer or lyophilized for storage.
Characterization of this compound Nanoparticles
3.3.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in distilled water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
3.3.2. Encapsulation Efficiency and Drug Loading
-
Method: Indirect quantification
-
Procedure:
-
Separate the nanoparticles from the aqueous suspension by centrifugation.
-
Collect the supernatant containing the unencapsulated this compound.
-
Quantify the amount of free this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Nanoparticle Weight] x 100
-
-
3.3.3. In Vitro Drug Release
-
Method: Dialysis Bag Method[3]
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) and place it inside a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the dialysis bag in a larger volume of the same release medium at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released this compound in the collected samples.
-
In Vitro Cytotoxicity Assay
This protocol describes a standard MTT assay to evaluate the cytotoxic effects of this compound nanoparticles on cancer cells.[9][10]
Materials:
-
Cancer cell line (e.g., PANC-1, MCF-7)
-
Complete cell culture medium
-
This compound-loaded nanoparticles
-
Free this compound (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound-loaded nanoparticles, free this compound, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Antitumor Efficacy Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound nanoparticles in a xenograft mouse model.[1][2] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells (e.g., PANC-1)
-
This compound-loaded nanoparticles
-
Control formulations (e.g., saline, free this compound, empty nanoparticles)
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers.
-
Treatment: When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into different treatment groups.
-
Drug Administration: Administer the this compound nanoparticles and control formulations via a suitable route (e.g., intravenous or intraperitoneal injection) at a predetermined dosage and schedule.
-
Tumor Volume and Body Weight Measurement: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Compare the tumor growth inhibition among the different treatment groups.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for the development and evaluation of this compound nanoparticles.
Caption: Workflow for this compound Nanoparticle Formulation and Evaluation.
Caption: Key Signaling Pathways Modulated by this compound in Cancer Cells.
References
- 1. Enhanced anti-metastatic and anti-tumorigenic efficacy of this compound loaded lipid nanoparticles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor and Anti-Metastasis Effects of this compound-Loaded Lipid Nanoparticles on Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Fabrication and characterization of PLGA polymeric nanoparticles containing Berberine and its cytotoxicity on breast cancer cell (MCF-7) [nanomedicine-rj.com]
- 5. Berberine-loaded liquid crystalline nanoparticles inhibit non-small cell lung cancer proliferation and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication, characterization and optimization of berberine-loaded PLA nanoparticles using coaxial electrospray for sustained drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jmb.or.kr [jmb.or.kr]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Synthesis and Anticancer Evaluation of Novel Berbamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel berbamine derivatives and the evaluation of their anticancer activity. This compound, a bis-benzylisoquinoline alkaloid, has emerged as a promising natural product scaffold for the development of new anticancer agents. Its derivatives have demonstrated potent activity against a range of cancer types by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the cytotoxic activity of various this compound derivatives against different human cancer cell lines, as well as their effects on apoptosis and cell cycle progression.
Table 1: Cytotoxicity (IC50) of this compound and its Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | H9 (T-cell lymphoma) | 4.0 | [1] |
| RPMI8226 (Multiple myeloma) | 6.19 | [1] | |
| A549 (Lung cancer) | 11.2 ± 2.1 | ||
| 786-O (Renal cell carcinoma) | 19.83 | [2] | |
| OSRC-2 (Renal cell carcinoma) | 32.76 | [2] | |
| Tca8113 (Oral squamous cell carcinoma) | 218.52 ± 18.71 | [3] | |
| CNE2 (Nasopharyngeal carcinoma) | 249.18 ± 18.14 | [3] | |
| MCF-7 (Breast cancer) | 272.15 ± 11.06 | [3] | |
| Hela (Cervical carcinoma) | 245.18 ± 17.33 | [3] | |
| HT29 (Colon cancer) | 52.37 ± 3.45 | [3] | |
| Compound 2a | RPMI8226 (Multiple myeloma) | 0.30 | [1] |
| Compound 4b | H9 (T-cell lymphoma) | 0.36 | [1] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle Distribution
| Treatment | Cell Line | Apoptosis Rate (%) | Cell Cycle Arrest | Reference |
| This compound (25 µM) | T47D (Breast cancer) | 29.6 | G2/M | [4] |
| MCF-7 (Breast cancer) | 31.72 | G0/G1 | [4] | |
| This compound (20 µM) | 786-O (Renal cell carcinoma) | Not specified | G0/G1 (31.44% to 23.81% in G2) | [2] |
| OSRC-2 (Renal cell carcinoma) | Not specified | G0/G1 (66.00% to 76.31% in G0/G1) | [2] | |
| This compound (IC50) | Tca8113, CNE2, MCF-7, Hela, HT29 | Increased early apoptosis | G2/M | [3] |
| This compound + Doxorubicin | T47D (Breast cancer) | 41.5 | G2/M | [4] |
| MCF-7 (Breast cancer) | 37.8 | G0/G1 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and the evaluation of their anticancer activity are provided below.
Protocol 1: General Synthesis of this compound Derivatives
The structural modification of this compound, particularly at the C-5, C-9, and C-13 positions, as well as O-acylation and glycosylation of the hydroxyl groups, has been shown to enhance its anticancer activity.
A. Synthesis of 9-O-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of 9-O-substituted this compound derivatives via esterification or sulfonation.
Materials:
-
This compound
-
Acyl chloride or sulfonyl chloride of choice
-
Acetonitrile (anhydrous)
-
Concentrated HCl
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (CH2Cl2)
-
Methanol (CH3OH)
Procedure:
-
Demethylation of this compound: To obtain the key intermediate, berberrubine (B190655), heat this compound (10 mmol) at 195–210 °C under vacuum for 10–15 minutes. Acidify the resulting oil with an ethanol/concentrated HCl solution (95:5 v/v). Remove the solvent by evaporation and purify the residue by flash chromatography on silica gel using a CH2Cl2/CH3OH gradient to yield berberrubine.
-
Esterification/Sulfonation: To a solution of berberrubine (1 mmol) in anhydrous acetonitrile, add triethylamine (1.2 mmol). Stir the mixture at room temperature for 10 minutes.
-
Add the desired acyl chloride or sulfonyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to obtain the desired 9-O-substituted this compound derivative.
-
Characterize the final product by NMR and mass spectrometry.
B. Synthesis of C-5 Substituted this compound Derivatives
A patent describes the synthesis of heterocyclic amino this compound derivatives with substitutions at the 12-O position, which corresponds to one of the hydroxyl groups on the this compound core. While a detailed protocol is proprietary, the general approach involves the reaction of this compound with a suitable heterocyclic amine linker.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound derivatives for the desired time, harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and caspases.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow.
Caption: Experimental workflow for synthesis and anticancer evaluation.
Caption: Key signaling pathways modulated by this compound derivatives.
References
- 1. Synthesis and antitumor activity in vitro of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
Berbamine: A Promising Strategy for Overcoming Imatinib Resistance in Chronic Myeloid Leukemia
Application Notes and Protocols for Researchers
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic stem cells. The development of the tyrosine kinase inhibitor (TKI) imatinib (B729) revolutionized the treatment of CML. However, a significant clinical challenge remains in the form of primary or acquired resistance to imatinib. Berbamine, a bis-benzylisoquinoline alkaloid extracted from the plant Berberis amurensis, has emerged as a potential therapeutic agent to overcome imatinib resistance in CML.[1] This document provides detailed application notes, quantitative data summaries, experimental protocols, and signaling pathway diagrams for researchers and drug development professionals interested in the preclinical evaluation of this compound for imatinib-resistant CML.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action to counteract imatinib resistance in CML cells. Key mechanisms include:
-
Downregulation of Bcr-Abl Oncoprotein: this compound has been shown to reduce the expression levels of the p210 Bcr-Abl oncoprotein, the primary driver of CML.[1] This is distinct from imatinib, which primarily inhibits the kinase activity of Bcr-Abl.
-
Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in imatinib-resistant CML cells.[2][3] This is achieved through the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins like Bax.[3][4] This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately leading to apoptosis.[3][4]
-
Overcoming Multidrug Resistance: A significant mechanism of imatinib resistance is the overexpression of the multidrug resistance gene 1 (mdr-1), which encodes for P-glycoprotein (P-gp), an efflux pump that actively removes imatinib from the cell. This compound has been demonstrated to downregulate the expression of both mdr-1 mRNA and P-gp, thereby increasing the intracellular concentration of imatinib and restoring sensitivity to the drug.[2][3]
-
Inhibition of NF-κB Signaling: this compound has been identified as an inhibitor of the NF-κB signaling pathway, which is involved in cell survival and proliferation.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in imatinib-resistant CML models.
Table 1: In Vitro Cytotoxicity of this compound and Imatinib in CML Cell Lines
| Cell Line | Compound | Treatment Duration | IC50 |
| Imatinib-sensitive Ph+ CML cells | This compound | Not Specified | 8.80 µg/ml |
| Imatinib-resistant Ph+ CML cells | This compound | Not Specified | 11.34 µg/ml |
| Ph- KG-1 cells | This compound | Not Specified | 54.40 µg/ml |
| Primary CML cells | This compound | Not Specified | 4.20-10.50 µg/ml |
| Normal bone marrow cells | This compound | Not Specified | 185.20 µg/ml |
| K562 (Imatinib-resistant) | This compound | 48 hours | 5.43 µg/ml |
| K562 (Imatinib-resistant) | 4-chlorobenzoyl this compound (BBD9) | 48 hours | 0.73 µg/ml |
Source:[5]
Table 2: Effect of this compound on Apoptosis in Imatinib-Resistant K562 Cells
| Treatment | Duration | Apoptosis Rate (%) |
| Control | 24 hours | 2.2 |
| This compound (21.2 µmol/L) | 6 hours | 7.9 |
| This compound (21.2 µmol/L) | 12 hours | 25.76 |
| This compound (21.2 µmol/L) | 24 hours | 35.34 |
Source:[2]
Table 3: In Vivo Efficacy of this compound in an Imatinib-Resistant CML Xenograft Model
| Treatment Group | Parameter | Result |
| This compound | Tumor Growth Inhibition Rate | 60.43% |
| 4-chlorobenzoyl this compound (BBD9) (15 mg/kg) | Tumor Weight | Significantly reduced compared to control and imatinib |
| 4-chlorobenzoyl this compound (BBD9) (30 mg/kg) | Tumor Weight | Significantly reduced compared to control and imatinib |
| Imatinib (100 mg/kg) | Tumor Weight | Less effective than BBD9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on CML cells.
Materials:
-
CML cell lines (e.g., imatinib-resistant K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Imatinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed CML cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound and imatinib in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plates overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
Materials:
-
CML cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed CML cells in 6-well plates and treat with this compound at the desired concentration and for various time points.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins involved in this compound's mechanism of action.
Materials:
-
CML cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcr-Abl, anti-P-gp, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat CML cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
This protocol is for measuring the mRNA expression level of the mdr-1 gene.
Materials:
-
CML cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase kit
-
PCR primers for mdr-1 and a housekeeping gene (e.g., GAPDH or β-actin)
-
Taq DNA polymerase
-
dNTPs
-
PCR buffer
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Treat CML cells with this compound.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
Perform PCR amplification of the mdr-1 and housekeeping gene cDNA using specific primers.
-
Separate the PCR products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light and quantify the band intensities.
-
Normalize the mdr-1 mRNA expression to the housekeeping gene expression.
In Vivo Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of this compound in an animal model of imatinib-resistant CML.
Materials:
-
Imatinib-resistant CML cells (e.g., K562/IR)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject imatinib-resistant CML cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, imatinib, this compound at different doses).
-
Administer the treatments as per the defined schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.
References
- 1. scribd.com [scribd.com]
- 2. This compound exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative polymerase chain reaction analysis of mdr1 mRNA in multiple myeloma cell lines and clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Inhibitory effect of 4-chlorobenzoyl this compound on imatinib-resistant K562 cells in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis of Berbamine-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has garnered significant interest in oncological research for its potent anti-tumor activities. This natural compound has been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in a variety of cancer cell lines. Western blot analysis is a cornerstone technique for elucidating the molecular mechanisms underlying these effects, allowing for the sensitive and specific detection of key protein modulations in response to this compound treatment.
These application notes provide a comprehensive overview of the known effects of this compound on various signaling pathways as determined by Western blot analysis. Detailed protocols for cell treatment and subsequent protein analysis are included to facilitate reproducible experimental design and execution.
Application Notes
This compound has been demonstrated to modulate several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The following sections summarize the key findings from studies utilizing Western blot analysis to investigate the effects of this compound on different cancer cell types.
Apoptosis Induction
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis. Western blot analyses have consistently shown that this compound treatment leads to changes in the expression levels of key apoptosis-related proteins.
-
Caspase Activation: this compound treatment leads to the cleavage, and thus activation, of initiator caspases such as Caspase-9 and executioner caspases like Caspase-3.[1][2][3] This is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating the intrinsic apoptotic pathway. This compound has been shown to upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby promoting apoptosis.[1][2][3][4][5][6]
-
p53-Dependent Pathway: In colorectal cancer cells, this compound has been found to increase the protein levels of p53, a critical tumor suppressor that can trigger apoptosis.[2][5] This suggests that this compound's pro-apoptotic effects can be mediated through a p53-dependent mechanism.[2]
Cell Cycle Arrest
This compound has been observed to cause cell cycle arrest, primarily at the G0/G1 or S phase, thereby inhibiting cancer cell proliferation.[1][2][6][7][8][9] Western blot analysis has been instrumental in identifying the molecular players involved in this process.
-
Cyclins and CDKs: The progression through the cell cycle is governed by cyclins and their partner cyclin-dependent kinases (CDKs). This compound treatment has been shown to downregulate the expression of key G1/S phase regulators such as Cyclin D1, Cyclin A2, and CDK2, and CDK4.[1][6][9][10]
-
CDK Inhibitors: Conversely, this compound can increase the expression of CDK inhibitors like p21 and p27, which act to halt the cell cycle.[6][10]
Inhibition of Pro-Survival Signaling Pathways
This compound's anti-cancer effects are also attributed to its ability to inhibit key signaling pathways that promote cell survival and proliferation.
-
Wnt/β-catenin Pathway: In ovarian cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1][3] Western blot results indicate a decrease in the protein levels of β-catenin, c-myc, and cyclin D1, while increasing the expression of GSK-3β.[1]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a central node for cell survival signaling. This compound treatment has been found to inhibit this pathway, as evidenced by decreased phosphorylation of Akt.[11][12]
-
NF-κB Pathway: this compound can inhibit the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[6][7][13][14][15] This is often associated with an increase in intracellular reactive oxygen species (ROS).[6][7]
-
Smad3 Signaling: In chronic myeloid leukemia cells, this compound has been shown to upregulate both total and phosphorylated Smad3 levels, leading to cell cycle arrest and apoptosis.[10]
Quantitative Data Summary
The following tables summarize the changes in protein expression levels observed in various cancer cell lines after treatment with this compound, as determined by Western blot analysis.
Table 1: Apoptosis-Related Proteins
| Cell Line | Protein | Effect of this compound | Reference |
| Ovarian Cancer (SKOV3, ES2) | Cleaved Caspase-3 | Increased | [1][3] |
| Ovarian Cancer (SKOV3, ES2) | Cleaved Caspase-9 | Increased | [1][3] |
| Ovarian Cancer (SKOV3, ES2) | Bax | Increased | [1][3] |
| Ovarian Cancer (SKOV3, ES2) | Bcl-2 | Decreased | [1][3] |
| Colorectal Cancer (HCT116, SW480) | Caspase-3 | Increased | [2] |
| Colorectal Cancer (HCT116, SW480) | Caspase-9 | Increased | [2] |
| Colorectal Cancer (HCT116, SW480) | Bax | Increased | [2] |
| Colorectal Cancer (HCT116, SW480) | Bcl-2 | Decreased | [2] |
| Colorectal Cancer (HCT116, SW480) | PARP | Increased | [2] |
| Colorectal Cancer (HCT116, SW480) | p53 | Increased | [2] |
| Colon Cancer (HT-29) | Bax | Increased | [4] |
| Colon Cancer (HT-29) | Caspase-3 | Increased | [4] |
| Colon Cancer (HT-29) | Caspase-9 | Increased | [4] |
| Colon Cancer (HT-29) | Bcl-2 | Decreased | [4] |
| Chronic Myeloid Leukemia (KU812) | Bcl-2 | Decreased | [10] |
| Chronic Myeloid Leukemia (KU812) | Bcl-xL | Decreased | [10] |
| Chronic Myeloid Leukemia (KU812) | Bax | Increased | [10] |
| Hepatocellular Carcinoma (SMMC-7721) | Bax | Increased | [5] |
| Hepatocellular Carcinoma (SMMC-7721) | Bcl-2 | Decreased | [5] |
| Hepatocellular Carcinoma (SMMC-7721) | p53 | Increased | [5] |
| Hepatocellular Carcinoma (SMMC-7721) | Survivin | Decreased | [5] |
| Bladder Cancer | Bax | Increased | [6] |
| Bladder Cancer | Bcl-2 | Decreased | [6] |
| Gastric Cancer | Cleaved-Caspase-3 | Increased | [9] |
| Gastric Cancer | Cleaved-PARP | Increased | [9] |
| Gastric Cancer | Bcl-2 | Decreased | [9] |
Table 2: Cell Cycle-Related Proteins
| Cell Line | Protein | Effect of this compound | Reference |
| Ovarian Cancer | - | G0/G1 arrest | [1][3] |
| Colorectal Cancer | - | G0/G1 arrest | [2] |
| Chronic Myeloid Leukemia (KU812) | c-Myc | Decreased | [10] |
| Chronic Myeloid Leukemia (KU812) | Cyclin D1 | Decreased | [10] |
| Chronic Myeloid Leukemia (KU812) | p21 | Increased | [10] |
| Prostate Cancer | - | S phase arrest | [7] |
| Bladder Cancer | Cyclin D | Decreased | [6] |
| Bladder Cancer | Cyclin A2 | Decreased | [6] |
| Bladder Cancer | CDK2 | Decreased | [6] |
| Bladder Cancer | p21 | Increased | [6] |
| Bladder Cancer | p27 | Increased | [6] |
| Hepatocellular Carcinoma (SMMC7721) | - | G0/G1 arrest | [8] |
| Gastric Cancer | CDK4 | Decreased | [9] |
| Gastric Cancer | Cyclin D1 | Decreased | [9] |
| Gastric Cancer | Phosphorylated Rb1 | Decreased | [9] |
Table 3: Other Signaling Pathway-Related Proteins
| Cell Line | Pathway | Protein | Effect of this compound | Reference |
| Ovarian Cancer (SKOV3) | Wnt/β-catenin | β-catenin | Decreased | [1] |
| Ovarian Cancer (SKOV3) | Wnt/β-catenin | GSK-3β | Increased | [1] |
| Ovarian Cancer (SKOV3) | Wnt/β-catenin | c-myc | Decreased | [1] |
| Ovarian Cancer (SKOV3) | Wnt/β-catenin | Cyclin D1 | Decreased | [1] |
| Chronic Myeloid Leukemia (KU812) | Smad3 | Total Smad3 | Increased | [10] |
| Chronic Myeloid Leukemia (KU812) | Smad3 | Phosphorylated Smad3 | Increased | [10] |
| Lung Cancer (A549) | PI3K/Akt | - | Inhibited | [11] |
| Lung Cancer (A549) | MDM2-p53 | - | Inhibited | [11] |
| Lung Cancer (A549) | c-Maf | c-Maf | Downregulated | [11] |
| Prostate Cancer | ROS/NF-κB | - | Inhibited | [7] |
| Bladder Cancer | ROS/NF-κB | - | Inhibited | [6] |
| Liver Cancer (SMMC-7721) | PI3K/Akt | PI3K | Decreased | [12] |
| Liver Cancer (SMMC-7721) | PI3K/Akt | p-AKT/AKT | Decreased | [12] |
| Gastric Cancer | BRD4/c-MYC | - | Inactivated | [9] |
| Macrophages | NF-κB | Phosphorylation | Suppressed | [13][14][15] |
| Macrophages | MAPK (JNK, ERK1/2) | Phosphorylation | Suppressed | [13][14][15] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates or 10 cm dishes at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube. Avoid disturbing the pellet.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein samples with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect another protein of a different molecular weight, the membrane can be stripped of the first set of antibodies and re-probed with a new primary antibody. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. This compound induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Berbamine
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid extracted from the medicinal plant Berberis amurensis, has demonstrated significant anti-tumor activities across various cancer types. One of its key mechanisms of action is the induction of cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using propidium (B1200493) iodide (PI) staining and flow cytometry.
Mechanism of Action
This compound has been shown to induce cell cycle arrest at different phases, primarily G0/G1 and S phase, depending on the cancer cell type.[1][2] This arrest is mediated through the modulation of various cell cycle regulatory proteins. This compound can upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[2] These inhibitors bind to and inactivate cyclin-CDK complexes, which are essential for cell cycle progression. For instance, in bladder cancer cells, this compound treatment leads to increased levels of p21 and p27, and a subsequent decrease in Cyclin D, Cyclin A2, and CDK2 expression, resulting in S-phase arrest.[2] In colorectal cancer and chronic myeloid leukemia, this compound has been observed to induce G0/G1 arrest.[1][3] This is often associated with the activation of the p53 signaling pathway, leading to increased expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[1]
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Cell Cycle Phase Arrest | Key Molecular Changes | Reference |
| HCT116 & SW480 | Colorectal Cancer | 20 µg/ml | 48 h | G0/G1 | Increased p53, caspase-3, caspase-9, Bax; Decreased Bcl-2 | [1] |
| T24 & 5637 | Bladder Cancer | 32 µM | Not Specified | S | Increased p21, p27; Decreased Cyclin D, Cyclin A2, CDK2 | [2][4] |
| KU812 | Chronic Myeloid Leukemia | 4 µg/ml | 24 h | G1 | Increased total and phosphorylated Smad3, p21; Decreased c-Myc, Cyclin D1 | [3] |
| SNU-5 | Gastric Carcinoma | 25-200 µmol/L | 48 h | G2/M | Increased p53, Wee1; Decreased Cyclin B, CDK1 | [5][6] |
| Raji, L428, Namalwa, Jurkat | Lymphoma | Not Specified | Not Specified | G2/M | Inhibition of PI3K/Akt and NF-κB signaling | [7] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, T24) in 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 20 µg/ml or 32 µM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent). Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is a general guideline and may require optimization for different cell types.[8][9][10]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[10]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: After this compound treatment, collect the cells. For adherent cells, wash with PBS, and then detach using trypsin-EDTA. Combine with the supernatant to include any floating (potentially apoptotic) cells. For suspension cells, directly collect the cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[10] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[9]
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes.[8] For longer storage, cells can be kept at -20°C for several weeks.[9]
-
Rehydration and Staining: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes.[8] Discard the ethanol carefully.
-
Washing: Wash the cell pellet twice with 3 mL of PBS.[8]
-
RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events. Use the linear scale for PI fluorescence (e.g., FL2 or a similar channel). Gate out doublets using the pulse width or area versus height parameters.[8] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Experimental workflow for analyzing cell cycle arrest induced by this compound.
Caption: Simplified signaling pathway of this compound-induced cell cycle arrest.
References
- 1. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Berbamine in Non-Small Cell Lung Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid derived from the medicinal plant Berberis amurensis, has garnered significant interest in oncological research for its potential anti-cancer properties. In the context of non-small cell lung cancer (NSCLC), the most prevalent form of lung cancer, this compound has demonstrated promising therapeutic effects. This document provides a comprehensive overview of the application of this compound in NSCLC research, detailing its mechanisms of action, effects on key signaling pathways, and standardized protocols for in vitro and in vivo experimentation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of cancer biology and drug development.
Mechanisms of Action
This compound exerts its anti-tumor effects in NSCLC through a multi-pronged approach, influencing several key cellular processes:
-
Inhibition of Cell Proliferation: this compound has been shown to significantly suppress the growth of NSCLC cells in a dose- and time-dependent manner.[1][2][3]
-
Induction of Apoptosis: A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis, in NSCLC cells.[1] This is achieved through the modulation of key apoptotic regulatory proteins.
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4]
-
Inhibition of Migration and Invasion: The metastatic spread of cancer is a major contributor to mortality. This compound has been observed to inhibit the migration and invasion of NSCLC cells, suggesting its potential to impede metastasis.[1][2][5]
-
Autophagy Modulation: this compound has been identified as an autophagy inhibitor, specifically blocking the fusion of autophagosomes with lysosomes.[6][7] This disruption of the autophagic process can enhance the efficacy of chemotherapy.[6]
Key Signaling Pathways Affected by this compound
This compound's anti-cancer effects are mediated through its interaction with several critical signaling pathways implicated in NSCLC pathogenesis:
-
PI3K/Akt Signaling Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is frequently hyperactivated in NSCLC and plays a crucial role in cell survival, proliferation, and growth.[2][5][8] Inhibition of this pathway contributes to the suppression of tumor progression.[2]
-
MDM2-p53 Signaling Pathway: this compound can regulate the MDM2-p53 pathway, leading to the upregulation of the tumor suppressor protein p53.[2][5][8] This enhances apoptosis and reduces cancer cell survival.[2]
-
STING Pathway: In KRAS-mutant lung adenocarcinoma, this compound acts as a potential inhibitor of the STING (stimulator of interferon genes) pathway.[4] By downregulating STING signaling, this compound can remodel the tumor microenvironment and enhance anti-tumor immunity.[4]
-
Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[1][9] This shift in the Bcl-2/Bax ratio promotes apoptosis in cancer cells.[1]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound and its derivative, Berberine, in various NSCLC cell lines.
Table 1: IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| A549 | 72 h | 8.3 ± 1.3 | [2] |
| PC9 | 72 h | 16.8 ± 0.9 | [2] |
Table 2: IC50 Values of Berberine and its Derivatives in NSCLC Cell Lines
| Compound | Cell Line | Treatment Duration | IC50 (µM) | Reference |
| Berberine | A549 | 48 h | 80-100 | [10] |
| Berberine | PC9 | 48 h | 80-100 | [10] |
| 9-O-decylberberrubine bromide (B6) | A549 | Not Specified | Not Specified | [11] |
| 9-O-dodecylberberrubine bromide (B7) | A549 | Not Specified | Not Specified | [11] |
| Berberine-loaded LCNs | A549 | Not Specified | 10.10 | [12] |
Note: While the user's request was for this compound, the search results yielded more extensive quantitative data for the related compound Berberine. This data is included for comparative purposes and to provide a broader context for the anti-NSCLC activity of this class of compounds.
Experimental Protocols
Detailed protocols for key experiments used to evaluate the efficacy of this compound in NSCLC research are provided below.
Cell Culture
-
Cell Lines: Human NSCLC cell lines such as A549 and PC9 are commonly used.[2]
-
Culture Medium: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with different concentrations of this compound and incubate for 10-14 days, allowing colonies to form.
-
Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.1% crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 1 x 10^6 A549 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 × length × width^2) every few days.
-
Treatment: Once the tumors reach a certain volume (e.g., 100 mm^3), randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection or oral gavage daily or on a specified schedule.[5]
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Tissues can be collected for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits the PI3K/Akt and MDM2-p53 signaling pathways in NSCLC.
Caption: this compound inhibits the STING pathway in KRAS-mutant NSCLC.
Caption: A typical workflow for in vitro evaluation of this compound in NSCLC cells.
Conclusion
This compound presents a compelling case as a potential therapeutic agent for non-small cell lung cancer. Its ability to inhibit cell proliferation, induce apoptosis, and impede metastasis through the modulation of multiple key signaling pathways underscores its potential in oncology. The data and protocols provided in this document offer a foundational resource for further investigation into the therapeutic applications of this compound, with the ultimate goal of translating these promising preclinical findings into effective clinical strategies for NSCLC patients. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in clinical trials.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. This compound as potential STING inhibitor For KRAS-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel autophagy inhibitor this compound blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of human lung cancer cell growth and migration by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Berberine-loaded liquid crystalline nanoparticles inhibit non-small cell lung cancer proliferation and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autophagy in Colon Cancer Using Berbamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Berbamine, a natural alkaloid, to investigate the induction of autophagy and its interplay with apoptosis in colon cancer cell lines. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data interpretation.
Introduction
This compound, a bis-benzylisoquinoline alkaloid extracted from the Berberis species, has demonstrated significant anticancer properties in various cancer types, including colon cancer.[1][2] Its mechanism of action involves the induction of both apoptosis and autophagy, making it a valuable tool for studying these crucial cellular processes in the context of cancer therapy.[1][3] this compound has been shown to inhibit cell proliferation, migration, and invasion of colon cancer cells, highlighting its therapeutic potential.[1][2]
Mechanism of Action
This compound exerts its anticancer effects in colon cancer through a multi-faceted approach. It has been observed to:
-
Induce Autophagy: this compound treatment leads to the formation of autophagic vesicles and increases the expression of key autophagy-related proteins such as Beclin-1, ATG5, ATG12, and LC3B-II.[1][2] This indicates the activation of the autophagic pathway.
-
Promote Apoptosis: The compound induces apoptosis by increasing the Bax/Bcl-2 ratio and activating caspase-3 and caspase-9.[1][4]
-
Inhibit Cell Proliferation and Viability: this compound significantly reduces the viability of colon cancer cells in a dose-dependent manner.[1]
-
Suppress Cell Migration and Invasion: It effectively inhibits the migratory and invasive capabilities of colon cancer cells.[1]
-
Modulate Signaling Pathways: this compound has been shown to block the MEK/ERK signaling pathway in colon cancer cells, which is a critical pathway for cell growth and survival.[1][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound on HT-29 Colon Cancer Cells
| Parameter | Value | Reference |
| IC50 (48h) | 14 µM | [1] |
Table 2: Effect of this compound on Apoptosis and Autophagy-Related Protein Expression in HT-29 Cells
| Protein | Effect of this compound Treatment | Reference |
| Bax | Increased | [1] |
| Bcl-2 | Decreased | [1] |
| Caspase-3 | Activated | [1] |
| Caspase-9 | Activated | [1] |
| Beclin-1 | Increased | [1] |
| ATG5 | Increased | [1] |
| ATG12 | Increased | [1] |
| LC3B-II | Increased | [1] |
| p-MEK | Decreased | [1] |
| p-ERK | Decreased | [1] |
Mandatory Visualizations
Caption: this compound signaling in colon cancer.
References
- 1. This compound exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Berbamine solubility and stability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of berbamine and its hydrochloride salt in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and berberine (B55584)?
While both are bisbenzylisoquinoline alkaloids derived from plants of the Berberis species, this compound and berberine are distinct molecules with different chemical structures and potentially different biological activities and physicochemical properties. It is crucial to ensure you are using the correct compound for your experiments. This guide focuses on this compound.
Q2: What is the most common form of this compound used in research?
This compound is often used in its hydrochloride salt form (this compound hydrochloride) to improve its solubility in aqueous solutions.
Q3: How should I store this compound and its solutions?
Solid this compound hydrochloride should be stored at -20°C.[1][2] It is recommended to prepare stock solutions fresh. If short-term storage of a stock solution is necessary, it should be stored at -20°C. Long-term storage of solutions is generally not recommended to avoid potential degradation.[2]
Q4: Is this compound sensitive to light?
While specific studies on the photostability of this compound are limited, related compounds can be light-sensitive. Therefore, it is good practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or storage.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | - Low solubility in the chosen solvent.- The concentration is too high.- Temperature fluctuations. | - Ensure you are using an appropriate solvent (e.g., DMSO for high concentrations).- Gently warm the solution to aid dissolution.- Prepare a more dilute stock solution. |
| Precipitation upon dilution in aqueous media (e.g., cell culture medium) | - this compound hydrochloride has limited solubility in neutral pH aqueous solutions.[4] | - First, dissolve this compound hydrochloride in a small amount of DMSO to create a concentrated stock solution.- Then, dilute the DMSO stock solution into your aqueous buffer or medium. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%). |
| Inconsistent experimental results | - Degradation of this compound in solution.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions for each experiment.- Protect solutions from light and store them appropriately.- Verify the concentration of your stock solution using a spectrophotometer if possible. |
| Low cellular uptake or biological activity | - Poor solubility in the final experimental medium.- Binding to components in the medium (e.g., serum proteins). | - Increase the final concentration of this compound if tolerated by the cells.- Consider using a serum-free medium for the duration of the treatment if your experimental design allows. |
Quantitative Data
This compound Hydrochloride Solubility
| Solvent | Solubility | Reference(s) |
| DMSO | ≥68 mg/mL | [2] |
| Water | ≥10.68 mg/mL | [2] |
| Ethanol | ≥4.57 mg/mL | [2] |
| DMF | 12 mg/mL | [4] |
| PBS (pH 7.2) | 0.25 mg/mL | [4] |
Note: For maximum solubility in aqueous buffers like PBS, it is recommended to first dissolve this compound hydrochloride in DMSO and then dilute with the aqueous buffer.[5]
This compound Stability Profile
Information on the stability of this compound is limited. However, studies on the related compound berberine chloride show that it is stable in solution across a pH range of 1.2 to 9.0 at 25°C and 40°C for up to 6 months with less than 5% degradation.[6] Forced degradation studies on berberine have shown it to be susceptible to degradation under acidic, basic, and oxidative stress conditions.[7] It is advisable to handle this compound with similar precautions.
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolution: In a sterile tube, add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Mixing: Vortex or gently warm the solution until the powder is completely dissolved.
-
Storage: For immediate use, this stock solution can be further diluted. For short-term storage, aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8][9]
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.[9]
Signaling Pathways and Mechanisms
This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation.
This compound and the NF-κB Signaling Pathway
This compound has been identified as an inhibitor of the NF-κB pathway. It can suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in cell survival and proliferation.[10][11]
Caption: this compound inhibits the NF-κB signaling pathway.
This compound and the JAK/STAT Signaling Pathway
This compound and its derivatives can inhibit the JAK/STAT signaling pathway by directly inhibiting the autophosphorylation of JAK2. This prevents the subsequent phosphorylation and activation of STAT3, a key transcription factor for genes involved in cell survival and apoptosis resistance, such as Mcl-1 and Bcl-xL.[12][13][14]
Caption: this compound inhibits the JAK/STAT signaling pathway.
This compound and the PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway. By downregulating the activity of PI3K and the phosphorylation of Akt, this compound can promote apoptosis and inhibit cell survival.[15][16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. journal.waocp.org [journal.waocp.org]
- 9. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Berberine Induced Apoptosis of Human Osteosarcoma Cells by Inhibiting Phosphoinositide 3 Kinase/Protein Kinase B (PI3K/Akt) Signal Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of this compound on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine off-target effects in cell culture
Welcome to the Berbamine Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cell culture experiments, with a focus on its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. Its anti-cancer activity is often attributed to its role as an inhibitor of Ca²⁺/Calmodulin-dependent protein kinase II (CAMKII).[1][2][3] By targeting CAMKII, this compound can suppress cancer cell proliferation and induce cell death. Additionally, it has been identified as an inhibitor of the Bcr-Abl fusion gene, which is critical in certain types of leukemia.[4][5]
Q2: I observed high levels of apoptosis in my cell line after this compound treatment, even at low concentrations. Is this expected?
Yes, this is a well-documented effect. This compound is a potent inducer of apoptosis in numerous cancer cell lines.[6] This effect is often mediated by the intrinsic (mitochondrial) pathway, characterized by:
-
Release of cytochrome c from mitochondria.[8]
-
Activation of caspase-9 and caspase-3.[4][7] In some cell lines, this apoptotic response is also dependent on p53.[7][8] If apoptosis is not your intended outcome, you may be observing a potent off-target effect relative to your pathway of interest.
Q3: Does this compound induce or inhibit autophagy? I'm seeing conflicting information.
The effect of this compound on autophagy is context-dependent and represents a significant potential off-target effect.
-
Autophagy Induction: In some systems, such as macrophages and colon cancer cells, this compound induces autophagy. This can be triggered by the generation of reactive oxygen species (ROS) or modulation of the MEK/ERK pathway.[9][10][11]
-
Autophagy Inhibition: In other contexts, particularly in breast cancer cells, this compound acts as an autophagy inhibitor. It blocks the final stage of autophagy by preventing the fusion of autophagosomes with lysosomes.[12][13]
This dual activity means researchers must empirically determine how this compound affects autophagy in their specific cell model.
Q4: My experiment involves calcium signaling. Can this compound interfere with it?
Absolutely. This compound is known to function as a calcium channel blocker.[14] It can inhibit the influx of extracellular Ca²⁺ and prevent Ca²⁺ release from intracellular stores like the endoplasmic reticulum.[14][15] This action is likely linked to its primary inhibitory effect on the calcium-dependent kinase CAMKII.[1][16] Therefore, if your research involves studying calcium-dependent signaling pathways, this compound may introduce significant confounding variables.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Growth Inhibition
You are using this compound to study a specific pathway (e.g., cell migration), but you observe significant cytotoxicity that interferes with your assay.
-
Probable Cause: You are likely observing apoptosis or cell cycle arrest, which are known effects of this compound. In various cancer cell lines, this compound induces G0/G1 or G1 phase arrest.[7][17]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to find a concentration that affects your pathway of interest without causing significant cell death. Use a viability assay like MTT or trypan blue exclusion.
-
Time-Course Experiment: Shorten the incubation time. This compound's apoptotic effects are often time-dependent.[17] An earlier time point may allow you to observe your desired effect before widespread cell death occurs.
-
Apoptosis/Cell Cycle Analysis: Confirm the phenotype. Use flow cytometry with Annexin V/PI staining to quantify apoptosis and cell cycle arrest. This will confirm the off-target effect is responsible for the observed cytotoxicity.
-
Issue 2: Inconsistent Results in Autophagy Assays
Your results from autophagy assays (e.g., LC3-II turnover, p62 degradation) are ambiguous or contradictory after this compound treatment.
-
Probable Cause: this compound can either induce autophagy or block its final stage (autophagic flux).[9][12] An accumulation of LC3-II could mean either increased autophagosome formation (induction) or a block in their degradation (inhibition).
-
Troubleshooting Steps:
-
Perform an Autophagic Flux Assay: This is critical to distinguish between induction and inhibition. The standard method involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine).
-
If this compound is an inducer, adding a lysosomal inhibitor will cause a further increase in LC3-II compared to this compound alone.
-
If this compound is an inhibitor, there will be little to no further increase in LC3-II when a lysosomal inhibitor is added.
-
-
Monitor p62/SQSTM1 Levels: p62 is a protein that is degraded in autolysosomes. If autophagy is induced and flux is proceeding, p62 levels should decrease. If autophagy is blocked at the fusion step, p62 levels will accumulate alongside LC3-II.[18]
-
Electron Microscopy: To visualize the accumulation of autophagosomes, transmission electron microscopy (TEM) can provide direct evidence of a block in autophagic flux.[11]
-
Quantitative Data Summary
The effective concentration of this compound can vary significantly between cell lines and experimental endpoints.
| Cell Line(s) | Observed Effect | Effective Concentration Range | Citation(s) |
| SGC-7901, BGC-823 (Gastric Cancer) | Inhibition of cell viability (IC50) | 4-17 µM (48-72h) | [19] |
| Huh7, HepG2, etc. (Liver Cancer) | Inhibition of cell growth (IC50) | > 5.2 µg/mL | [1] |
| HCT116, SW480 (Colorectal Cancer) | Apoptosis induction | 20 µg/mL (48h) | [7] |
| SMMC-7721 (Hepatoma) | Apoptosis induction | 20-40 µmol/L (48h) | [8] |
| KU812 (Leukemia) | G1 cell cycle arrest | 4 µg/mL (24h) | [17] |
| KU812 (Leukemia) | Apoptosis induction | 8 µg/mL (12-24h) | [17] |
| THP-1 (Macrophages) | Autophagy induction | 15 µM (24h) | [9] |
Note: this compound is often supplied as a dihydrochloride (B599025) salt. Molecular weight differences should be considered when preparing solutions.
Experimental Protocols
Protocol 1: Western Blot for Apoptosis Markers
This protocol is used to detect changes in key proteins involved in the this compound-induced apoptotic pathway.[7]
-
Cell Treatment: Plate cells (e.g., HCT116) to be 60-70% confluent. Treat with this compound (e.g., 20 µg/mL) or vehicle control (e.g., DMSO) for 48 hours.
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53, Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Autophagic Flux Assay using Western Blot
This protocol distinguishes between autophagy induction and blockade.[9]
-
Cell Treatment: Plate cells to be 60-70% confluent.
-
Experimental Groups:
-
Vehicle Control
-
This compound (e.g., 15 µM for 24h)
-
Lysosomal Inhibitor (e.g., Bafilomycin A1, 100 nM for the last 4h of culture)
-
This compound + Lysosomal Inhibitor (co-treatment for the final 4h)
-
-
Sample Processing: Prepare cell lysates and quantify protein as described in Protocol 1.
-
Western Blot: Perform Western blotting as described above, using primary antibodies for LC3B and p62/SQSTM1.
-
Analysis: Compare the ratio of LC3-II/LC3-I (or LC3-II/loading control) between the groups. A significant increase in LC3-II in the "this compound + Inhibitor" group compared to the "this compound" group indicates functional autophagic flux. An accumulation of p62 suggests a blockade.
Visualized Pathways and Workflows
Caption: Workflow for troubleshooting unintended cytotoxicity.
Caption: Key signaling pathways affected by this compound.
References
- 1. This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiling of a this compound derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. This compound induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Emerging role of this compound as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel autophagy inhibitor this compound blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of berberine on intracellular free calcium in smooth muscle cells of Guinea pig colon [pubmed.ncbi.nlm.nih.gov]
- 15. Antagonistic effects of this compound on [Ca2+]i mobilization by KCl, norepinephrine, and caffeine in newborn rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. This compound Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine Toxicity and Dose-Limiting Side Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information on berbamine toxicity and its dose-limiting side effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting side effects of this compound observed in human studies?
A1: The most frequently reported side effects associated with this compound administration in humans are gastrointestinal in nature.[1][2] These effects are generally mild to moderate and can include nausea, vomiting, diarrhea, constipation, and abdominal pain.[2] In most clinical trials, these adverse events were transient and did not necessitate discontinuation of the treatment.[3]
Q2: What is the acute toxicity profile of this compound in animal models?
A2: The acute toxicity of this compound is highly dependent on the route of administration. Intravenous and intraperitoneal injections have shown significantly higher toxicity compared to oral administration. In mice, the median lethal dose (LD50) for intravenous injection is approximately 9.04 mg/kg, and for intraperitoneal injection, it is about 57.61 mg/kg.[4][5][6] Notably, an LD50 for intragastric (oral) administration could not be determined, suggesting a much lower toxicity profile via this route due to limited absorption.[4][5][6]
Q3: What are the known organ-specific toxicities of this compound?
A3: Preclinical studies have indicated potential for hepatotoxicity and neurotoxicity at higher concentrations. Some studies suggest that prolonged use or high doses of this compound hydrochloride could strain the liver.[2] In neuronal cell cultures, micromolar concentrations of this compound have been shown to induce mitochondria-dependent toxicity. Other reported, though less common, toxicities in animal models include cardiotoxicity and immunotoxicity, particularly with high doses or specific combinations of agents.[7]
Q4: How does this compound affect the cardiovascular system?
A4: this compound has been reported to have potential impacts on the cardiovascular system, including the possibility of causing hypotension (low blood pressure) in some individuals.[2] Symptoms can include dizziness and lightheadedness.[2]
Q5: Are there any known effects of this compound on blood cell counts?
A5: this compound hydrochloride has been associated with alterations in blood cell counts, specifically leukopenia, which is a reduction in white blood cells.[2] This can potentially compromise the immune system. Regular monitoring of blood cell counts may be necessary during prolonged treatment.[2]
Troubleshooting Experimental Issues
Q1: I am observing higher-than-expected cytotoxicity in my cell line at low concentrations of this compound. What could be the reason?
A1: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound. For instance, some triple-negative breast cancer cell lines, like HCC70, have very low IC50 values (e.g., 0.19 µM).[8][9] It is crucial to consult the literature for reported IC50 values for your specific cell line.
-
Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in your experiments. Always include a vehicle control (cells treated with the solvent alone) to rule this out.
-
Assay Conditions: The duration of exposure to this compound can significantly impact cytotoxicity. An IC50 value determined at 72 hours will likely be lower than one determined at 24 or 48 hours.[10]
Q2: My in vivo study with oral administration of this compound is not showing the expected antitumor efficacy. Should I increase the dose?
A2: Before increasing the dose, consider the following:
-
Poor Bioavailability: this compound has low oral bioavailability.[11] This means that a significant portion of the orally administered dose may not be absorbed into the bloodstream.
-
Dose-Limiting Toxicity: While oral administration has a better safety profile, high doses can still lead to side effects, primarily gastrointestinal issues. Increasing the dose should be done cautiously, with careful monitoring for signs of toxicity in the animals (e.g., weight loss, changes in behavior).
-
Alternative Administration Routes: For preclinical studies where achieving higher systemic exposure is necessary, consider alternative routes like intraperitoneal injection, but be aware of the increased potential for toxicity.[4][5][6]
Quantitative Toxicity Data
In Vitro Cytotoxicity of this compound: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 | [12] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [12] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [12] |
| HeLa | Cervical Cancer | 245.18 ± 17.33 | 48 | [12] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [12] |
| A549 | Lung Cancer | 8.3 ± 1.3 | 72 | [10] |
| PC9 | Lung Cancer | 16.8 ± 0.9 | 72 | [10] |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | Not Specified | [8][9] |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | Not Specified | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | Not Specified | [8] |
| H9 | Human T-cell Lymphoma | 4.0 | Not Specified | [13] |
| RPMI8226 | Multiple Myeloma | 6.19 | Not Specified | [13] |
| KM3 | Multiple Myeloma | 8.17 | 24 | [14] |
| KM3 | Multiple Myeloma | 5.09 | 48 | [14] |
| KM3 | Multiple Myeloma | 3.84 | 72 | [14] |
In Vivo Acute Toxicity of this compound: LD50 Values in Mice
| Administration Route | LD50 (mg/kg) | Animal Model | Reference |
| Intravenous (i.v.) | 9.0386 | Mice | [4][5][6] |
| Intraperitoneal (i.p.) | 57.6103 | Mice | [4][5][6] |
| Intragastric (i.g.) | Not Determined | Mice | [4][5][6] |
Experimental Protocols
Protocol for Assessing Cell Viability using MTT Assay
This protocol is adapted from standard methodologies for determining the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium alone (blank) and medium with solvent (vehicle control).
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[15]
-
Protocol for Detecting Apoptosis using Annexin V/PI Staining by Flow Cytometry
This protocol provides a general framework for quantifying apoptosis induced by this compound.
-
Cell Treatment and Collection:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[18]
-
-
Cell Washing:
-
Wash the cell pellet once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Sample Preparation for Flow Cytometry:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
Caption: Experimental workflow for this compound toxicity assessment.
References
- 1. nccih.nih.gov [nccih.nih.gov]
- 2. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute toxicity of berberine and its correlation with the blood concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pre-clinical toxicity of a combination of berberine and 5-aminosalicylic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity in vitro of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Optimizing Berbamine dosage for animal studies
Welcome to the Technical Support Center for Berbamine Animal Studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse cancer model?
A good starting point for in vivo studies in mice is often in the range of 20-40 mg/kg. For instance, in a xenograft mouse model using non-small-cell lung cancer cells, tumor volume was significantly smaller in mice treated with 20 mg/kg of this compound.[1] Another study on liver cancer in a xenograft animal model showed that oral this compound treatment suppressed tumor growth by 70%.[2] A systematic review of various cancer models found that this compound's anti-tumor effects on volume and weight were dose-dependent.[3][4] It is crucial to conduct a pilot study to determine the optimal dose for your specific cancer model and experimental conditions.
Q2: How should I administer this compound to my animals? Oral gavage, IP, or IV?
The choice of administration route significantly impacts this compound's bioavailability and potency.
-
Oral Gavage (i.g.): This is a common route for preclinical studies. However, this compound has very low oral bioavailability, reported to be as low as 0.36% to 0.68% in rats, due to extensive first-pass metabolism in the intestine and liver.[5][6][7] Despite this, oral administration has been shown to be effective in reducing tumor growth in xenograft models.[2]
-
Intraperitoneal (IP) Injection: This route bypasses the first-pass metabolism in the gut, leading to higher bioavailability. An IP injection was found to be 10-fold more potent than an intravenous injection in a study on intestinal motility in rats.[8] The median lethal dose (LD50) for IP injection in mice is approximately 57.6 mg/kg.[9]
-
Intravenous (IV) Injection: IV administration ensures 100% bioavailability. However, it has a much lower LD50 (9.04 mg/kg in mice), indicating higher acute toxicity compared to other routes.[9]
For initial efficacy studies, IP injection might be preferred for consistent exposure. For studies modeling clinical applications, oral gavage is more relevant, but higher doses may be required to achieve therapeutic concentrations.
Q3: I'm observing toxicity in my animals. What are the known toxicity profiles and LD50 values?
This compound toxicity is highly dependent on the route of administration. Intravenous administration is the most toxic. It's important to monitor animals for signs of distress, weight loss, or changes in behavior.
Table 1: this compound Acute Toxicity Data
| Animal Model | Administration Route | LD50 (Median Lethal Dose) | Source(s) |
|---|---|---|---|
| Mice | Intravenous (i.v.) | 9.04 mg/kg | [9] |
| Mice | Intraperitoneal (i.p.) | 23 mg/kg, 57.6 mg/kg | [9][10] |
| Mice | Oral (p.o.) | 329 mg/kg, 520 mg/kg (root extract) | [10] |
| Rats | Intraperitoneal (i.p.) | 205 mg/kg (berberine sulfate) | [10] |
| Rats | Oral (p.o.) | 1280 mg/kg (root extract) |[10] |
Developmental toxicity studies in rats identified a maternal lowest observed adverse effect level (LOAEL) of 531 mg/kg/day based on reduced weight gain.[11] Sub-chronic administration in rats has been reported to potentially cause liver and lung damage at doses of 50 mg/kg and higher.[10]
Q4: What is the pharmacokinetic profile of this compound in rodents? I'm concerned about its low bioavailability.
This compound's poor oral bioavailability is a critical factor to consider. The liver and intestines are the primary organs for its metabolism.[5]
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Animal Model | Route & Dose | Value | Source(s) |
|---|---|---|---|---|
| Absolute Bioavailability | Rats | Oral | 0.36% - 0.68% | [5][6][7] |
| Cmax (Peak Plasma Conc.) | Rats | Oral (100 mg/kg) | 9.48 ng/mL | [5] |
| Tmax (Time to Peak Conc.) | Rats | Oral (200 mg/kg) | 1.33 h | [12] |
| t1/2 (Half-life) | Rats | Oral (200 mg/kg) | 14.73 h | [12] |
| Tissue Distribution | Rats | Oral (200 mg/kg) | Highest in liver, kidneys, muscle, lungs, brain |[5][12] |
Interestingly, while plasma concentrations are low, this compound and its metabolites accumulate in tissues like the liver at concentrations many times higher than in plasma.[12] This suggests that plasma levels may not fully represent the compound's activity at the target site. Formulations like nanoparticles are being explored to enhance bioavailability.[13][14]
Troubleshooting Guide
Issue: No significant anti-tumor effect observed.
-
Verify Dosage and Route: Given the low oral bioavailability, consider increasing the oral dose or switching to an intraperitoneal (IP) administration to ensure adequate systemic exposure. A study on lung cancer xenografts showed that both 20 mg/kg and 40 mg/kg doses were effective.[1]
-
Check Formulation: Ensure this compound is properly dissolved or suspended. The use of a suitable vehicle is crucial for consistent administration.
-
Treatment Duration: Anti-tumor effects may require prolonged treatment. In xenograft models, treatments often last for several weeks.[2][13]
-
Tumor Model Sensitivity: The sensitivity of the cancer cell line to this compound should be confirmed with in vitro assays before proceeding to expensive and time-consuming in vivo experiments.
Issue: Animal weight loss or signs of toxicity.
-
Reduce Dose or Frequency: If signs of toxicity are observed, reduce the dosage or the frequency of administration.
-
Switch Administration Route: Acute toxicity is highest with IV administration, followed by IP.[9] Oral administration is generally better tolerated.[10]
-
Monitor Organ Function: Sub-chronic use may affect the liver and lungs.[10] Consider collecting blood for liver function tests (ALT, AST) and performing histological analysis of major organs at the end of the study.
-
Vehicle Control: Ensure the vehicle used for dissolving or suspending this compound is not causing the toxic effects. Run a parallel vehicle-only control group.
Experimental Protocols & Methodologies
Protocol 1: Administration of Substances to Rodents
This protocol outlines standard procedures for oral gavage and intraperitoneal injections in mice and rats. All procedures should be approved by your institution's IACUC.
A. Oral Gavage (Intragastric, i.g.)
-
Animal Restraint: Gently but firmly restrain the mouse or rat to prevent movement.
-
Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size (e.g., 20-22G for mice, 16-18G for rats).
-
Procedure: Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Pass the needle gently along the side of the mouth, over the tongue, and into the esophagus. Do not force the needle. Administer the substance slowly.
-
Volume: Refer to your IACUC guidelines for maximum administration volumes (typically 5-10 mL/kg for mice).
B. Intraperitoneal (IP) Injection
-
Animal Restraint: Restrain the animal to expose the abdomen. Tilting the animal with its head slightly down can help move organs away from the injection site.
-
Needle Selection: Use a small, sharp needle (e.g., 25-27G for mice).[15]
-
Procedure: Injections should be administered into the lower right abdominal quadrant to avoid the bladder and cecum.[15] Insert the needle at a shallow angle (about 15-20 degrees). Aspirate briefly to ensure you have not entered a blood vessel or organ before injecting the substance.
-
Volume: Adhere to IACUC guidelines for maximum injection volumes.
Visualizations: Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to inhibit cancer cell proliferation and survival by targeting key signaling pathways, including the PI3K/Akt and MDM2-p53 axes.[1]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound inhibits MDM2, leading to p53 stabilization and apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo cancer xenograft study.
Caption: Workflow for a typical this compound anti-cancer xenograft study.
References
- 1. This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer effect of berberine based on experimental animal models of various cancers: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of berberine on myoelectric activity and transit of the small intestine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicological Effects of Berberine and Sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developmental toxicity evaluation of berberine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The assessment of pharmacokinetics and neuroprotective effect of berberine hydrochloride-embedded albumin nanoparticles via various administration routes: comparative in-vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Technical Support Center: Overcoming Berbamine Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with berbamine to overcome cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound overcomes drug resistance in cancer cells?
A1: this compound employs multiple mechanisms to overcome drug resistance. A primary mechanism is the reversal of multidrug resistance (MDR) by down-regulating the expression of P-glycoprotein (P-gp) and its corresponding gene, mdr1 mRNA.[1] This inhibition of P-gp, an efflux pump, leads to increased intracellular accumulation of chemotherapeutic drugs in resistant cells.[1][2] Additionally, this compound modulates various signaling pathways involved in cell survival, proliferation, and apoptosis, such as the STAT3, NF-κB, and PI3K/Akt pathways, and can also inhibit autophagy, a process that can promote cancer cell survival.[3][4][5][6]
Q2: In which cancer types has this compound been shown to be effective in overcoming resistance?
A2: this compound and its derivatives have demonstrated efficacy in overcoming resistance in a variety of cancers, including leukemia, pancreatic cancer, glioblastoma, prostate cancer, lung cancer, breast cancer, and ovarian cancer.[3][7][8][9][10][11][12]
Q3: Can this compound be used in combination with other anticancer agents?
A3: Yes, this compound has been shown to work synergistically with several conventional chemotherapeutic drugs and targeted therapies.[3] It enhances the cytotoxic effects of agents like doxorubicin, gemcitabine (B846), paclitaxel, and cabazitaxel (B1684091), allowing for effective treatment of resistant cancer cells.[1][9][11][13] It has also been shown to improve the efficacy of targeted therapies like gefitinib.[3][14]
Q4: How does this compound affect cancer stem cells (CSCs)?
A4: this compound has been shown to target cancer stem cells, which are often responsible for tumor recurrence and drug resistance.[10][11][15] It can inhibit the viability and self-renewal capacity of CSCs, in part by modulating key signaling pathways involved in stemness, such as STAT3.[11]
Q5: What is a typical effective concentration range for this compound in in vitro experiments?
A5: The effective concentration of this compound can vary significantly depending on the cancer cell line and the specific experimental endpoint. IC50 values (the concentration that inhibits 50% of cell viability) have been reported to range from the low micromolar to higher micromolar range. For example, in combination studies, concentrations of 5, 10, and 20 µmol/L have been shown to significantly increase the sensitivity of resistant cells to other drugs.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Troubleshooting Guides
General Experimental Issues
Problem: Difficulty dissolving this compound for stock solutions.
-
Possible Cause: this compound hydrochloride, a common salt form, has limited solubility in aqueous solutions.
-
Solution:
-
Prepare high-concentration stock solutions in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Gently warm the solution and vortex or sonicate to aid dissolution.
-
For final working concentrations in cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Always prepare fresh dilutions from the stock solution for each experiment to avoid precipitation.
-
Problem: Inconsistent or non-reproducible results in this compound-treated cells.
-
Possible Causes:
-
This compound stability: this compound may degrade over time in solution, especially when exposed to light or repeated freeze-thaw cycles.
-
Cell line heterogeneity: Resistant cell lines can be unstable and may lose their resistance phenotype over multiple passages.
-
Pipetting errors: Inaccurate pipetting of this compound or other reagents can lead to variability.
-
-
Solutions:
-
This compound Handling: Prepare fresh stock solutions regularly and store them protected from light at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Cell Line Maintenance: Regularly verify the resistance phenotype of your cell lines by assessing their IC50 to the relevant chemotherapeutic agent. Work with cells at a consistent and low passage number.
-
Experimental Technique: Use calibrated pipettes and ensure thorough mixing of solutions. Include appropriate positive and negative controls in every experiment.
-
Specific Assay Troubleshooting
Problem: High background or unexpected color changes in MTT/XTT assays.
-
Possible Cause: this compound is a yellow-colored compound and may interfere with the colorimetric readout of viability assays.
-
Solution:
-
Include a "no-cell" control: Prepare wells with media and this compound at the same concentrations used in your experimental wells. Subtract the average absorbance of these wells from your experimental values to correct for the intrinsic color of this compound.
-
Visual Inspection: Before adding the solubilization buffer, visually inspect the wells under a microscope to ensure the formazan (B1609692) crystals have formed and that the color change is not solely due to the this compound.
-
Alternative Viability Assays: Consider using non-colorimetric viability assays, such as those based on ATP measurement (e.g., CellTiter-Glo), which are less prone to interference from colored compounds.
-
Problem: this compound does not effectively reverse resistance to a chemotherapeutic agent.
-
Possible Causes:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the resistance mechanism.
-
Alternative Resistance Mechanisms: The cancer cells may have developed resistance through mechanisms that are not targeted by this compound (e.g., mutations in the drug target, altered DNA repair pathways).
-
Incorrect Dosing Schedule: The timing of this compound and the chemotherapeutic agent co-treatment may not be optimal.
-
-
Solutions:
-
Dose-Response Matrix: Perform a checkerboard assay with varying concentrations of both this compound and the chemotherapeutic agent to identify synergistic concentrations.
-
Mechanism Investigation: Use techniques like western blotting to confirm that this compound is hitting its intended targets in your cell line (e.g., check for downregulation of P-gp or inhibition of STAT3 phosphorylation).
-
Vary Treatment Schedule: Experiment with different treatment schedules, such as pre-treating with this compound for a period before adding the chemotherapeutic agent, or simultaneous co-treatment.
-
Problem: High levels of apoptosis observed in control cells treated with this compound alone.
-
Possible Cause: The concentration of this compound used may be cytotoxic to the specific cell line, even in the absence of a co-administered drug.
-
Solution:
-
Determine this compound's IC50: Perform a dose-response experiment with this compound alone to determine its intrinsic cytotoxicity in your cell line.
-
Use Sub-toxic Concentrations: For resistance reversal studies, use concentrations of this compound that are below its IC50 value to minimize its independent cytotoxic effects and to better isolate its sensitizing properties.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment |
| A549 | Lung Cancer | 8.3 ± 1.3 | 72 h |
| PC9 | Lung Cancer | 16.8 ± 0.9 | 72 h |
| SGC-7901 | Gastric Cancer | 11.13 | 48 h |
| BGC-823 | Gastric Cancer | 16.38 | 48 h |
| SMMC7721 | Hepatoma | 10.9 ± 0.5 µg/ml | 48 h |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 h |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 h |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 h |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 h |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 h |
| HCC70 | Triple Negative Breast Cancer | 0.19 | Not Specified |
| BT-20 | Triple Negative Breast Cancer | 0.23 | Not Specified |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | Not Specified |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | Not Specified |
Note: IC50 values can vary between studies and experimental conditions.[7][8][16][17][18]
Table 2: Reversal of Doxorubicin Resistance by this compound in K562/A02 Cells
| This compound Concentration (µmol/L) | Fold Increase in Doxorubicin Sensitivity |
| 5 | 2.01 |
| 10 | 9.68 |
| 20 | 41.18 |
Data from a study on human erythroleukemic doxorubicin-resistant K562/A02 cells.[1]
Table 3: Synergistic Effect of this compound and Gemcitabine in Pancreatic Cancer Cells
| Cell Line | Treatment | Combination Index (CI) |
| MIA PaCa-2 | This compound (40 µM) + Gemcitabine (600 µM) | 0.82 |
| BxPC-3 | This compound (40 µM) + Gemcitabine (600 µM) | 0.45 |
A Combination Index (CI) < 1.0 indicates a synergistic interaction.[19]
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound hydrochloride powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). c. Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be necessary. d. Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability (MTT) Assay
-
Materials: 96-well plates, cancer cells, complete culture medium, this compound, chemotherapeutic agent, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include untreated and vehicle (DMSO) controls. c. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours). d. Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. e. Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. f. Shake the plate gently for 5-10 minutes to ensure complete dissolution. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Western Blot Analysis for P-gp and p-STAT3
-
Materials: 6-well plates, cancer cells, this compound, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-P-gp, anti-p-STAT3, anti-total-STAT3, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure: a. Seed cells in 6-well plates and treat with this compound and/or a chemotherapeutic agent as required. b. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. c. Determine the protein concentration of the lysates using a protein assay kit. d. Denature equal amounts of protein by boiling in Laemmli buffer. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary antibody overnight at 4°C. h. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. j. Normalize the protein expression to a loading control like β-actin.
Sphere Formation Assay for Cancer Stem Cells
-
Materials: Ultra-low attachment plates, cancer cells, serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF), this compound, trypsin-EDTA, cell strainer.
-
Procedure: a. Culture cancer cells in ultra-low attachment plates with sphere-forming medium. b. Treat the cells with different concentrations of this compound. c. Incubate for 7-14 days, allowing spheres to form. d. Count the number of spheres and measure their diameter under a microscope. e. To assess self-renewal, collect the primary spheres, dissociate them into single cells using trypsin-EDTA, and re-plate them under the same conditions to observe the formation of secondary spheres.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's efficacy.
Caption: Key mechanisms of this compound in overcoming resistance.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. [Reversal effect of this compound on multidrug resistance of K562/A02 cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Berberine on Sensitivity Enhances of K562/DOX Cells to Doxorubicin [journal11.magtechjournal.com]
- 3. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Berberine Reverses Doxorubicin Resistance by Inhibiting Autophagy Through the PTEN/Akt/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antiproliferation effect of this compound on k562 resistant cells by inhibiting NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances the antineoplastic activity of gemcitabine in pancreatic cancer cells by activating transforming growth factor-β/Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel this compound derivative inhibits cell viability and induces apoptosis in cancer stem-like cells of human glioblastoma, via up-regulation of miRNA-4284 and JNK/AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound targets cancer stem cells and reverses cabazitaxel resistance via inhibiting IGF2BP1 and p-STAT3 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Antitumor Effects of this compound and Paclitaxel through ROS/Akt Pathway in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. A Novel this compound Derivative Inhibits Cell Viability and Induces Apoptosis in Cancer Stem-Like Cells of Human Glioblastoma, via Up-Regulation of miRNA-4284 and JNK/AP-1 Signaling | PLOS One [journals.plos.org]
- 16. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Navigating the Stability of Berbamine Hydrochloride in Aqueous Solutions: A Technical Guide
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of berbamine hydrochloride in aqueous solutions. Due to limited publicly available stability data specific to this compound hydrochloride, this document offers general guidance, troubleshooting protocols, and frequently asked questions based on the chemical class of bisbenzylisoquinoline alkaloids and related compounds. Methodologies for assessing stability are also detailed to empower researchers in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound hydrochloride in an aqueous solution?
A1: While specific data for this compound hydrochloride is scarce, factors that typically affect the stability of bisbenzylisoquinoline alkaloids in aqueous solutions include pH, temperature, light exposure, and the presence of oxidizing agents. It is crucial to control these parameters during experiments to ensure reproducibility.
Q2: How does pH influence the stability of this compound hydrochloride solutions?
A2: The pH of an aqueous solution can significantly impact the stability of alkaloids. For similar compounds like berberine (B55584) hydrochloride, degradation is observed under both acidic and basic conditions.[1] It is recommended to perform pH-stability profiling to determine the optimal pH range for your experimental setup. Generally, a near-neutral pH is a good starting point, but this must be empirically verified for this compound hydrochloride.
Q3: Is this compound hydrochloride susceptible to degradation by light?
Q4: What is the recommended storage condition for aqueous solutions of this compound hydrochloride?
A4: To minimize degradation, it is advisable to store aqueous solutions of this compound hydrochloride at low temperatures, such as 2-8°C, and protected from light. For long-term storage, freezing at -20°C or below is recommended. However, freeze-thaw cycles should be minimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound hydrochloride stock solution. | Prepare fresh stock solutions for each experiment. If using a stored solution, perform a quality control check (e.g., HPLC) to confirm concentration and purity. Protect the solution from light and maintain it at a low temperature. |
| Loss of compound activity over time | Hydrolysis or oxidation in the aqueous buffer. | Evaluate the stability of this compound hydrochloride in your specific buffer system over the experimental timeframe. Consider degassing the buffer to remove dissolved oxygen. |
| Precipitation of the compound from solution | Poor solubility at the experimental concentration and pH. | Determine the solubility of this compound hydrochloride at different pH values and temperatures. Adjust the pH or consider the use of co-solvents if compatible with your experimental system. |
| Appearance of unknown peaks in HPLC analysis | Degradation of this compound hydrochloride. | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and establish a stability-indicating analytical method. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential for developing and validating stability-indicating analytical methods. The following are general protocols that can be adapted for this compound hydrochloride.
1. Acid and Base Hydrolysis:
-
Prepare a solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or water).
-
For acid hydrolysis, add an equal volume of 1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
For base hydrolysis, add an equal volume of 1 M NaOH and incubate under the same conditions.
-
Neutralize the samples at each time point and dilute with the mobile phase for HPLC analysis.
2. Oxidative Degradation:
-
Prepare a solution of this compound hydrochloride.
-
Add a solution of 3-30% hydrogen peroxide.
-
Incubate at room temperature or a slightly elevated temperature, protected from light, for a defined period.
-
Analyze the samples by HPLC at various time intervals.
3. Thermal Degradation:
-
Store a solid sample of this compound hydrochloride and a solution of the compound at an elevated temperature (e.g., 60-80°C) for a set duration.
-
Analyze the samples by HPLC to assess for degradation products.
4. Photolytic Degradation:
-
Expose a solution of this compound hydrochloride to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples by HPLC at different time points.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.
| Parameter | Typical Conditions (to be optimized for this compound HCl) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectral analysis of this compound hydrochloride. |
| Column Temperature | 25-30°C |
Signaling Pathways of this compound
This compound has been shown to modulate several oncogenic cell-signaling pathways.[2][3][4] Understanding these pathways is crucial for researchers working on its therapeutic applications.
Caption: this compound's modulation of key oncogenic signaling pathways.
This diagram illustrates how this compound inhibits the JAK/STAT and CaMKII/c-Myc pathways, which are involved in cancer cell proliferation and survival, and promotes the TGF-β/SMAD pathway, which can have tumor-suppressive effects.[2][3][4]
Caption: A generalized workflow for assessing the stability of this compound hydrochloride.
References
Berbamine Clinical Translation: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the clinical translation of Berbamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
A note on this compound vs. Berberine (B55584): this compound is a bis-benzylisoquinoline alkaloid, while Berberine is a protoberberine isoquinoline (B145761) alkaloid. While both are derived from plants of the Berberis genus and share some therapeutic targets, they are distinct molecules. Much of the available literature focuses on Berberine; this guide will use data specific to this compound where possible and will clearly note when data from Berberine studies is used for illustrative purposes due to its more extensive characterization.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Pharmacokinetics and Bioavailability
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. Why is the oral bioavailability so poor?
A: This is a well-documented challenge. The low oral bioavailability of compounds like this compound and the more extensively studied Berberine is multifactorial. Key reasons include:
-
Poor Aqueous Solubility: this compound hydrochloride, like Berberine, has low water solubility, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.[1][2]
-
P-glycoprotein (P-gp) Efflux: this compound is likely a substrate for the P-gp efflux pump in the intestines, which actively transports the compound back into the intestinal lumen after absorption, preventing its entry into systemic circulation.[1][3]
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in both the intestine and the liver by Cytochrome P450 (CYP) enzymes before it can reach systemic circulation.[1][3][4]
Q2: What strategies can we employ in our preclinical experiments to enhance this compound's bioavailability?
A: Several formulation strategies have been developed to overcome the bioavailability challenges.[5] Consider exploring the following in your experimental design:
-
Nanotechnology-Based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation, improve solubility, and facilitate absorption.[6] Common approaches include:
-
Solid Lipid Nanoparticles (SLNs)
-
Polymeric Nanoparticles (e.g., using chitosan)
-
Nanoemulsions and Nanosuspensions[7]
-
-
Co-crystals and Salts: Forming co-crystals or new pharmaceutical salts of this compound can significantly alter its physicochemical properties, leading to improved solubility and dissolution rates.[7]
-
Use of Adjuvants/Inhibitors: Co-administering this compound with P-gp inhibitors or CYP enzyme inhibitors can reduce efflux and first-pass metabolism, thereby increasing plasma concentrations.[1]
Section 2: Toxicity and Safety
Q3: What are the common adverse effects associated with this compound that we should monitor for in our in vivo studies?
A: Clinical and preclinical data, primarily from this compound hydrochloride and the related compound Berberine, indicate several potential side effects. Key toxicities to monitor include:
-
Gastrointestinal Discomfort: The most frequently reported side effects are gastrointestinal, including nausea, vomiting, and diarrhea.[8][9]
-
Hypotension: this compound may cause a drop in blood pressure.[9] It is crucial to monitor blood pressure, especially when using higher doses or intravenous administration.
-
Myelosuppression: A serious but less common side effect is the suppression of bone marrow activity, which can lead to reduced blood cell counts.[8] Regular complete blood counts (CBCs) are advisable in long-term studies.
-
Hepatotoxicity: Prolonged use or high doses could potentially strain the liver. Monitoring liver enzymes (ALT, AST) is recommended.[9]
Q4: We are planning a co-administration study. Are there known drug-drug interactions with this compound?
A: Yes, significant interactions are possible. Studies on the related compound Berberine show it inhibits several key drug-metabolizing enzymes.[10][11] It is highly probable that this compound shares these properties.
-
CYP Enzyme Inhibition: this compound likely inhibits CYP2D6, CYP2C9, and CYP3A4.[10][12] Co-administration with drugs that are substrates for these enzymes could lead to dangerously elevated plasma concentrations of the co-administered drug.
-
Anticoagulants/Antiplatelet Agents: Caution is required when using this compound with drugs that affect blood clotting, as there may be an increased risk of bleeding.
Section 3: Mechanism of Action and Experimental Design
Q5: We are investigating this compound's anti-cancer effects. Which signaling pathways are its primary targets?
A: this compound is known to modulate multiple oncogenic cell-signaling pathways.[6][13] Your investigation could focus on:
-
JAK/STAT Pathway: this compound and its derivatives have been shown to directly inhibit the autophosphorylation of JAK2, which in turn blocks the activation of the downstream STAT3 signaling pathway.[6][14] This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL.[14]
-
NF-κB Pathway: this compound can suppress the phosphorylation of NF-κB p65 and its inhibitor, IκBα, preventing NF-κB's translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[6][15]
-
MAPK Pathway: this compound has been shown to inhibit the phosphorylation of key MAPK proteins, including JNK and ERK1/2, which are involved in cell proliferation and survival.[15][16]
-
Ca²⁺/Calmodulin-dependent protein kinase II (CAMKII): this compound can potently suppress liver cancer cell proliferation by targeting CAMKII.[17][18]
Q6: We are struggling to get consistent results in our cell-based assays due to this compound's poor solubility. What can we do?
A: This is a common issue. Besides using the formulation strategies mentioned in Q2, you can try the following for in vitro work:
-
Solvent Choice: Use a small amount of a biocompatible solvent like DMSO to prepare a concentrated stock solution, and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
BSA in Medium: Adding Bovine Serum Albumin (BSA) to the culture medium can sometimes help to solubilize lipophilic compounds and improve their stability in solution.
-
Sonication: Briefly sonicating the final diluted solution before adding it to the cells can help to disperse any microscopic precipitates.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Berberine (Illustrative for this compound) Note: This data is for Berberine and serves as an example due to the limited availability of published, consolidated pharmacokinetic data for this compound.
| Species | Dose & Route | Cmax (Maximum Plasma Concentration) | Tmax (Time to Cmax) | Absolute Bioavailability | Reference |
| Rat | 100 mg/kg (Oral) | 9.48 ng/mL | - | 0.68% | [19] |
| Rat | 48.2 mg/kg (Oral) | - | - | 0.37% | [19][20] |
| Rabbit | 50 mg/kg (Oral) | 0.411 µg/mL | - | - | [19] |
| Human | 400 mg (Oral) | ~0.4 ng/mL | 8 h | - | [19] |
| Human | 500 mg (Oral) | 0.07 nM (extremely low) | - | <1% | [4][19] |
Table 2: Acute Toxicity of Berberine (Illustrative for this compound) Note: This data is for Berberine. Similar route-dependent toxicity is expected for this compound.
| Species | Route of Administration | LD50 (Median Lethal Dose) | Key Finding | Reference |
| Mouse | Intravenous (i.v.) | 9.04 mg/kg | High toxicity via direct systemic exposure. | [21][22] |
| Mouse | Intraperitoneal (i.p.) | 57.61 mg/kg | Moderate toxicity. | [21][22] |
| Mouse | Intragastric (i.g.) / Oral | Not determinable | Absorption is limited, preventing a lethal dose from being reached orally. | [21][22] |
| Rat | Oral (Dihydroberberine) | >2000 mg/kg | The derivative DHBBR shows low acute oral toxicity. | [23] |
Experimental Protocols
Protocol 1: General Method for Preparing this compound-Loaded Nanoparticles
This protocol provides a general workflow for the nanoprecipitation (solvent displacement) method, a common technique for formulating poorly soluble drugs like this compound.
-
Organic Phase Preparation: Dissolve this compound and a polymer (e.g., Zein) in a suitable water-miscible organic solvent (e.g., ethanol).[24]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Guar gum, Poloxamer).[24][25]
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid solvent displacement causes the polymer and drug to co-precipitate, forming nanoparticles.[24]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure.[26]
-
Purification and Concentration: Wash and concentrate the nanoparticles via centrifugation or ultrafiltration to remove unencapsulated drug and excess stabilizer.[27]
-
Characterization: Analyze the resulting nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
(Optional) Lyophilization: For long-term storage, freeze-dry the nanoparticle suspension using a cryoprotectant.
Protocol 2: General Method for Ex Vivo Gut Permeation Assay
This protocol describes a non-everted rat gut sac model to assess the permeability of this compound formulations.
-
Animal Preparation: Fast a Wistar rat overnight with free access to water. Euthanize the animal according to approved institutional animal care protocols.[27]
-
Tissue Isolation: Immediately excise the small intestine and isolate the ileum segment. Gently rinse the segment with cold Krebs solution to remove contents.[27]
-
Gut Sac Preparation: Cut a 5 cm long segment of the ileum. Tie one end securely with a suture.
-
Loading: Fill the gut sac with a known concentration of your this compound formulation (e.g., pure this compound suspension vs. This compound-loaded nanoparticles). Tie the other end to close the sac.[27]
-
Permeation Study: Place the loaded sac into a jacketed organ bath containing a known volume of Krebs solution (the acceptor compartment), maintained at 37°C and aerated.
-
Sampling: At predetermined time intervals, withdraw samples from the acceptor compartment and replace with an equal volume of fresh Krebs solution to maintain sink conditions.[27]
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC. Calculate the apparent permeability coefficient (Papp).[28]
Visualizations: Pathways and Workflows
References
- 1. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: part 2. development of oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and hepatoprotection enhancement of berberine and its nanoparticles prepared by liquid antisolvent method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic of berberine, the main constituent of Berberis vulgaris L.: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 9. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 10. Repeated administration of berberine inhibits cytochromes P450 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Repeated administration of berberine inhibits cytochromes P450 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Portal [scholarship.miami.edu]
- 19. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats [frontiersin.org]
- 21. Acute toxicity of berberine and its correlation with the blood concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Toxicological assessment of dihydroberberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. irjweb.com [irjweb.com]
- 25. CN102949375B - Berberine hydrochloride solid lipid nano preparation and preparation method thereof - Google Patents [patents.google.com]
- 26. Nanotechnology-Based Strategies for Berberine Delivery System in Cancer Treatment: Pulling Strings to Keep Berberine in Power - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. innpharmacotherapy.com [innpharmacotherapy.com]
Berbamine Drug-Drug Interaction Studies: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the pharmacological profile of berbamine, understanding its potential for drug-drug interactions (DDIs) is critical. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in designing and interpreting in vitro DDI studies involving this natural compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound can cause drug-drug interactions?
A1: this compound has been shown to interact with drug metabolizing enzymes and transporters. The two primary mechanisms of concern are:
-
Inhibition and Induction of Cytochrome P450 (CYP) Enzymes: this compound can both inhibit the activity of certain CYP isoforms, leading to increased plasma concentrations of co-administered drugs, and induce the expression of others, potentially decreasing the efficacy of concomitant medications.
-
Interaction with P-glycoprotein (P-gp): this compound is a substrate and an inhibitor of the efflux transporter P-glycoprotein (P-gp), which can affect the absorption and disposition of other P-gp substrates.
Q2: Which specific CYP450 enzymes are most significantly affected by this compound?
A2: In vitro studies have demonstrated that this compound interacts with several key CYP450 enzymes. It has been shown to inhibit CYP2D6 and CYP3A4. Additionally, this compound can induce the expression of CYP1A2 and CYP3A4. The induction of CYP3A4 is mediated, at least in part, through the activation of the Pregnane X Receptor (PXR) signaling pathway.
Q3: How does this compound's interaction with P-glycoprotein influence its DDI potential?
A3: this compound's interaction with P-glycoprotein (P-gp) is twofold. As a P-gp substrate, its own absorption and distribution can be affected by other drugs that inhibit or induce P-gp. More importantly for DDI assessment, this compound can inhibit P-gp, leading to increased intracellular concentrations and potentially altered pharmacokinetics of co-administered drugs that are also P-gp substrates.
Troubleshooting Guides
Cytochrome P450 Inhibition Assays
Problem: High variability in IC50 values for this compound's inhibition of CYP enzymes.
-
Possible Cause 1: this compound solubility issues.
-
Solution: Ensure that this compound is fully dissolved in the incubation medium. It may be necessary to use a small percentage of an organic solvent like DMSO, but the final concentration should be kept low (typically <0.5%) to avoid affecting enzyme activity. Prepare fresh stock solutions for each experiment.
-
-
Possible Cause 2: Non-specific binding.
-
Solution: this compound may bind to the plasticware used in the assay. To mitigate this, consider using low-binding plates and pre-incubating the plates with a blocking agent like bovine serum albumin (BSA).
-
-
Possible Cause 3: Time-dependent inhibition.
-
Solution: Investigate if this compound is a time-dependent inhibitor by pre-incubating it with human liver microsomes and NADPH for various durations before adding the probe substrate. If time-dependent inhibition is observed, a standard IC50 determination may not be sufficient, and a Ki and kinact determination will be necessary.
-
Problem: No inhibition observed even at high concentrations of this compound.
-
Possible Cause 1: Incorrect experimental conditions.
-
Solution: Verify the concentration of human liver microsomes, probe substrate (ideally at its Km), and the NADPH regenerating system. Ensure the incubation time is within the linear range for metabolite formation.
-
-
Possible Cause 2: Inactive this compound.
-
Solution: Confirm the purity and integrity of the this compound compound used. If possible, use a freshly sourced and verified batch.
-
Cytochrome P450 Induction Assays in HepG2 Cells
Problem: Inconsistent or no induction of CYP3A4 or CYP1A2 mRNA or activity by this compound.
-
Possible Cause 1: Suboptimal cell health.
-
Solution: Ensure HepG2 cells are healthy, have been passaged an appropriate number of times, and are plated at a consistent density. Cell viability should be assessed before and after treatment with this compound.
-
-
Possible Cause 2: Inappropriate this compound concentration or treatment duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing CYP expression. Typically, cells are treated for 48-72 hours.
-
-
Possible Cause 3: Low sensitivity of the assay.
-
Solution: Use a potent positive control for induction (e.g., rifampicin (B610482) for CYP3A4, omeprazole (B731) for CYP1A2) to confirm the responsiveness of the HepG2 cells. Ensure that the analytical method (e.g., qRT-PCR for mRNA or LC-MS/MS for enzyme activity) is sensitive enough to detect changes in expression.
-
P-glycoprotein (P-gp) Transport Assays in Caco-2 Cells
Problem: High variability in the efflux ratio of the P-gp substrate in the presence of this compound.
-
Possible Cause 1: Inconsistent Caco-2 cell monolayer integrity.
-
Solution: Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the transport experiment to ensure their integrity. Monolayers with low TEER values should be excluded. The permeability of a paracellular marker like Lucifer yellow should also be assessed.
-
-
Possible Cause 2: this compound cytotoxicity.
-
Solution: Assess the cytotoxicity of this compound on Caco-2 cells at the concentrations used in the transport assay. High concentrations of this compound may compromise cell viability and monolayer integrity.
-
-
Possible Cause 3: this compound is also a P-gp substrate.
-
Solution: The dual role of this compound as a P-gp inhibitor and substrate can complicate the interpretation of results. It is important to carefully design the experiment with appropriate controls and consider that the inhibitory effect may be competitive.
-
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's interaction with CYP enzymes.
Table 1: Inhibition of Cytochrome P450 Enzymes by this compound
| CYP Isoform | Test System | Probe Substrate | IC50 (µM) | Reference |
| CYP2D6 | Human Liver Microsomes | Dextromethorphan | 7.40 ± 0.36 | [1] |
| CYP3A4 | Human Liver Microsomes | Testosterone | ~400 | [2] |
Table 2: Induction of Cytochrome P450 Enzymes by this compound
| CYP Isoform | Test System | Treatment Concentration | Fold Induction (mRNA) | Fold Induction (Activity) | Reference |
| CYP1A2 | HepG2 cells | 500 ng/mL | Increased | Increased | [3] |
| CYP3A4 | HepG2 cells | 50 µM | 2.5 | - | [4] |
Experimental Protocols
CYP450 Inhibition Assay using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms.
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution.
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add potassium phosphate (B84403) buffer (0.1 M, pH 7.4).
-
Add the HLM suspension (final protein concentration typically 0.1-0.5 mg/mL).
-
Add the this compound working solutions or vehicle control.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding a specific CYP probe substrate at its approximate Km concentration.
-
Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Termination and Analysis:
-
After a predetermined incubation time (within the linear range of metabolite formation), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
CYP3A4 Induction Assay in HepG2 Cells
Objective: To evaluate the potential of this compound to induce the expression and activity of CYP3A4 in a human hepatocyte model.
Methodology:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in a suitable medium until they reach approximately 80-90% confluency.
-
Treat the cells with various concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), and a known positive control inducer (e.g., 10 µM rifampicin) for 48-72 hours.
-
-
mRNA Expression Analysis (qRT-PCR):
-
After the treatment period, harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control.
-
-
Enzyme Activity Analysis:
-
After treatment, wash the cells and incubate them with a CYP3A4 probe substrate (e.g., midazolam or testosterone) in a serum-free medium.
-
After a specified incubation time, collect the supernatant.
-
Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone) by LC-MS/MS.
-
Normalize the metabolite formation to the protein content in each well.
-
Calculate the fold induction of CYP3A4 activity relative to the vehicle control.
-
P-glycoprotein (P-gp) Bidirectional Transport Assay in Caco-2 Cells
Objective: To determine if this compound is an inhibitor of P-gp-mediated transport.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Transport: Add a known P-gp substrate (e.g., digoxin (B3395198) or rhodamine 123) with and without this compound to the apical (upper) chamber. The basolateral (lower) chamber contains fresh transport buffer.
-
Basolateral to Apical (B-A) Transport: Add the P-gp substrate with and without this compound to the basolateral chamber. The apical chamber contains fresh transport buffer.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Analysis and Calculation:
-
Quantify the concentration of the P-gp substrate in the collected samples using LC-MS/MS or fluorescence detection.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) / Papp (A-B). A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PXR-mediated induction of CYP3A4 by this compound.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: General workflow for in vitro DDI studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Berbamine precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berbamine. The information is designed to help you overcome common challenges, particularly this compound precipitation in cell culture media, and to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating after I add it to my cell culture medium. What is causing this?
A1: this compound, particularly in its hydrochloride salt form, has limited solubility in aqueous solutions like cell culture media. Precipitation upon dilution of a concentrated stock is a common issue and can be caused by several factors:
-
Poor Aqueous Solubility: this compound is significantly more soluble in organic solvents like DMSO than in neutral pH aqueous buffers.[1] The sudden change in solvent polarity when adding a DMSO stock to your medium can cause the drug to fall out of solution.
-
pH and Buffer Effects: The solubility of compounds similar to this compound can be highly dependent on the pH and the specific components of the buffer system.[2][3] Standard cell culture media are buffered around pH 7.2-7.4, which may not be optimal for this compound solubility.
-
High Final Concentration: The intended final concentration of this compound in your media may exceed its solubility limit in that specific solution.
-
Temperature Shifts: Moving from a room temperature stock solution to a warmed (37°C) or refrigerated medium can affect solubility.
-
Media Components: Components within the media, such as salts and proteins in Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.
Q2: How can I prevent this compound from precipitating in my cell culture medium?
A2: To prevent precipitation, it is crucial to optimize the preparation of your working solution. Here are several recommended troubleshooting steps:
-
Modify Dilution Technique: Instead of adding your this compound stock directly to the full volume of media, try adding the warm cell culture medium drop-wise into your DMSO stock solution while vortexing or stirring vigorously.[4] This gradual dilution prevents the compound from "crashing out" of solution.
-
Pre-warm the Medium: Ensure your cell culture medium is warmed to 37°C before you begin the dilution process. This can help increase the solubility of the compound.[4]
-
Check Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.
-
Perform a Solubility Test: Before treating your cells, perform a small-scale solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions. See the protocol below for details.
-
Use Freshly Prepared Solutions: Do not store diluted this compound solutions for long periods, as precipitation can occur over time. It is best to prepare them fresh for each experiment.[5]
Q3: What is the best way to prepare a this compound stock solution?
A3: The recommended solvent for preparing a concentrated this compound stock solution is Dimethyl Sulfoxide (DMSO).[1][6] See the detailed protocol below for step-by-step instructions. Always use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of the compound in the stock solution.
Data Presentation
The solubility of this compound and related compounds is highly dependent on the solvent and environmental conditions.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration |
|---|---|
| DMSO | 12 mg/mL[1] |
| DMF | 12 mg/mL[1] |
| PBS (pH 7.2) | 0.25 mg/mL[1] |
Table 2: Example of pH-Dependent Aqueous Solubility for the Related Compound Berberine Chloride This data is for Berberine Chloride and is provided to illustrate the significant impact of pH and buffer type on the solubility of similar compounds.
| Buffer (at 25°C) | pH | Solubility (mM) |
|---|---|---|
| HCl Buffer | 1.2 | ~0.2 - 0.4[2] |
| Phthalate Buffer | 3.0 | ~0.2 - 0.4[2] |
| Phthalate Buffer | 5.0 | ~0.2 - 0.4[2] |
| Phosphate Buffer | 7.0 | ~4.0 [2] |
| Borate Buffer | 9.0 | ~0.2 - 0.4[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If needed, you can gently warm the tube to 37°C to aid dissolution.
-
Sterilization (Optional): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Determining Maximum Practical Solubility in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock in your complete cell culture medium (including FBS, if applicable). Target a range of concentrations above and below your intended final experimental concentration.
-
Incubate: Incubate the diluted samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of cloudiness or precipitate.
-
Microscopic Examination: Place a small drop from each dilution onto a microscope slide and examine it under 10x or 20x magnification. Look for the formation of crystals or amorphous precipitate.
-
Determine Limit: The highest concentration that remains clear, both visually and microscopically, is your maximum practical working concentration for that specific medium.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Diagram 2: Simplified this compound Action on the NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB signaling by targeting IKKα.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Berbamine Nanoformulation Technical Support Center
Welcome to the technical support center for enhancing Berbamine (BBM) efficacy with nanoformulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures, troubleshoot common issues, and answer frequently asked questions related to the use of this compound and its nanoformulations.
Frequently Asked Questions (FAQs)
Q1: Why should I use a nanoformulation for this compound?
A1: this compound, a natural compound with therapeutic potential in various cancers, suffers from poor bioavailability and a short plasma half-life, which limits its effectiveness at the tumor site.[1] Nanoformulations, such as lipid-based nanoparticles, are designed to overcome these limitations by enhancing the delivery of this compound to the target site, thereby improving its therapeutic efficacy.[1]
Q2: What are the advantages of using this compound-loaded nanoparticles (BBM-NPs)?
A2: BBM-NPs have demonstrated enhanced therapeutic efficacy in inhibiting cancer cell proliferation, metastasis, and growth compared to free this compound.[1] In vivo studies have shown that BBM-NPs can more effectively suppress primary tumor growth and reduce the incidence of metastasis.[1] This is attributed to the improved accumulation of the drug at the tumor site and its sustained release.[2]
Q3: What are some common types of nanoformulations used for this compound?
A3: Common nanoformulations for this compound and the related compound Berberine include:
-
Lipid-based nanoparticles: These have shown effective anti-metastatic and anti-tumorigenic properties.[3]
-
Liposomes: Can be prepared by methods like thin-film hydration or ethanol (B145695) injection to improve oral drug delivery.[4][5]
-
Polymeric nanoparticles: For example, PLGA-PEG nanoparticles can be used for targeted delivery.[3]
-
Mesoporous polydopamine nanoparticles: Used for synergistic chemotherapy and photothermal therapy.[6]
-
Zein nanoparticles: Investigated for their potential in encapsulating and delivering this compound.[7]
Q4: What are the key signaling pathways modulated by this compound?
A4: this compound has been shown to modulate several oncogenic cell-signaling pathways, including:
-
JAK/STAT pathway: this compound can inhibit JAK2 auto-phosphorylation and reduce STAT3 activation.[3][8][9]
-
TGF/SMAD pathway: It can induce the activation of this pathway, which is essential for cell cycle arrest and apoptosis.[3][8][9]
-
PI3K/AKT pathway: this compound can inhibit this cell survival pathway.[3][10]
-
CAMKII/c-Myc pathway: this compound has been shown to modulate this pathway in various cancers.[8][9]
-
NF-κB and MAPK signaling pathways: this compound exerts anti-inflammatory effects by inhibiting these pathways.[11]
-
BRD4/c-MYC signaling pathway: In gastric cancer, this compound has been shown to inactivate this pathway.[12]
Troubleshooting Guide
Problem 1: Low encapsulation efficiency of this compound in nanoparticles.
-
Possible Cause: Suboptimal formulation parameters (e.g., drug-to-lipid ratio, choice of lipids/polymers).
-
Troubleshooting Steps:
-
Optimize Drug:Lipid Ratio: Systematically vary the ratio of this compound to the lipid or polymer components. A 32 full factorial design can be employed to optimize these ratios for maximum entrapment efficiency.[13][14]
-
Vary Lipid/Polymer Composition: If using liposomes, adjust the ratio of components like soyphosphatidylcholine to cholesterol.[13][14]
-
Modify Preparation Method: For liposomes, compare the thin-film hydration method with the ethanol injection method, as they can yield different encapsulation efficiencies.[4] For other nanoparticles, ensure the chosen method (e.g., nanoprecipitation, electrospray) is optimized for your specific components.[7][15]
-
Problem 2: Poor in vitro/in vivo efficacy of this compound nanoformulation compared to literature.
-
Possible Cause: Issues with nanoparticle size, stability, or drug release profile.
-
Troubleshooting Steps:
-
Characterize Nanoparticles Thoroughly:
-
Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to ensure a uniform and appropriate particle size (typically in the range of 75-250 nm for effective tumor targeting) with a low PDI.[2][7][16]
-
Zeta Potential: Measure to assess the surface charge and stability of the nanoparticle suspension.[7]
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to confirm their shape and integrity.[15][16]
-
-
Evaluate In Vitro Drug Release: Perform a drug release study at different pH values (e.g., physiological pH 7.4 and acidic pH 5.8, simulating the tumor microenvironment) to ensure a sustained release profile.[15]
-
Assess Cellular Uptake: Use a fluorescently labeled version of the nanoformulation (e.g., with 6-coumarin) to quantify cellular uptake by fluorescence spectrophotometry or microscopy.[2]
-
Problem 3: Inconsistent results in cell-based assays (e.g., cytotoxicity, migration).
-
Possible Cause: Cell line variability, issues with nanoformulation stability in culture media, or incorrect dosage.
-
Troubleshooting Steps:
-
Confirm Cell Line Authenticity: Use authenticated cell lines and ensure they are free from contamination.
-
Check Nanoparticle Stability in Media: Incubate the this compound nanoformulation in the cell culture medium for the duration of the experiment and measure any changes in size or PDI. Aggregation in the medium can lead to inconsistent results.
-
Optimize Drug Concentration and Treatment Time: Perform dose-response and time-course experiments to determine the optimal concentration (e.g., IC50 value) and duration of treatment for your specific cell line.[17]
-
Include Proper Controls: Always include a "void" or "blank" nanoparticle control (without the drug) to ensure that the observed effects are due to the this compound and not the nanocarrier itself.[2]
-
Problem 4: Toxicity observed in in vivo animal models.
-
Possible Cause: The nanoformulation itself may have some inherent toxicity, or the dosage of this compound may be too high. This compound hydrochloride has been associated with side effects such as gastrointestinal discomfort, hypotension, and leukopenia.[18]
-
Troubleshooting Steps:
-
Evaluate Biocompatibility of the Nanocarrier: Test the "void" nanoparticles in vivo to assess their toxicity profile.
-
Conduct Dose-Escalation Studies: Start with a low dose of the this compound nanoformulation and gradually increase it to find the maximum tolerated dose (MTD).
-
Monitor for Signs of Toxicity: Regularly monitor the animals' body weight, physical activity, and behavior.[2] Conduct regular blood tests to check for alterations in blood cell counts.[18]
-
Consider Alternative Nanoformulations: If toxicity persists, explore different types of biocompatible and biodegradable nanocarriers.[3]
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Native this compound vs. This compound-Loaded Nanoparticles (BBM-NPs)
| Cell Line | Treatment Duration | IC50 (µM) - Native BBM | IC50 (µM) - BBM-NPs | Fold Improvement |
| A549 (Lung Cancer) | 3 days | Not specified | Not specified | 1.64x more effective |
| A549 (Lung Cancer) | 5 days | Not specified | Not specified | 1.69x more effective |
| MDA-MB-231 (Breast Cancer) | 3 days | Not specified | Not specified | 1.22x more effective |
| MDA-MB-231 (Breast Cancer) | 5 days | Not specified | Not specified | 1.23x more effective |
| B16F10 (Melanoma) | 2 days | Not specified | Not specified | 5.95x more effective |
Data synthesized from Parhi et al., 2017.[2]
Table 2: Physicochemical Properties of this compound Nanoformulations
| Nanoformulation Type | Preparation Method | Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| Lipid Nanoparticles | Not Specified | 75 | Unimodal | 87 | -16 |
| Liposomes | Thin-film Hydration | 111 - 449 | < 0.3 | 56 - 92 | Not Specified |
| Liposomes | Ethanol Injection | 50 - 244 | < 0.3 | 56 - 92 | Not Specified |
| Zein Nanoparticles | Nanoprecipitation | 191.5 - 251.8 | 0.418 - 0.701 | 45.3 - 69.7 | Not Specified |
| PLA Nanoparticles | Coaxial Electrospray | 265 | Not Specified | ~81 | Not Specified |
Data synthesized from multiple sources.[2][4][7][15]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol is adapted from methods described for the preparation of liposomes.[4][13][14][19]
-
Dissolution of Components: Dissolve this compound, soyphosphatidylcholine (SPC), and cholesterol in a suitable organic solvent (e.g., a mixture of methanol (B129727) and chloroform) in a round-bottom flask.[4] The molar ratios of these components should be optimized based on your experimental design.[13][14]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 50-55 °C) to form a thin, uniform lipid film on the inner wall of the flask.[4]
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film. Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for a sufficient time (e.g., 1 hour) to form a multilamellar vesicle suspension.[19]
-
Sonication/Extrusion (Optional but Recommended): To obtain smaller, unilamellar vesicles, the liposome (B1194612) suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[4]
-
Purification: Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.[19]
-
Characterization: Characterize the prepared liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Cell Migration (Wound Healing) Assay
This protocol is based on general wound healing assay procedures and findings from studies on this compound.[2]
-
Cell Seeding: Seed cells (e.g., A549, MDA-MB-231) in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch or "wound" in the cell monolayer.
-
Washing: Gently wash the cells with sterile PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh cell culture medium containing the desired concentrations of native this compound, this compound nanoformulations, or a vehicle control. To prevent cell proliferation from interfering with the migration results, a mitostatic agent like mitomycin C (at a non-toxic concentration) can be added to all wells.[2]
-
Image Acquisition: Immediately after adding the treatment (0-hour time point), and at subsequent time points (e.g., 24 and 48 hours), capture images of the wound area using an inverted microscope with a camera.
-
Data Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time for each treatment group compared to the 0-hour time point. A significant decrease in wound closure in the treated groups compared to the control indicates an inhibitory effect on cell migration.
Visualizations
Caption: Workflow for developing and evaluating this compound nanoformulations.
Caption: this compound's inhibitory and activating effects on key cancer-related signaling pathways.
References
- 1. Enhanced anti-metastatic and anti-tumorigenic efficacy of this compound loaded lipid nanoparticles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced anti-metastatic and anti-tumorigenic efficacy of this compound loaded lipid nanoparticles in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoformulation and Evaluation of Oral Berberine-Loaded Liposomes | MDPI [mdpi.com]
- 5. a-star.edu.sg [a-star.edu.sg]
- 6. Enhanced anti-tumor efficacy of berberine-loaded mesoporous polydopamine nanoparticles for synergistic chemotherapy and photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irjweb.com [irjweb.com]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of Cell-Signaling Pathways by this compound in Different Cancers [ouci.dntb.gov.ua]
- 10. Effect of this compound on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Fabrication, characterization and optimization of berberine-loaded PLA nanoparticles using coaxial electrospray for sustained drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Berberine nanoparticles with enhanced in vitro bioavailability: characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 19. ijper.org [ijper.org]
Berbamine degradation products and their activity
Welcome to the . This technical support hub is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with berbamine and its degradation products. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and data on the activity of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, studies on the structurally similar compound berberine (B55584) suggest that degradation can occur under various stress conditions. These include hydrolysis (acidic and alkaline), oxidation, and photolysis. It is plausible that this compound undergoes similar degradation patterns, potentially leading to the cleavage of its ether linkages or modifications to its isoquinoline (B145761) rings.
Q2: How can I monitor the degradation of my this compound sample?
The most common method for monitoring the degradation of this compound is through stability-indicating high-performance liquid chromatography (HPLC). A validated HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of the remaining active compound and the detection of new peaks corresponding to degradants.
Q3: Are the degradation products of this compound biologically active?
There is limited direct research on the biological activity of specific this compound degradation products. However, studies on derivatives of this compound, where the structure has been intentionally modified, have shown that even small chemical changes can significantly impact biological activity, sometimes enhancing cytotoxicity against cancer cells. Therefore, it is crucial to characterize the activity of any degradation products that may form in your experimental setup.
Q4: How should I store this compound to minimize degradation?
To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to protect it from light and moisture. For long-term storage, keeping it in a tightly sealed container at low temperatures (e.g., -20°C) is recommended. Solutions of this compound, especially in DMSO, should be prepared fresh. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Variability in experimental results when using this compound.
-
Potential Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its activity to the old stock solution in a pilot experiment.
-
Proper Storage: Ensure that the stock solution is stored in small aliquots at -80°C and protected from light to prevent degradation from repeated freeze-thaw cycles and photolysis.
-
Use Fresh Dilutions: Prepare working dilutions of this compound immediately before each experiment from a fresh or properly stored stock aliquot.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Potential Cause: Formation of degradation products during sample preparation or storage.
-
Troubleshooting Steps:
-
Analyze Blank Samples: Run a blank sample (solvent without this compound) through the HPLC to rule out contamination of the mobile phase or column.
-
Review Sample Handling: Assess your sample preparation and storage procedures for any steps that might introduce stress conditions (e.g., exposure to high temperatures, extreme pH, or prolonged light).
-
Perform Forced Degradation Study: To tentatively identify the unknown peaks, you can perform a forced degradation study on a pure this compound standard under controlled stress conditions (acid, base, peroxide, heat, light) and compare the resulting chromatograms with your sample's chromatogram.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to study its stability and generate degradation products for further analysis.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp (for photolytic degradation)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in methanol and add 1 M HCl. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve this compound in methanol and add 1 M NaOH. Heat the solution under the same conditions as the acid hydrolysis. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in methanol and add 30% H₂O₂. Keep the solution at room temperature or heat gently, monitoring the degradation over time.
-
Thermal Degradation: Place solid this compound in an oven at a high temperature (e.g., 105°C) for a set period. Also, prepare a solution of this compound in a suitable solvent and heat it.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) for an extended period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent this compound peak.
Protocol 2: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of this compound and its derivatives or degradation products on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or derivative/degradation product) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test compound in a complete medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data
Table 1: Cytotoxic Activity of this compound and its Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | H9 (Human T-cell lymphoma) | 4.0 | [1] |
| This compound | RPMI8226 (Multiple myeloma) | 6.19 | [1] |
| Derivative 2a | RPMI8226 (Multiple myeloma) | 0.30 | [1] |
| Derivative 4b | H9 (Human T-cell lymphoma) | 0.36 | [1] |
| This compound | Imatinib-resistant K562 (Leukemia) | 8.9 | [2] |
| Derivative 2e | Imatinib-resistant K562 (Leukemia) | 0.36-0.55 | [2] |
| Derivative 2g | Imatinib-resistant K562 (Leukemia) | 0.36-0.55 | [2] |
| Derivative 3f | Imatinib-resistant K562 (Leukemia) | 0.36-0.55 | [2] |
| Derivative 3k | Imatinib-resistant K562 (Leukemia) | 0.36-0.55 | [2] |
| Derivative 3q | Imatinib-resistant K562 (Leukemia) | 0.36-0.55 | [2] |
| Derivative 3u | Imatinib-resistant K562 (Leukemia) | 0.36-0.55 | [2] |
Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer progression.
References
Minimizing Berbamine cytotoxicity to normal cells
Technical Support Center: Berbamine Cytotoxicity
Welcome to the technical support center for researchers working with this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you design and execute experiments that minimize cytotoxicity to normal cells while maximizing its therapeutic effects on cancer cells.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show selective cytotoxicity towards cancer cells over normal cells?
This compound's selective action is primarily due to its ability to target signaling pathways that are frequently dysregulated and hyperactive in cancer cells. Many cancer cells become dependent on these pathways for their survival, proliferation, and metastasis. This compound has been shown to inhibit several of these key oncogenic signaling molecules, including NF-κB, STAT3, and components of the PI3K/Akt pathway.[1][2][3] Normal cells, which have properly regulated signaling, are less dependent on these pathways and therefore less sensitive to the inhibitory effects of this compound.[4] For instance, studies have shown that this compound effectively suppresses the growth of gastric cancer cells while having very little cytotoxic effect on normal gastric epithelial cells.[4]
Q2: I am observing unexpected toxicity in my normal cell line controls. What are the common causes and how can I troubleshoot this?
Several factors can contribute to unexpected cytotoxicity in normal cells. Here is a troubleshooting guide:
-
Concentration and Purity: Ensure the final concentration of this compound is appropriate for your specific normal cell line. Verify the purity of your this compound stock, as impurities can contribute to toxicity.
-
Solvent Toxicity: this compound has poor water solubility and is often dissolved in solvents like DMSO.[5] Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle-only control (media + solvent) to assess solvent-specific effects.
-
Compound Stability: this compound's stability can be pH-dependent.[5] Verify the pH of your culture medium and consider if the compound might be degrading into more toxic byproducts over the course of a long incubation period.
-
Cell Line Sensitivity: Different normal cell lines can have varying sensitivities. It may be necessary to perform a preliminary dose-response curve on your specific normal cell line to establish its baseline tolerance.
Q3: What strategies can be employed to proactively minimize this compound's cytotoxicity to normal cells in my experiments?
The primary strategy is to leverage this compound's inherent therapeutic window. Additionally, advanced techniques can further enhance its selectivity:
-
Dose Optimization: The most straightforward method is to use the lowest effective concentration that induces the desired effect in cancer cells while remaining below the toxic threshold for normal cells. A comparative IC50 determination is crucial (see data below).
-
Combination Therapy: Using this compound in combination with other conventional chemotherapeutic agents can produce synergistic effects.[1][6] This may allow for a reduction in the concentration of this compound needed, thereby lowering the potential for toxicity to normal cells.[6]
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanocarriers, such as polymeric nanoparticles or liposomes, can improve its therapeutic index.[1][7] These systems can enhance bioavailability, control the release of the drug, and can be engineered to specifically target cancer cells, thus reducing systemic exposure to normal tissues.[1]
Q4: I'm having difficulty preparing a stable this compound solution for my cell culture experiments. What is the recommended procedure?
This compound's poor aqueous solubility is a common experimental challenge.[5]
-
Use a Salt Form: this compound hydrochloride is a common salt form with relatively better solubility than the free base.[8][9]
-
Initial Dissolution in Organic Solvent: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound hydrochloride in sterile DMSO. Ensure complete dissolution by vortexing or gentle warming.
-
Serial Dilution: Perform serial dilutions from the DMSO stock into your cell culture medium to achieve the final desired concentrations. It is critical to mix thoroughly immediately after adding the DMSO stock to the aqueous medium to prevent precipitation.
-
Final Solvent Concentration: Always calculate the final DMSO concentration in your media and keep it constant across all treatment groups, including a vehicle control.
Data Presentation: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The following table summarizes reported IC50 values for this compound in various cancer cell lines compared to a normal cell line, highlighting its selective nature.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time |
| GES-1 | Normal Gastric Epithelial | > 40 | 48h / 72h |
| SGC-7901 | Gastric Cancer | 11.13 / 4.15 | 48h / 72h |
| BGC-823 | Gastric Cancer | 16.38 / 5.79 | 48h / 72h |
| 5637 | Bladder Cancer | 15.58 | 48h |
| T24 | Bladder Cancer | 19.09 | 48h |
| A549 | Lung Cancer | 8.3 | 72h |
| PC9 | Lung Cancer | 16.8 | 72h |
| SMMC7721 | Hepatocellular Carcinoma | ~14.5 (10.9 µg/ml) | 48h |
| SW480 | Colorectal Cancer | IC50 values reported | 24, 48, 72h |
| HCT116 | Colorectal Cancer | IC50 values reported | 24, 48, 72h |
Data compiled from multiple sources.[2][4][10][11][12] Note that experimental conditions can cause variations in IC50 values.
Experimental Protocols
1. Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on a cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells for "untreated control" and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance of a blank well. Plot the results to determine the IC50 value.
2. Protocol: Apoptosis Detection via Annexin V/PI Flow Cytometry
This protocol quantifies the percentage of cells undergoing apoptosis after this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach ~70-80% confluency, treat them with the desired concentrations of this compound (and controls) for a specified time (e.g., 24 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge to form a pellet.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Pathways and Workflows
Diagram 1: this compound-Induced Intrinsic Apoptosis Pathway
Caption: this compound induces apoptosis by inhibiting Bcl-2 and promoting Bax.
Diagram 2: Key Signaling Pathways Inhibited by this compound
References
- 1. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Enhancement of the stability and cytotoxicity of berberine by liposomal nanocarriers for gastric cancer treatment and its application in gummy candy [frontiersin.org]
- 8. 5-hme-utp.com [5-hme-utp.com]
- 9. This compound hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Berbamine Stock Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of Berbamine stock solutions. Below you will find frequently asked questions and troubleshooting advice to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound and its salts (e.g., this compound hydrochloride) is high-purity dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is advisable to use fresh, anhydrous grade DMSO to ensure maximum solubility and stability, as DMSO is hygroscopic and absorbed moisture can affect solubility.[3][4]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. For long-term storage, keeping the solid compound at -20°C is recommended.[1][2]
Q3: How should I store my this compound stock solution and for how long is it stable?
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. While some related compounds have shown stability in specific buffers at these temperatures, the risk of degradation increases. For short-term storage (i.e., over a workday), keeping the solution on ice and protected from light is advisable.
Q5: What are the potential signs of degradation in my this compound stock solution?
A5: Signs of degradation may include a change in the color or clarity of the solution, or the appearance of precipitate. Any observable changes in the physical appearance of the stock solution should prompt the preparation of a fresh solution. For a more quantitative assessment, analytical techniques like HPLC can be used to check for the appearance of degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate forms in the stock solution upon freezing. | The concentration of this compound may be too high, exceeding its solubility limit at low temperatures. | Gently warm the solution to 37°C and vortex to redissolve the precipitate before use. If the issue persists, consider preparing a slightly more dilute stock solution. |
| Difficulty dissolving solid this compound in DMSO. | The quality of the DMSO may be poor (e.g., contains water), or the this compound concentration is too high. | Use fresh, anhydrous DMSO. Gentle warming (to 37°C) and sonication can aid in dissolution. Ensure you are not exceeding the solubility limits outlined in the data table below. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light. | Prepare a fresh stock solution from solid this compound. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. Always store solutions protected from light. Consider performing a stability check using HPLC if the problem continues. |
| Precipitate forms when diluting the DMSO stock in an aqueous buffer. | The solubility of this compound in the aqueous buffer is much lower than in DMSO. | Prepare the aqueous working solution immediately before use. You can try to increase the proportion of DMSO in the final solution (while being mindful of its potential effects on cells). Gentle vortexing or sonication after dilution may help keep the compound in solution for a short period. |
Data Presentation
Table 1: Solubility of this compound and its Salts
| Compound | Solvent | Solubility |
| This compound | DMSO | ≥ 100 mg/mL (164.27 mM)[3] |
| This compound hydrochloride | DMSO | ≥ 68 mg/mL[1][2] |
| This compound hydrochloride | Water | ≥ 10.68 mg/mL[2] |
| This compound hydrochloride | Ethanol | ≥ 4.57 mg/mL[2] |
Note: The solubility of compounds can vary between different suppliers and batches.
Experimental Protocols
General Protocol for Assessing this compound Stock Solution Stability by HPLC
Since specific long-term stability studies for this compound are not widely published, researchers may need to validate the stability of their stock solutions for their specific experimental conditions. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.
Objective: To determine the stability of a this compound stock solution over time by monitoring the peak area of the parent compound and detecting the presence of any degradation products.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water with a modifier like formic acid or a phosphate (B84403) buffer)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Methodology:
-
Initial Analysis (Time Zero):
-
Prepare a fresh stock solution of this compound in DMSO at the desired concentration.
-
Immediately dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto the HPLC system.
-
Develop a suitable gradient or isocratic method to obtain a sharp, well-resolved peak for this compound.
-
Record the retention time and the peak area of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Storage:
-
Store the remaining stock solution under the desired conditions (e.g., in aliquots at -20°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a stored aliquot.
-
Thaw the aliquot and prepare a diluted sample for HPLC analysis in the same manner as the initial analysis.
-
Analyze the sample using the same HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the initial (time zero) chromatogram.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial peak area.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Mandatory Visualizations
References
Impact of pH on Berbamine activity in vitro
Welcome to the technical support center for Berbamine. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in in-vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing a this compound stock solution and for use in cell culture?
A1: While specific studies on the optimal pH for this compound activity are limited, it is recommended to prepare stock solutions and conduct in-vitro experiments under standard physiological conditions. Most cell culture media are buffered to a pH of approximately 7.4. For stock solutions, consider using DMSO or a buffer at neutral pH. The stability and solubility of related bisbenzylisoquinoline alkaloids can be pH-dependent, with neutral to slightly alkaline conditions often favoring solubility and activity. For instance, the related compound berberine (B55584) shows significantly higher solubility in phosphate (B84403) buffer at pH 7.0 compared to more acidic or alkaline conditions.[1] One study on the intestinal absorption of this compound hydrochloride also explored a range of pH from 6.0 to 8.0.
Q2: How does this compound affect the pH of cellular compartments?
A2: A key mechanism of this compound is the inhibition of lysosomal acidification.[2][3][4] this compound hydrochloride has been shown to elevate lysosomal pH, which can impair autophagic flux and potentiate the effects of chemotherapy.[2][3][4] This is an important consideration for experiments investigating autophagy and lysosomal function.
Q3: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What could be the reason?
A3: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound. Verify the reported IC50 values for your specific cell line from the literature.
-
pH of Culture Medium: Although not extensively studied for this compound, the activity of other bisbenzylisoquinoline alkaloids, like cepharanthine, is pH-dependent. Cepharanthine's radical scavenging activity is effective at a neutral pH of 7.4 but diminishes in acidic conditions (below pH 6.5).[5] Ensure your cell culture medium is properly buffered to maintain a physiological pH.
-
Compound Stability: While this compound is generally stable, prolonged storage or improper handling of stock solutions could lead to degradation. It is advisable to use freshly prepared solutions.
-
Experimental Readout: The timeframe of your experiment may not be sufficient to observe significant apoptosis or cell cycle arrest. Consider extending the incubation time or using a range of concentrations.
Q4: Can the buffer system used in my experiments influence the activity of this compound?
A4: Yes, the buffer system can influence the solubility and potentially the activity of this compound. For the related compound berberine, solubility was found to be significantly higher in a phosphate buffer at pH 7.0 compared to other buffers at different pH values. While direct data for this compound is not available, it is a good practice to maintain consistency in the buffer system used across experiments to ensure reproducibility.
Troubleshooting Guides
Issue 1: Inconsistent results in autophagy assays.
-
Problem: Observing variable levels of autophagosome accumulation (e.g., LC3-II levels) with this compound treatment.
-
Possible Cause 1: Fluctuation in lysosomal pH. This compound's primary mechanism in autophagy is the inhibition of lysosomal acidification.[2][3][4] If the basal lysosomal pH of your cells is altered, the effect of this compound may vary.
-
Troubleshooting Steps:
-
Monitor the pH of your cell culture medium regularly.
-
Use a lysosomal pH probe (e.g., LysoSensor dyes) to confirm that this compound is increasing lysosomal pH in your experimental setup.
-
Ensure consistent cell density and passage number, as these can influence cellular metabolism and organelle pH.
-
-
Possible Cause 2: Issues with autophagosome-lysosome fusion. This compound has been reported to block this fusion process.[6][7]
-
Troubleshooting Steps:
-
Co-stain for autophagosome markers (e.g., GFP-LC3) and lysosome markers (e.g., LAMP1) to visualize co-localization. A decrease in co-localization in the presence of this compound would be expected.
-
Use a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) to monitor autophagic flux. An accumulation of yellow puncta (autophagosomes) and a decrease in red-only puncta (autolysosomes) would indicate a blockage in fusion.
-
Issue 2: Low efficacy in apoptosis induction.
-
Problem: this compound treatment does not lead to a significant increase in apoptotic markers (e.g., caspase activation, Annexin V staining).
-
Possible Cause 1: The chosen concentration of this compound may be too low for the specific cell line.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your cell line.
-
Consult literature for reported effective concentrations of this compound in similar cell lines.
-
-
Possible Cause 2: The experimental endpoint is too early.
-
Troubleshooting Steps:
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration of this compound treatment for observing apoptosis.
-
-
Possible Cause 3: The cell line may be resistant to apoptosis induction through the intrinsic pathway.
-
Troubleshooting Steps:
-
Investigate the expression levels of key apoptosis-related proteins such as p53, Bax, and Bcl-2 in your cell line. This compound has been shown to induce apoptosis via a p53-dependent pathway in some cancers.
-
Consider combining this compound with other chemotherapeutic agents, as it has been shown to potentiate their apoptotic effects.[2][4]
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 Value | Incubation Time (h) |
| H9 | Human T-cell lymphoma | This compound | 4.0 µM | Not Specified |
| H9 | Human T-cell lymphoma | Derivative 4b | 0.36 µM | Not Specified |
| RPMI8226 | Multiple myeloma | This compound | 6.19 µM | Not Specified |
| RPMI8226 | Multiple myeloma | Derivative 2a | 0.30 µM | Not Specified |
Data sourced from a study on novel this compound derivatives.[8]
Experimental Protocols
Protocol 1: Assessment of Lysosomal pH
-
Cell Seeding: Seed cells in a glass-bottom dish suitable for live-cell imaging.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.
-
Lysosomal Staining: Incubate the cells with a lysosomotropic pH-sensitive dye (e.g., LysoSensor Green DND-189) according to the manufacturer's instructions.
-
Imaging: Acquire fluorescent images using a confocal or fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity in the lysosomes. An increase in the fluorescence of LysoSensor Green DND-189 indicates an elevation in lysosomal pH.
Protocol 2: Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3
-
Transfection: Transfect cells with a plasmid expressing a tandem fluorescent-tagged LC3 protein (e.g., ptfLC3, mRFP-GFP-LC3).
-
This compound Treatment: After 24 hours of transfection, treat the cells with this compound or a vehicle control.
-
Imaging: Observe the cells under a confocal microscope and acquire images in both the green (GFP) and red (RFP) channels.
-
Analysis:
-
Autophagosomes will appear as yellow puncta (co-localization of GFP and RFP).
-
Autolysosomes will appear as red-only puncta (GFP fluorescence is quenched in the acidic environment of the lysosome).
-
An accumulation of yellow puncta and a decrease in red puncta in this compound-treated cells compared to the control indicates a blockage of autophagic flux.
-
Visualizations
Caption: this compound's mechanism of action on lysosomal function and apoptosis.
Caption: Experimental workflow for assessing the impact of this compound on autophagy.
References
- 1. Physicochemical characterization of berberine chloride: a perspective in the development of a solution dosage form for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride inhibits lysosomal acidification by activating Nox2 to potentiate chemotherapy-induced apoptosis via the ROS-MAPK pathway in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potent antiperoxidation activity of the bisbenzylisoquinoline alkaloid cepharanthine: the amine moiety is responsible for its pH-dependent radical scavenge activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel autophagy inhibitor this compound blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity in vitro of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Berbamine and Imatinib for Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of berbamine and imatinib (B729), two therapeutic agents for Chronic Myeloid Leukemia (CML). The information presented is collated from preclinical and clinical research, with a focus on their mechanisms of action, efficacy, and the experimental data supporting these findings.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a genetic translocation that results in the constitutively active BCR-ABL tyrosine kinase.[1] This oncoprotein drives the uncontrolled proliferation of granulocytes.[2] The development of targeted therapies against BCR-ABL has revolutionized CML treatment. Imatinib mesylate (Gleevec), a potent BCR-ABL tyrosine kinase inhibitor, was the first-line therapy for CML for many years.[2][3] However, the emergence of imatinib resistance has necessitated the exploration of alternative therapeutic agents.[1][4] this compound, a natural compound derived from the plant Berberis amurensis, has shown promise as a novel agent with potent anti-leukemia activity, particularly in imatinib-resistant cases.[1][5]
Mechanism of Action
Imatinib
Imatinib acts as a competitive inhibitor at the ATP-binding site of the BCR-ABL tyrosine kinase.[6][7] By blocking the binding of ATP, imatinib prevents the phosphorylation of substrate proteins, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and survival.[3] This targeted inhibition induces apoptosis in BCR-ABL positive cells.[3]
This compound
This compound exhibits a multi-faceted mechanism of action against CML cells. While it has been shown to be a novel inhibitor of the bcr-abl fusion gene, its primary mode of action appears to differ from direct kinase inhibition in the same manner as imatinib.[5][8] Studies indicate that this compound down-regulates the expression of the p210bcr/abl oncoprotein.[5] It also induces apoptosis through a caspase-3-dependent pathway.[5][9] Furthermore, research suggests that this compound can target Ca2+/calmodulin-dependent protein kinase II (CaMKII), a critical regulator of CML stem/progenitor cells.[10][11] In imatinib-resistant cells, this compound has been shown to down-regulate the expression of mdr-1 mRNA and P-glycoprotein (P-gp), which are involved in drug efflux and multidrug resistance.[1][12] It also modulates the expression of Bcl-2 family proteins, decreasing anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing pro-apoptotic proteins such as Bax.[1][12]
Comparative Efficacy: In Vitro Data
The following tables summarize the quantitative data from in vitro studies comparing the efficacy of this compound and imatinib against CML cell lines.
| Cell Line | Drug | IC50 Value | Time Point | Citation |
| Gleevec-sensitive Ph+ CML cells | This compound | 8.80 µg/ml | Not Specified | [5] |
| Gleevec-resistant Ph+ CML cells | This compound | 11.34 µg/ml | Not Specified | [5] |
| Ph- KG-1 cells | This compound | 54.40 µg/ml | Not Specified | [5] |
| Primary CML cells | This compound | 4.20-10.50 µg/ml | Not Specified | [5] |
| Normal bone marrow cells | This compound | 185.20 µg/ml | Not Specified | [5] |
| K562-r (imatinib-resistant) | This compound | 17.1 µmol/L | 24 h | [1] |
| K562-r (imatinib-resistant) | This compound | 11.1 µmol/L | 48 h | [1] |
| K562-s (imatinib-sensitive) | Imatinib | 0.29 µmol/L | 48 h | [1] |
| K562-r (imatinib-resistant) | Imatinib | 2.23 µmol/L | 48 h | [1] |
| KU812 | This compound | 5.83 µg/ml | 24 h | [13] |
| KU812 | This compound | 3.43 µg/ml | 48 h | [13] |
| KU812 | This compound | 0.75 µg/ml | 72 h | [13] |
Table 1: Comparative IC50 Values of this compound and Imatinib in CML Cell Lines.
| Cell Line | Treatment | Apoptosis Rate | Time Point | Citation |
| Ph+ leukemia cells | This compound (16 µg/ml) | Up to 76% | 48 h | [8] |
| K562-r (imatinib-resistant) | This compound (21.2 µmol/L) | Significantly increased | Not Specified | [12] |
Table 2: Apoptosis Induction by this compound in CML Cell Lines.
In Vivo Efficacy
In a study using a K562-r xenograft model in BALB/c nu/nu mice, treatment with this compound resulted in a tumor inhibition rate of 60.43% compared to the control group.[1] This demonstrates the significant anti-leukemic activity of this compound in an in vivo setting with imatinib-resistant CML.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: BCR-ABL signaling pathway and points of inhibition by imatinib and this compound.
Caption: A typical experimental workflow for comparing the in vitro efficacy of anti-CML compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: CML cells (e.g., K562, K562-r) are seeded into 96-well plates at a specified density.[1]
-
Drug Treatment: Cells are treated with various concentrations of this compound or imatinib and incubated for specific time periods (e.g., 24, 48, 72 hours).[1][13]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration.[2]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: CML cells are treated with the desired concentration of this compound or a control vehicle.[12]
-
Cell Harvesting and Staining: After the incubation period, cells are harvested, washed, and resuspended in a binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[12]
-
Quantification: The percentage of apoptotic cells is quantified.[12]
Western Blot Analysis
-
Protein Extraction: Total cellular proteins are extracted from treated and untreated CML cells using a lysis buffer.[1]
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[2]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, P-gp, PARP).[1][12] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and untreated cells.[1]
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using specific primers for the gene of interest (e.g., mdr-1).[1]
-
Gel Electrophoresis: The PCR products are separated by agarose (B213101) gel electrophoresis and visualized.[1]
Conclusion
This compound presents a compelling alternative or complementary therapeutic strategy for CML, particularly in the context of imatinib resistance. Its distinct mechanism of action, which involves the downregulation of BCR-ABL expression and modulation of apoptosis- and drug resistance-related proteins, offers a potential avenue to overcome the limitations of conventional tyrosine kinase inhibitors.[1][5] The in vitro and in vivo data demonstrate its potent anti-leukemic activity against both imatinib-sensitive and, crucially, imatinib-resistant CML cells.[1][5] Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the clinical management of CML.
References
- 1. This compound exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib resistance in CML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel inhibitor of bcr/abl fusion gene with potent anti-leukemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Imatinib - Wikipedia [en.wikipedia.org]
- 8. medindia.net [medindia.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Berbamine and Other Natural Alkaloids in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural alkaloids have long been a valuable source of novel therapeutic agents, particularly in oncology. Their structural diversity and wide range of biological activities have led to the discovery of numerous anticancer drugs. This guide provides a comparative analysis of berbamine, a bis-benzylisoquinoline alkaloid, with other prominent natural alkaloids—berberine (B55584), tetrandrine (B1684364), and matrine (B1676216)—in the context of cancer treatment. We will delve into their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate, supported by experimental data.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the cytotoxic potential of a compound against cancer cells. The following table summarizes the IC50 values for this compound and other selected alkaloids across various cancer cell lines.
Disclaimer: The IC50 values presented below are collated from different studies. Direct comparison should be approached with caution as experimental conditions such as cell line passage number, incubation time, and assay methodology can vary between studies, leading to different results.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| This compound | A549 (Lung Cancer) | 11.2 ± 2.1 | Not Specified | [1] |
| Berberine | Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 ± 18.71 | 48h | [2][3][4] |
| CNE2 (Nasopharyngeal Carcinoma) | 249.18 ± 18.14 | 48h | [2][3][4] | |
| MCF-7 (Breast Cancer) | 272.15 ± 11.06 | 48h | [2][3][4] | |
| HeLa (Cervical Carcinoma) | 245.18 ± 17.33 | 48h | [2][3][4] | |
| HT29 (Colon Cancer) | 52.37 ± 3.45 | 48h | [2][3][4] | |
| SW620 (Colorectal Cancer) | 54.41 | Not Specified | [5] | |
| LoVo (Colorectal Cancer) | 78.66 | Not Specified | [5] | |
| T47D (Breast Cancer) | 25 | 48h | [6] | |
| Berberine + Matrine | HeLa (Cervical Cancer) | Berberine: 30, Matrine: 1.0 (mmol/L) | Not Specified | [7] |
| SiHa (Cervical Cancer) | Berberine: 30, Matrine: 2.0 (mmol/L) | Not Specified | [7] |
Mechanisms of Action and Key Signaling Pathways
This compound, berberine, tetrandrine, and matrine exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis. These effects are often mediated through the modulation of critical signaling pathways that are frequently dysregulated in cancer.
This compound
This compound has demonstrated potent anti-proliferative effects against a range of cancers.[8] Its mechanisms include the regulation of apoptotic proteins.[1] One of the key targets of this compound is the STAT3 signaling pathway . This compound has been shown to inhibit STAT3 phosphorylation, which is crucial for the survival and proliferation of many cancer cells.[9][10]
Berberine
Berberine is a well-studied alkaloid with broad anticancer activities.[11][12] It induces apoptosis and cell cycle arrest in multiple cancer cell lines.[2][3][4][13] The anticancer effects of berberine are mediated through the modulation of several signaling pathways, including the BCL-2/BAX pathway , leading to apoptosis.[2][3][4] Berberine also inhibits the STAT3 and NF-κB pathways and disrupts key signaling cascades like mTOR, MAPK, EGFR, and PI3K/AKT .[5][14]
Tetrandrine
Tetrandrine, a bis-benzylisoquinoline alkaloid structurally similar to this compound, has shown significant anticancer properties. It is particularly noted for its ability to reverse multidrug resistance in cancer cells. While not as extensively studied for its direct cytotoxicity in comparison to this compound in the provided context, one study highlighted that tetrandrine is 6-18 times more potent than this compound in inhibiting the production of inflammatory cytokines like TNF-alpha.[15]
Matrine
Matrine, a quinolizidine (B1214090) alkaloid, exhibits anticancer activity by inducing apoptosis and cell cycle arrest. A study on cervical cancer cells showed that matrine, in combination with berberine, can effectively inhibit cancer cell proliferation by stimulating apoptosis and inducing G1 phase cell cycle arrest.[7] This combination therapy was shown to be mediated by the enhanced levels of caspase-3, caspase-9, and Bax, and decreased Bcl-2 protein expression.[7]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these natural alkaloids in cancer cells.
Figure 1: this compound's inhibition of the STAT3 signaling pathway.
Figure 2: Berberine's induction of apoptosis via the Bcl-2/Bax pathway.
Figure 3: Synergistic effect of Berberine and Matrine on cell cycle arrest.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the anticancer effects of these alkaloids.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^6 cells/well) and allowed to attach overnight.[2]
-
The cells are then treated with various concentrations of the alkaloid (e.g., serial dilutions from 47 µM to 12000 µM for berberine) for a specified duration (e.g., 48 hours).[2]
-
After the treatment period, MTT solution (e.g., 50 µl of 2 mg/ml) is added to each well and incubated for a few hours (e.g., 3 hours).[2]
-
The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 600 nm).[2]
-
The IC50 value is calculated from the dose-response curve.
-
Figure 4: A generalized workflow for the MTT cell viability assay.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.
-
Methodology:
-
Cells are seeded and treated with the alkaloid at its IC50 concentration for different time points (e.g., 0, 6, 12, 24, 36 hours).[2]
-
Both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.[2]
-
After a short incubation in the dark, the cells are analyzed by a flow cytometer.
-
The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.[2]
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to identify the protein of interest.
-
Methodology:
-
Cells are treated with the alkaloid, and cell lysates are prepared using a lysis buffer.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Bax).[14]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.[14]
-
Conclusion
This compound, berberine, tetrandrine, and matrine are promising natural alkaloids with significant anticancer potential. They exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways such as STAT3, PI3K/Akt, and NF-κB. While direct comparative studies are limited, the available data suggest that each of these alkaloids has a unique profile of activity against different cancer types. Further research, particularly head-to-head comparative studies and in vivo experiments, is warranted to fully elucidate their therapeutic potential and to identify the most effective candidates for clinical development in cancer therapy. The synergistic effects observed when some of these alkaloids are used in combination also represent an exciting avenue for future investigation.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. In vitro and in vivo antitumor evaluation of this compound for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]
- 12. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Berberine suppresses tumorigenicity and growth of nasopharyngeal carcinoma cells by inhibiting STAT3 activation induced by tumor associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative effects of tetrandrine and this compound on production of the inflammatory cytokines interleukin-1 and tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Berbamine and Its Synthetic Derivatives in Oncology Research
A deep dive into the enhanced potency and mechanisms of novel Berbamine analogs, offering a guide for researchers in drug development.
This compound, a bis-benzylisoquinoline alkaloid isolated from plants like Berberis amurensis, has long been recognized in traditional medicine and is gaining attention in modern oncology for its anti-proliferative and pro-apoptotic effects in various cancers.[1] However, its therapeutic potential is often limited by modest potency. This has spurred the development of synthetic derivatives designed to enhance its biological activity. This guide provides a comparative overview of this compound and its notable synthetic derivatives, presenting key performance data, the signaling pathways they modulate, and the experimental protocols used for their evaluation.
Comparative Performance: Enhanced Cytotoxicity of Synthetic Derivatives
Recent research has focused on synthesizing novel this compound derivatives with significantly improved anti-cancer activity. These analogs have demonstrated superior potency in inhibiting the growth of various cancer cell lines compared to the parent compound. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. Lower IC50 values indicate greater potency.
The data below summarizes the cytotoxic activity of this compound and several of its synthetic derivatives against a range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Fold-Increase in Potency (vs. This compound) | Reference |
| This compound | H9 | T-cell Lymphoma | 4.0 | - | [2] |
| RPMI8226 | Multiple Myeloma | 6.19 | - | [2] | |
| K562 (Imatinib-resistant) | Leukemia | 8.9 | - | [3] | |
| Derivative 2a | RPMI8226 | Multiple Myeloma | 0.30 | ~20.6x | [2] |
| Derivative 4b | H9 | T-cell Lymphoma | 0.36 | ~11.1x | [2] |
| BBMD3 | Melanoma Cells | Melanoma | ~6x more potent than this compound | >6x | [1][4] |
| Derivative 2e, 2g, 3f, 3k, 3q, 3u | K562 (Imatinib-resistant) | Leukemia | 0.36 - 0.55 | ~16-24x | [3] |
Core Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their anti-cancer effects by modulating several critical cell-signaling pathways involved in cell survival, proliferation, and apoptosis.[5] The primary mechanisms identified involve the direct inhibition of key kinases and transcription factors.
The JAK/STAT Signaling Pathway
A crucial target for this compound derivatives is the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is often constitutively active in many cancers, promoting cell survival and proliferation.[1][4]
-
Mechanism: Synthetic derivatives, such as BBMD3, have been shown to directly inhibit the autophosphorylation of JAK2 kinase.[1][4] This action prevents the subsequent phosphorylation and activation of its downstream target, STAT3.
-
Downstream Effects: The inhibition of STAT3 activation leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL, ultimately inducing apoptosis in cancer cells.[1]
Below is a diagram illustrating the inhibitory action of this compound derivatives on the JAK/STAT3 pathway.
The Intrinsic Apoptosis Pathway
This compound treatment has been shown to trigger the intrinsic pathway of apoptosis, characterized by changes in the mitochondria and activation of caspase enzymes.[6][7] This is a common downstream effect of inhibiting survival pathways like JAK/STAT.
-
Mechanism: this compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria.
-
Caspase Activation: Cytochrome c release initiates a caspase cascade, leading to the activation of caspase-9 and the executioner caspase-3, which results in the cleavage of cellular proteins and apoptotic cell death.[6][8]
The diagram below illustrates the induction of apoptosis by this compound.
Key Experimental Protocols
The evaluation of this compound and its derivatives relies on a set of standard in vitro assays to determine cytotoxicity, effects on signaling proteins, and the induction of apoptosis.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1][7] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[1][7] The intensity of the purple color is directly proportional to the number of viable cells.
Western Blot for Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample, such as total and phosphorylated STAT3, to confirm the mechanism of action.[6]
-
Sample Preparation: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10][11]
-
Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[3]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2) overnight at 4°C.[12] Follow this with incubation with an appropriate HRP-conjugated secondary antibody.[12]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.[3] The band intensity is quantified to determine relative protein expression levels, often normalized to a loading control like β-actin or GAPDH.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This technique is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment & Collection: Treat cells with the compounds for the desired time. Collect both adherent and floating cells.
-
Washing: Wash the collected cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cells.[2]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V negative and PI negative.
-
Early apoptotic cells: Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive and PI positive.[2]
-
General Experimental Workflow
The process of screening and characterizing novel this compound derivatives typically follows a structured workflow, from initial synthesis to mechanistic studies.
References
- 1. researchhub.com [researchhub.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
Validating the In Vivo Anti-Cancer Efficacy of Berbamine: A Comparative Guide
Berbamine, a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has garnered significant attention for its potential anti-cancer properties.[1] Emerging evidence from numerous in vivo studies demonstrates its ability to inhibit tumor growth and progression across various cancer types, including lung, breast, and hematological malignancies.[1][2][3] This guide provides an objective comparison of this compound's in vivo performance, supported by experimental data, detailed protocols, and visualizations of its mechanistic pathways.
Comparative In Vivo Efficacy of this compound Across Cancer Models
This compound has shown consistent dose-dependent anti-tumor effects in multiple xenograft animal models. Its efficacy has been particularly noted in lung cancer, chronic myeloid leukemia (CML), and in combination therapies for breast cancer.
Table 1: Summary of In Vivo Efficacy of this compound in Various Cancer Models
| Cancer Type | Cell Line | Animal Model | This compound Dosage & Administration | Key Quantitative Findings | Reference |
|---|---|---|---|---|---|
| Lung Cancer | A549 | Nude Mice | 10, 20, 30 mg/kg (Intravenous) | Significantly reduced tumor growth in a dose-dependent manner. At day 33, 80% of mice in the 30 mg/kg group survived, compared to 0% in the control group.[1] | [1][4][5][6] |
| Chronic Myeloid Leukemia (CML) | K562-r (Imatinib-resistant) | BALB/c nu/nu Mice | Intravenous | Suppressed the growth of K562-r xenotransplanted tumors.[3] Down-regulated mdr-1 mRNA and P-gp protein expression.[3] | [3][7] |
| Breast Cancer | A605 | Wild Type Mice | 25 mg/kg (Intraperitoneal) | Showed a synergistic effect when combined with Doxorubicin (5 mg/kg), enhancing treatment efficacy.[8] | [2][8] |
| Liver Cancer | Huh7 | NOD/SCID Mice | Oral Administration | Greatly suppressed Huh7 xenograft tumor growth, leading to a 70% reduction in tumor weight.[9] | [9] |
| Colorectal Cancer | SW480 | Nude Mice | Not Specified | Suppressed tumor volume and weight; induced apoptosis in tumor tissues.[10] | [10] |
| Bladder Cancer | T24 | Nude Mice | 35 mg/kg (Intraperitoneal) | Exerted apparent cytotoxicity against cancer cells, inhibiting tumor growth.[11] | [11] |
| Head and Neck Squamous Cell Carcinoma | FaDu | Not Specified | Not Specified | Demonstrated a radiosensitization effect, with combination therapy reducing Relative Tumor Volume (RTV) to 5.74 vs. 8.56 for radiation alone.[12] | [12] |
| Melanoma | B16F10 | C57BL/6 Mice | Not Specified (in nanoparticle form) | this compound-loaded nanoparticles effectively suppressed primary tumor growth compared to free this compound.[13][14] |[13][14] |
Comparison with Alternative Anti-Cancer Agents
This compound's therapeutic potential is often evaluated in the context of existing chemotherapy agents, either as a direct alternative or as a synergistic partner to enhance efficacy or overcome drug resistance.
Table 2: Comparison of this compound with Other In Vivo Anti-Cancer Agents
| Agent | Cancer Type / Model | Key Findings | Comparison with this compound | Reference |
|---|---|---|---|---|
| Imatinib | Chronic Myeloid Leukemia / K562 cells | A highly effective tyrosine kinase inhibitor for CML, but resistance is a significant clinical issue.[7] | This compound demonstrates potent anti-tumor effects on Imatinib-resistant CML cells, suggesting its utility in overcoming resistance.[3][7] It can restore chemosensitivity to Imatinib.[3] | [3][7] |
| Doxorubicin | Breast Cancer / A605 xenograft | A commonly used and effective chemotherapy drug for breast cancer, but with limitations due to cytotoxicity.[2][8] | This compound enhances the efficacy of Doxorubicin treatment in vivo, suggesting a potential for using lower, less toxic doses of Doxorubicin.[2][8] | [2][8] |
| Berberine | Various Cancers | Another natural alkaloid with broad anti-cancer activities, often studied for reversing multidrug resistance and inhibiting metastasis.[15][16][17] | Both this compound and Berberine are natural compounds with multi-target anti-cancer effects. This compound has been specifically highlighted for its ability to target CaMKII and overcome Imatinib resistance.[7][9] Berberine is noted for its role in inhibiting P-gp and MRP1 to reverse drug resistance.[15] |[9][15][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo studies cited in this guide.
-
Animal Model : Nude mice were used for the A549 xenograft model.[1] The animals were raised in specific pathogen-free (SPF) conditions, and all experiments complied with institutional animal care guidelines.[1]
-
Cell Implantation : Mice were injected subcutaneously in the left axillary space with 0.1 ml of a cell suspension containing 4–6 x 10⁶ A549 human lung cancer cells.[1]
-
Treatment Initiation : Treatment began 7-8 days post-implantation, once tumors reached a volume of approximately 100 mm³. This was designated as Day 0.[1]
-
Grouping and Administration : Mice were randomly divided into four groups (n=6 per group).[1] The groups received intravenous (IV) injections of saline (control) or this compound at doses of 10, 20, and 30 mg/kg.[1]
-
Tumor Measurement and Analysis : Tumors were measured with calipers every other day.[1] Tumor volume was calculated using the formula: (W² * L) / 2, where W is the width and L is the length.[1] Relative Tumor Volume (RTV) was calculated as (Vn / V0), where Vn is the volume on a given day and V0 is the volume on Day 0.[1] Animal body weight was also monitored every other day.[1]
-
Endpoint : The experiment concluded after 33 days, with survival curves calculated using the Kaplan-Meier method.[1]
-
Animal Model : BALB/c nu/nu mice were used for this study.[3]
-
Cell Implantation : Mice were injected subcutaneously with K562-r cells.[3]
-
Treatment : Tumor-bearing mice were treated intravenously with this compound.[3]
-
Analysis : The study evaluated the suppression of K562-r xenotransplanted tumor growth.[3] Molecular analysis included determining the expression levels of mdr-1 mRNA and its protein product P-glycoprotein (P-gp), which are associated with drug resistance.[3]
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, apoptosis, and drug resistance.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. "this compound Enhances the Efficacy of Doxorubicin Treatment for Breast Ca" by Kristina G. Borglum [scholarcommons.sc.edu]
- 3. This compound exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and in Vivo Antitumor Evaluation of this compound for Lung Cancer Treatment [journal.waocp.org]
- 5. In Vitro and in Vivo Antitumor Evaluation of this compound for Lung Cancer Treatment -Asian Pacific Journal of Cancer Prevention | 학회 [koreascience.kr]
- 6. In vitro and in vivo antitumor evaluation of this compound for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 9. This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo superior radiosensitizing effect of this compound for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced anti-metastatic and anti-tumorigenic efficacy of this compound loaded lipid nanoparticles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Berberine Reverses Breast Cancer Multidrug Resistance Based on Fluorescence Pharmacokinetics In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Berberine as a potential agent for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
Berbamine's Synergistic Strike: Enhancing Standard Chemotherapy Efficacy
A comprehensive analysis of the synergistic effects of berbamine in combination with standard chemotherapeutic agents, supported by experimental data, for researchers and drug development professionals.
This compound, a natural bis-benzylisoquinoline alkaloid, has garnered significant attention in oncology research for its potential to enhance the efficacy of standard chemotherapy drugs. This guide provides a comparative analysis of this compound's synergistic effects with doxorubicin (B1662922), paclitaxel, and cisplatin (B142131) across various cancer types. The quantitative data from in vitro and in vivo studies are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to offer a comprehensive resource for researchers in the field.
This compound and Doxorubicin: A Potent Partnership Against Breast Cancer
The combination of this compound and doxorubicin (Dox) has shown promising synergistic effects, particularly in breast cancer models. This compound has been demonstrated to significantly increase the cytotoxicity of doxorubicin, allowing for potentially lower therapeutic doses and reduced side effects.
One study found that combining this compound (BBM) with doxorubicin synergistically enhances the efficacy of Dox treatment on breast cancer in vitro.[1] In triple-negative breast cancer (TNBC), this compound was shown to increase the effectiveness of doxorubicin by significantly decreasing its IC50 values.[2] This synergistic activity is attributed, in part, to this compound's ability to act as an autophagy inhibitor, shifting the mode of cell death induced by doxorubicin from autophagy to apoptosis.[2]
Quantitative Data: In Vitro Synergism
| Cancer Type | Cell Line | Treatment | IC50 / Cell Viability | Source |
| Breast Cancer | Hs578T | Doxorubicin (5 µL) | 43% cell viability | [3] |
| Breast Cancer | Hs578T | Doxorubicin (5 µL) + this compound (20 µL) | 22% cell viability | [3] |
| Hepatoma | H22 | Doxorubicin | IC50: 0.050 ± 0.006 mg/L | [4] |
| Hepatoma | H22 | Doxorubicin + this compound (1.17 mg/L) | IC50: 0.0120 ± 0.002 mg/L | [4] |
| Hepatoma | H22 | Pegylated Liposomal Doxorubicin (PLD) | IC50: 0.054 ± 0.004 mg/L | [4] |
| Hepatoma | H22 | PLD + this compound (1.17 mg/L) | IC50: 0.0130 ± 0.002 mg/L | [4] |
| Lung Cancer | A549 | Doxorubicin + Berberine | CI = 0.61 | [5] |
| Cervical Cancer | HeLa | Doxorubicin + Berberine | CI = 0.73 | [5] |
Note: Some studies utilize berberine, a structurally similar compound to this compound. The specific agent is noted in the table. A Combination Index (CI) value less than 1 indicates a synergistic effect.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard MTT assay to determine cell viability following treatment with this compound and doxorubicin.
-
Cell Seeding: Plate breast cancer cells (e.g., Hs578T) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of doxorubicin alone, this compound alone, or a combination of both. Include a vehicle-treated control group. Incubate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
References
- 1. Combination of Doxorubicin and Berberine Generated Synergistic Anticancer Effect on Breast Cancer Cells Through Down-regulation of Nanog and miRNA-21 Gene Expression [mejc.sums.ac.ir]
- 2. "Natural Product this compound Enhances the Efficacy of Doxorubicin Treatme" by Jake Tyler [scholarcommons.sc.edu]
- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 4. Effect of O-4-ethoxyl-butyl-berbamine in combination with pegylated liposomal doxorubicin on advanced hepatoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Berbamine vs. Sunitinib in Oncology Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, both natural compounds and targeted synthetic molecules offer promising avenues for therapeutic intervention. This guide provides a detailed head-to-head comparison of berbamine, a natural bisbenzylisoquinoline alkaloid, and sunitinib (B231), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. This objective analysis, supported by experimental data, aims to inform researchers on their respective mechanisms of action, efficacy in preclinical models, and the methodologies used for their evaluation.
At a Glance: this compound vs. Sunitinib
| Feature | This compound | Sunitinib |
| Drug Type | Natural bisbenzylisoquinoline alkaloid | Small molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor |
| Primary Mechanism | Multi-pathway modulation (JAK/STAT, NF-κB, Wnt/β-catenin, etc.), Autophagy inhibition, Apoptosis induction | Inhibition of RTKs (VEGFRs, PDGFRs, c-KIT, FLT3, RET) |
| Key Effects | Anti-proliferative, Pro-apoptotic, Anti-inflammatory, Anti-angiogenic | Anti-angiogenic, Anti-proliferative, Pro-apoptotic |
| Clinical Status | Investigational in oncology, used for leukopenia in some regions | FDA-approved for Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumors (GIST), and Pancreatic Neuroendocrine Tumors (pNET)[1][2] |
In Vitro Efficacy: A Comparative Analysis
Direct head-to-head comparisons of this compound and sunitinib across a wide range of cancer cell lines in a single study are limited. However, a study on non-small cell lung cancer (NSCLC) provides valuable comparative data for dihydroberberine (B31643), a derivative of this compound, and sunitinib.
Table 1: Comparative IC50 Values of Dihydroberberine and Sunitinib in NSCLC Cell Lines [3][4]
| Cell Line | Dihydroberberine IC50 (µM) | Sunitinib IC50 (µM) |
| A549 | 11.17 | 2.04 |
| NCI-H460 | 46.33 | 4.03 |
| NCI-H1299 | 37.91 | 5.45 |
Data from a 48-hour drug exposure followed by MTT assay.
The following tables summarize IC50 values for this compound and sunitinib from various studies. It is important to note that direct comparison between these tables is challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 14 | [5] |
| Huh7 | Liver Cancer | ~8.1 (5.2 µg/ml) | [6] |
| HepG2 | Liver Cancer | ~8.1 (5.2 µg/ml) | [6] |
| SKOV3 | Ovarian Cancer | ~24.8 (16 µg/ml) | [7][8] |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | [9] |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | [9] |
Table 3: IC50 Values of Sunitinib in Various Cell Lines
| Cell Line | Target/Cell Type | IC50 (nM) | Reference |
| HUVEC | VEGFR-2 | 80 | [10] |
| NIH-3T3 (PDGFRβ) | PDGFRβ | 2 | [10] |
| MV4;11 | FLT3 | 8 | [10] |
| 786-O | Renal Cell Carcinoma | 4600 | [11] |
| ACHN | Renal Cell Carcinoma | 1900 | [11] |
| Caki-1 | Renal Cell Carcinoma | 2800 | [11] |
In Vivo Efficacy: Preclinical Models
A key preclinical study in an NCI-H460 xenograft model demonstrated the anti-tumor effects of dihydroberberine and sunitinib, both as single agents and in combination.
Table 4: In Vivo Tumor Growth Inhibition in NCI-H460 Xenograft Model [3]
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Dihydroberberine | 250 mg/kg | 28.65 |
| Sunitinib | 20 mg/kg | 48.53 |
| Dihydroberberine + Sunitinib | 250 mg/kg + 20 mg/kg | 72.51 |
Tumor growth inhibition was calculated based on tumor weight at the end of the study (15 days).
Studies on this compound and sunitinib individually in other xenograft models have also shown significant anti-tumor activity.
Table 5: In Vivo Efficacy of this compound and Sunitinib in Various Xenograft Models
| Drug | Cancer Model | Efficacy | Reference |
| This compound | Ovarian Cancer (SKOV3) | Significantly suppressed tumor growth | [7] |
| This compound | Glioblastoma (U87) | Significantly improved survival rate | [12] |
| Sunitinib | Ovarian Cancer (SKOV3) | Significantly reduced tumor growth | [13][14] |
| Sunitinib | Neuroblastoma (SK-N-BE(2)) | Inhibited tumor growth, angiogenesis, and metastasis | [11] |
| Sunitinib | Renal Cell Carcinoma (786-O) | Established a sunitinib-resistant model, implying initial efficacy | [15] |
Mechanism of Action: A Tale of Two Strategies
This compound and sunitinib employ distinct strategies to combat cancer cell proliferation and survival. Sunitinib is a classic example of targeted therapy, while this compound exhibits a broader, multi-pathway inhibitory profile.
Sunitinib: Targeting Receptor Tyrosine Kinases
Sunitinib functions as a multi-targeted RTK inhibitor, primarily targeting VEGFRs and PDGFRs, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients). It also inhibits other RTKs like c-KIT, FLT3, and RET, which are implicated in tumor cell proliferation and survival.
This compound: A Multi-Pronged Attack
This compound's anti-cancer activity stems from its ability to modulate multiple signaling pathways. It has been shown to inhibit the JAK/STAT, NF-κB, and Wnt/β-catenin pathways, all of which are critical for cancer cell survival, proliferation, and inflammation. This compound is also known to induce apoptosis and inhibit autophagy.
Synergistic Potential: this compound and Sunitinib in Combination
Interestingly, preclinical studies suggest a synergistic relationship between this compound (and its derivatives) and sunitinib.
-
Enhanced Efficacy in NSCLC: The combination of dihydroberberine and sunitinib resulted in a greater inhibition of tumor growth in an NCI-H460 xenograft model than either drug alone.[3] The mechanism is thought to involve the downregulation of the p38 and JNK MAPK signaling pathways.
-
Telomere G-quadruplex Stabilization: Sunitinib has been found to stabilize telomere G-quadruplexes, which can inhibit telomerase activity. This effect is significantly enhanced when combined with this compound, leading to a 1.7-fold increase in apoptosis in A549 lung cancer cells.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound and sunitinib.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and sunitinib on cancer cell lines and to calculate the IC50 values.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or sunitinib and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: The plate is incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and sunitinib.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or sunitinib for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.[8]
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and sunitinib.
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are then treated with this compound, sunitinib, or a vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will vary depending on the study design.[1][3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.
Conclusion
This compound and sunitinib represent two distinct yet compelling approaches to cancer therapy. Sunitinib, a well-established targeted therapy, has demonstrated significant clinical benefit in specific cancer types through its potent inhibition of key RTKs involved in angiogenesis and tumor cell proliferation. This compound, a natural product, offers a broader mechanism of action, modulating multiple oncogenic signaling pathways.
While direct head-to-head comparative data is still emerging, the available evidence suggests that sunitinib may have a lower IC50 in certain cancer models. However, this compound's unique multi-targeting capabilities and its potential for synergistic combination with drugs like sunitinib highlight its promise as a novel anti-cancer agent. Further research, particularly direct comparative studies in a wider range of cancer models, is warranted to fully elucidate the therapeutic potential of both compounds, alone and in combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing of this compound hydrochloride to inhibit Ebola virus by targeting viral glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroberberine exhibits synergistic effects with sunitinib on NSCLC NCI‐H460 cells by repressing MAP kinase pathways and inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Berberine enhances the activity of Sunitinib by targeting telomere G-quadruplex [jcps.bjmu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine attenuates sunitinib-induced cardiac dysfunction by normalizing calcium regulation disorder via SGK1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. folfox-4 combination chemotherapy: Topics by Science.gov [science.gov]
- 12. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydroberberine exhibits synergistic effects with sunitinib on NSCLC NCI-H460 cells by repressing MAP kinase pathways and inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
Berbamine's Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Berbamine, a bis-benzylisoquinoline alkaloid isolated from Berberis amurensis, has garnered significant interest for its therapeutic potential, particularly in oncology. Its mechanism of action is multifaceted, impacting a range of cellular signaling pathways implicated in cell proliferation, survival, and inflammation. This guide provides a comparative analysis of this compound's effects on key signaling cascades, cross-validated with experimental data and compared against other known inhibitors.
I. Comparative Analysis of this compound's Inhibitory Activity
This compound's therapeutic effects are attributed to its ability to modulate multiple signaling pathways. This section presents a comparative summary of its inhibitory concentrations (IC50) across various cancer cell lines and pathways, juxtaposed with other well-established inhibitors.
Table 1: Comparative IC50 Values of this compound and Other Inhibitors in Cancer Cell Lines
| Target Pathway | Cell Line | This compound IC50 (µM) | Comparative Inhibitor | Comparative Inhibitor IC50 (µM) |
| General Cytotoxicity | H9 (T-cell lymphoma) | 4.0 | - | - |
| RPMI8226 (Multiple Myeloma) | 6.19 | - | - | |
| A549 (Lung Cancer) | 8.3 (72h) | - | - | |
| PC9 (Lung Cancer) | 16.8 (72h) | - | - | |
| Huh7 (Liver Cancer) | ~8.5 (as 5.2 µg/ml) | - | - | |
| CAMKIIγ Inhibition | in vitro kinase assay | Not specified, less potent than PA4 | PA4 (this compound derivative) | ~2.77 |
| JAK/STAT Pathway | Not specified | Not specified | Ruxolitinib | ~0.0028 (JAK2) |
| NF-κB Pathway | Not specified | Not specified | Bortezomib | Potent, but complex effects |
II. Key Signaling Pathways Modulated by this compound
This compound's pleiotropic effects stem from its interaction with several critical signaling pathways. The following sections detail its mechanism within each pathway, supported by experimental evidence and visualized through signaling diagrams.
A. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, constitutive activation of NF-κB promotes proliferation and chemoresistance. This compound has been identified as a novel inhibitor of this pathway.[1]
Mechanism of Inhibition:
This compound blocks the NF-κB signaling pathway by:
-
Upregulating A20: A20 is a negative regulator of the NF-κB pathway.
-
Downregulating IKKα and p-IκBα: This prevents the degradation of IκBα, the inhibitor of NF-κB.
-
Inhibiting p65 nuclear translocation: By keeping NF-κB sequestered in the cytoplasm, this compound prevents the transcription of its target genes.[1]
Comparative Compound: Bortezomib
Bortezomib, a proteasome inhibitor, also inhibits the NF-κB pathway, but its mechanism can be complex, sometimes leading to NF-κB activation.[2] this compound's mechanism of upregulating a negative regulator (A20) presents a distinct approach to NF-κB inhibition.
Caption: this compound inhibits NF-κB by upregulating A20 and inhibiting IKK.
B. JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a key role in cell growth, differentiation, and immune responses. Aberrant JAK/STAT signaling is a hallmark of many cancers.
Mechanism of Inhibition:
While the direct inhibitory concentration is not well-defined, a synthetic derivative of this compound has been shown to directly inhibit the auto-phosphorylation of JAK2, which in turn blocks the downstream activation of STAT3.[3]
Comparative Compound: Ruxolitinib
Ruxolitinib is a potent inhibitor of JAK1 and JAK2 with IC50 values in the low nanomolar range.[4] It is clinically approved for the treatment of myelofibrosis. This compound and its derivatives represent a potential alternative or complementary therapeutic strategy targeting this pathway.
Caption: A this compound derivative inhibits JAK autophosphorylation.
C. Ca2+/Calmodulin-Dependent Protein Kinase II (CAMKII) Pathway
CAMKII is a key mediator of calcium signaling and is implicated in cancer cell proliferation and survival. This compound has been identified as a direct inhibitor of CAMKIIγ.[5][6]
Mechanism of Inhibition:
This compound directly binds to the ATP-binding pocket of CAMKIIγ, acting as an ATP-competitive inhibitor.[7] This prevents the phosphorylation of downstream targets, leading to the suppression of cancer cell growth.
Caption: this compound competitively inhibits CAMKIIγ activation.
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound's mechanism of action.
A. Western Blot Analysis for NF-κB Pathway Proteins
Objective: To determine the effect of this compound on the protein levels of key components of the NF-κB pathway (p65, I-κB, and their phosphorylated forms).
Protocol:
-
Cell Culture and Treatment: Seed RAW264.7 macrophages in 6-well plates and incubate for 24 hours. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 30 minutes or 6 hours.[8]
-
Protein Extraction: Collect cells and extract total cellular proteins using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p65, phospho-p65, I-κB, phospho-I-κB, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
B. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., human myeloma cell line KM3) in a 6-well plate and treat with the desired concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9][10][11][12]
-
Flow Cytometry Analysis: Add more 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
C. Intracellular Calcium Measurement
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
Protocol:
-
Cell Preparation: Culture cells (e.g., HeLa cells or newborn rat cardiomyocytes) on coverslips suitable for microscopy.[13][14]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, by incubating them in a buffer containing the dye for a specified time at 37°C.[13][14]
-
Washing: Wash the cells to remove excess dye.
-
Imaging: Mount the coverslip on a confocal microscope. Acquire baseline fluorescence images.
-
Treatment and Stimulation: Perfuse the cells with a buffer containing this compound. After a pre-incubation period, stimulate the cells with an agonist that induces calcium mobilization (e.g., KCl, norepinephrine).[13][14]
-
Data Acquisition: Continuously record the fluorescence intensity over time before, during, and after stimulation.
-
Analysis: The change in fluorescence intensity is proportional to the change in [Ca2+]i. Analyze the data to determine the effect of this compound on resting [Ca2+]i and agonist-induced calcium transients.
IV. Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols described above.
Caption: A generalized workflow for Western blot analysis.
Caption: A generalized workflow for apoptosis detection.
Caption: A generalized workflow for intracellular calcium imaging.
V. Conclusion
This compound demonstrates a complex and multi-targeted mechanism of action, primarily through the inhibition of key signaling pathways such as NF-κB, JAK/STAT, and CAMKII. Its ability to induce apoptosis and modulate intracellular calcium levels further contributes to its anti-cancer properties. This guide provides a framework for comparing this compound's efficacy and mechanism against other therapeutic agents, highlighting its potential as a valuable compound in drug development. Further research focusing on direct comparative studies will be crucial for fully elucidating its therapeutic advantages and potential clinical applications.
References
- 1. This compound, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profiling of a this compound derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. benchchem.com [benchchem.com]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on intracellular calcium concentration in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antagonistic effects of this compound on [Ca2+]i mobilization by KCl, norepinephrine, and caffeine in newborn rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Berbamine and Other STAT3 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Berbamine with other Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, supported by experimental data from preclinical studies. The information is presented to facilitate informed decisions in the pursuit of novel cancer therapeutics.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell proliferation, survival, and differentiation. Its persistent activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] this compound, a natural bis-benzylisoquinoline alkaloid, has emerged as a promising STAT3 inhibitor. This guide will compare its performance against other well-known natural and synthetic STAT3 inhibitors.
Mechanism of Action: How STAT3 Inhibitors Work
STAT3 is typically activated through phosphorylation at the tyrosine 705 residue (Tyr705) by upstream kinases, primarily Janus kinases (JAKs).[2][3] This phosphorylation event leads to the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes involved in tumor progression.[1][2]
STAT3 inhibitors employ various strategies to disrupt this signaling cascade:
-
Direct Inhibition of STAT3: Some inhibitors, including this compound, can directly bind to the STAT3 protein, preventing its phosphorylation and subsequent activation.[2][4]
-
Inhibition of Upstream Kinases: Other compounds inhibit the activity of upstream kinases like JAK2, thereby blocking the initial phosphorylation of STAT3.[4][5]
-
Disruption of STAT3 Dimerization: Certain inhibitors are designed to interfere with the formation of STAT3 dimers, a crucial step for its nuclear translocation and DNA binding.[6]
-
Inhibition of DNA Binding: Some molecules prevent the STAT3 dimer from binding to its target DNA sequences in the nucleus.[7]
This compound has been shown to exert its effects through a dual mechanism. It can directly interact with the STAT3 protein, and some of its derivatives have been found to inhibit the autophosphorylation of JAK2.[2][4][5] This multifaceted approach makes this compound a compelling candidate for further investigation.
Comparative Efficacy: A Look at the Numbers
The efficacy of STAT3 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following tables summarize the reported IC50 values for this compound and other selected STAT3 inhibitors in various cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PRF-PLC-5 | Hepatocellular Carcinoma | 20.81 | [1] |
| HCC-Lm3 | Hepatocellular Carcinoma | 21.98 | [1] |
| HONE1 | Nasopharyngeal Carcinoma | ~100 (24h) | [8] |
| SGC-7901 | Gastric Cancer | 11.13 (48h), 4.148 (72h) | [9] |
| BGC-823 | Gastric Cancer | 16.38 (48h), 5.788 (72h) | [9] |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | [10] |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | [10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | [10] |
Table 2: IC50 Values of Other STAT3 Inhibitors
| Inhibitor | Type | Cell Line | Cancer Type | IC50 (µM) | Reference |
| S3I-201 | Synthetic | MDA-MB-435, MDA-MB-453, MDA-MB-231 | Breast Carcinoma | ~100 | [7] |
| S3I-201 | Synthetic | U87 | Glioblastoma | 55.1 | [7] |
| S3I-201 | Synthetic | U373 | Glioblastoma | 52.5 | [7] |
| Stattic | Synthetic | Cell-free assay | - | 5.1 | |
| Napabucasin | Synthetic | SH-SY5Y | Neuroblastoma | 2.1 | [11] |
| C188-9 | Synthetic | Various | Head and Neck, Breast, Pancreatic, NSCLC | Varies | [12] |
| FLLL31 | Synthetic (Curcumin analog) | MDA-MB-231 | Breast Cancer | Not specified, but more potent than curcumin | [13] |
| FLLL32 | Synthetic (Curcumin analog) | MDA-MB-231 | Breast Cancer | Not specified, but more potent than curcumin | [13] |
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of STAT3 inhibitors.
Western Blotting for Phosphorylated STAT3 (p-STAT3)
This technique is used to detect and quantify the levels of phosphorylated STAT3, a direct indicator of its activation.
1. Cell Lysis and Protein Extraction:
- Treat cells with the STAT3 inhibitor or vehicle control for the desired time.
- Wash cells with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[14][15]
2. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.[14]
3. SDS-PAGE and Protein Transfer:
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14][15]
4. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705).
- Wash the membrane to remove unbound primary antibody.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane again to remove unbound secondary antibody.[14][15]
5. Detection and Analysis:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
- To normalize the results, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin.[16]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
2. Treatment:
- Treat the cells with various concentrations of the STAT3 inhibitor or vehicle control.[17]
3. MTT Incubation:
- After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[18][19]
4. Solubilization:
- Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[17]
5. Absorbance Measurement:
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[19]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a small molecule inhibitor and its protein target in real-time.
1. Protein Immobilization:
2. Analyte Injection:
- A solution containing the small molecule inhibitor (analyte) is flowed over the sensor chip surface.[20][21]
3. Signal Detection:
- The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). This change is proportional to the mass of the bound analyte.[21]
4. Data Analysis:
- By measuring the change in RU over time during the association and dissociation phases, the kinetic parameters (association rate constant, k_a, and dissociation rate constant, k_d) can be determined. The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated as the ratio of k_d to k_a.[20][22]
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The STAT3 signaling pathway and points of inhibition.
Caption: Workflow for Western Blotting analysis of p-STAT3.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound presents a compelling profile as a STAT3 inhibitor, demonstrating efficacy across a range of cancer cell lines, in some cases at sub-micromolar concentrations. Its dual mechanism of action, targeting both JAK2 and STAT3, may offer advantages in overcoming resistance mechanisms. While direct comparative studies are limited, the available data suggests that this compound's potency is comparable to or, in some instances, greater than other natural and synthetic STAT3 inhibitors.
The selection of an appropriate STAT3 inhibitor for research and development will depend on the specific context, including the cancer type, the desired mechanism of action, and the pharmacokinetic properties of the compound. This guide provides a foundational comparison to aid in this critical decision-making process. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of this compound and other STAT3 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Enhances the Efficacy of Gefitinib by Suppressing STAT3 Signaling in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3 Tyr705 phosphorylation by Smad4 suppresses transforming growth factor beta-mediated invasion and metastasis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Berberine suppresses tumorigenicity and growth of nasopharyngeal carcinoma cells by inhibiting STAT3 activation induced by tumor associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. MTT (Assay protocol [protocols.io]
- 18. merckmillipore.com [merckmillipore.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Validating Berbamine as a Lead Compound for Drug Development: A Comparative Guide
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has emerged as a compound of significant interest in drug discovery.[1][2] Traditionally used in Chinese medicine, modern research has illuminated its potential in treating a variety of complex diseases, most notably cancer.[2][3] Its multifaceted mechanism of action, which involves the modulation of numerous oncogenic signaling pathways, distinguishes it from many conventional therapies. This guide provides a comparative analysis of this compound against alternative cancer treatments, supported by preclinical data and detailed experimental methodologies, to assist researchers in evaluating its viability as a lead compound for further development.
Mechanism of Action: A Multi-Targeted Approach
This compound's therapeutic potential stems from its ability to interact with multiple cellular targets, disrupting key processes that drive cancer progression. Unlike highly specific targeted therapies, this compound's broader activity may offer advantages in overcoming drug resistance. Key modulated pathways include:
-
Inhibition of Ca²⁺/Calmodulin-Dependent Protein Kinase II (CAMKII): this compound potently targets CAMKII, a kinase that plays a crucial role in cell proliferation and survival. By inhibiting CAMKII, this compound can suppress tumor growth and the self-renewal capacity of cancer-initiating cells.[4]
-
Modulation of JAK/STAT and NF-κB Pathways: It inhibits the activation of critical transcription factors like STAT3 and NF-κB, which are central to inflammation, cell survival, and proliferation.[5][6][7] This dual inhibition addresses both intrinsic cancer cell signaling and the inflammatory tumor microenvironment.
-
Induction of Apoptosis: this compound promotes programmed cell death by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic proteins like Bax.[2]
-
Autophagy Inhibition: Recent studies have identified this compound as a novel autophagy inhibitor, a process that cancer cells can exploit to survive stress. This adds another layer to its anti-cancer activity.[6]
Diagram: this compound's Core Signaling Pathway Inhibition
Caption: this compound's multi-target inhibition of key cancer signaling pathways.
Comparative Efficacy Data
The efficacy of a lead compound is benchmarked against existing treatments. The following tables summarize preclinical data for this compound in various cancer cell lines compared to standard-of-care chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM)
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| This compound | SGC-7901 (Gastric) | 11.13 (48h) | [8] |
| This compound | BGC-823 (Gastric) | 16.38 (48h) | [8] |
| This compound | RPMI8226 (Multiple Myeloma) | 6.19 | [9] |
| This compound | H9 (T-cell Lymphoma) | 4.0 | [9] |
| This compound Derivative (2a) | RPMI8226 (Multiple Myeloma) | 0.30 | [9] |
| This compound Derivative (4b) | H9 (T-cell Lymphoma) | 0.36 | [9] |
| Doxorubicin | T47D (Breast) | 0.25 | [10] |
| Doxorubicin | MCF-7 (Breast) | 0.50 | [10] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. The data highlights that while this compound shows moderate potency, its synthetic derivatives can achieve significantly higher activity.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosage & Administration | Key Outcomes | Reference |
| This compound | A549 Lung Cancer Xenograft | Dose-dependent (details not specified) | Significantly reduced tumor growth; Prolonged survival time | [11] |
| This compound | Liver Cancer Xenograft | Intraperitoneal injection | Potently suppressed in vivo tumorigenicity | [4] |
| This compound | Hepatocellular Carcinoma Xenograft | Dose-dependent (details not specified) | Inhibited tumor growth in nude mice | [10] |
Experimental Protocols
Reproducibility is fundamental to drug validation. Below are standardized protocols for key assays used to evaluate this compound's efficacy.
3.1. Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or alternative drugs and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Reagent Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.[12]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Reading: Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell inhibition against the drug concentration.[8]
Diagram: Experimental Workflow for In Vitro Analysis
Caption: A standardized workflow for the in vitro validation of a lead compound.
Logical Progression in Drug Development
Validating a lead compound like this compound is a multi-stage process, with clear decision points guiding its progression from the laboratory to potential clinical use.
Diagram: Lead Compound Validation Logic
Caption: The logical progression and decision points in preclinical drug development.
Conclusion and Future Directions
This compound presents a compelling profile as a lead compound for anticancer drug development. Its ability to modulate multiple critical signaling pathways simultaneously offers a potential strategy to combat the heterogeneity and adaptability of cancer.[1][6] Preclinical data demonstrates its efficacy in inhibiting cancer cell growth both in vitro and in vivo.[11]
However, challenges remain. This compound's moderate potency and poor bioavailability are significant hurdles for clinical translation.[14] Future research should focus on:
-
Lead Optimization: As shown by derivative studies, chemical modification can dramatically enhance potency.[9] A medicinal chemistry campaign to improve efficacy and drug-like properties is a critical next step.
-
Advanced Drug Delivery: Nanotechnology-based delivery systems, such as lipid nanoparticles, could improve this compound's solubility, stability, and bioavailability, enhancing its therapeutic index.[14]
-
Combination Therapies: this compound has shown synergistic effects when combined with conventional chemotherapies like gemcitabine (B846) and doxorubicin, potentially allowing for lower doses and reduced toxicity.[6][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological and Therapeutic Potential of this compound: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. This compound inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity in vitro of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Berberine Inspired Anticancer Approaches: From Drug Combination to Novel Formulation Technology and Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antitumor evaluation of this compound for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Nanotechnology-Based Strategies for Berberine Delivery System in Cancer Treatment: Pulling Strings to Keep Berberine in Power - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine vs. Paclitaxel in Ovarian Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro effects of berbamine and paclitaxel (B517696) on ovarian cancer cell lines, based on available experimental data. The information is intended to assist researchers in understanding the mechanisms of action and potential therapeutic applications of these two compounds.
Overview and Mechanism of Action
This compound is a natural bis-benzylisoquinoline alkaloid extracted from the medicinal plant Berberis amurensis. Recent studies have highlighted its anti-tumor effects in various cancers, including ovarian cancer.[1] this compound has been shown to suppress cell viability, growth, and invasion of ovarian cancer cells.[1][2] Its mechanism of action involves the induction of apoptosis and cell cycle arrest, partially through the inhibition of the Wnt/β-catenin signaling pathway.[1][2]
Paclitaxel , a well-established chemotherapeutic agent, is a taxane (B156437) that disrupts the normal function of microtubules. By stabilizing microtubules, paclitaxel interferes with the dynamic process of microtubule assembly and disassembly, which is crucial for mitosis. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4]
Quantitative Data Comparison
The following tables summarize the quantitative data from studies on this compound and paclitaxel in ovarian cancer cell lines.
Disclaimer: The data presented below are compiled from different studies. Direct comparison should be made with caution, as experimental conditions may have varied between studies.
Table 1: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Time Point (hours) | IC50 (µg/mL) | IC50 (nM) | Reference |
| This compound | SKOV3 | 24 | 8.3 | - | [2] |
| 48 | 5.7 | - | [2] | ||
| 72 | 4.7 | - | [2] | ||
| This compound | ES2 | 24 | 8.7 | - | [2] |
| 48 | 7.0 | - | [2] | ||
| 72 | 5.3 | - | [2] | ||
| Paclitaxel | SKOV3 | - | - | 261.98* | [5] |
| Paclitaxel | OVCAR-3 | - | - | - |
Note: The paclitaxel IC50 value for SKOV3 is from a study establishing a paclitaxel-resistant cell line and represents the value for the resistant subline.
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Cell Cycle Arrest | Reference |
| This compound | SKOV3 | 16 µg/mL for 48h | 50.8 ± 12.3 | G0/G1 | [2] |
| This compound | ES2 | 16 µg/mL for 48h | 53.9 ± 12.3 | G0/G1 | [2] |
| Paclitaxel | SKOV3 | Not specified in comparative apoptosis assay | Not specified | G2/M | [3][4] |
Signaling Pathways
This compound Signaling Pathway
This compound exerts its anti-cancer effects in ovarian cancer cells in part by inhibiting the Wnt/β-catenin signaling pathway, which leads to the induction of apoptosis.
This compound's inhibition of Wnt/β-catenin signaling and induction of apoptosis.
Paclitaxel Signaling Pathway
Paclitaxel's primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and apoptosis.
Paclitaxel's mechanism via microtubule stabilization and mitotic arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed ovarian cancer cells (e.g., SKOV3, ES2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with various concentrations of this compound or paclitaxel for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[6]
-
Incubation: Incubate the cells for 1.5 to 4 hours at 37°C.[6][7]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO (Dimethyl Sulfoxide) to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[6][8]
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Culture and Treatment: Culture ovarian cancer cells and treat them with the desired concentrations of this compound or paclitaxel for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.[9]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated ovarian cancer cells in RIPA lysis buffer containing protease inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, β-catenin) overnight at 4°C with gentle shaking.[1][11]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the effects of two compounds on cancer cell lines.
General workflow for in vitro comparison of anti-cancer compounds.
Conclusion
References
- 1. This compound suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Cell Cycle Modulation in SKOV-3 Ovarian Cancer Cell Line by Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological comparison of ovarian cancer resistant cell lines to cisplatin and Taxol by two different administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Identification and validation of differentially expressed proteins in epithelial ovarian cancers using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
Benchmarking Berbamine's Anti-Inflammatory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Berbamine against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The information presented is collated from various preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
This compound, a bis-benzylisoquinoline alkaloid, has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Its primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. This guide benchmarks this compound's activity against Indomethacin and Dexamethasone, providing available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Data Presentation: Comparative Anti-Inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its analogs in comparison to standard anti-inflammatory drugs.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Assay | Cell Line | Concentration | % Inhibition / IC50 | Reference |
| This compound derivative 1 | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | - | IC50: 11.64 µmol/L | [1] |
| This compound derivative 2 | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | - | IC50: 9.32 µmol/L | [1] |
| Berberine (High-dose) | Prostaglandin E2 (PGE2) Production | Aβ25–35-induced SH-SY5Y | Not Specified | 52.4% | [1] |
| Berberine (High-dose) | Prostaglandin E2 (PGE2) Production | Aβ25–35-induced SK-N-SH | Not Specified | 54.2% | [1] |
| Indomethacin | Prostaglandin E2 (PGE2) Production | Aβ25–35-induced SH-SY5Y/SK-N-SH | Not Specified | Less effective than high-dose Berberine | [1] |
| Berberine (High-dose) | TNF-α Production | Aβ25–35-induced SH-SY5Y | Not Specified | 75.6% | [1] |
| Berberine (High-dose) | TNF-α Production | Aβ25–35-induced SK-N-SH | Not Specified | 78.9% | [1] |
| Indomethacin | TNF-α Production | Aβ25–35-induced SH-SY5Y/SK-N-SH | Not Specified | Less effective than high-dose Berberine | [1] |
| Diclofenac | Prostaglandin E2 (PGE2) Release | IL-1α-induced human synovial cells | - | IC50: 1.6 ± 0.02 nM | [2] |
| Indomethacin | Prostaglandin E2 (PGE2) Release | IL-1α-induced human synovial cells | - | IC50: 5.5 ± 0.1 nM | [2] |
Table 2: In Vivo Anti-Inflammatory Effects (Carrageenan-Induced Paw Edema in Rats)
| Treatment | Dose | Time Point | % Inhibition of Edema | Reference |
| Berberine Nanocomplexes | Not Specified | - | Significantly reduced paw edema compared to Berberine alone | [3] |
| Indomethacin | 10 mg/kg | 5 hours | Comparable to WSE (400 mg/kg) | [2] |
| Ellagic Acid | 30 mg/kg | 5 hours | ED50: 8.41 mg/kg | [4] |
| Indomethacin | 5 mg/kg | 5 hours | Significant inhibition | [4] |
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits NF-κB signaling by preventing IKK activation and p65 phosphorylation.
Caption: this compound suppresses the MAPK pathway by inhibiting the phosphorylation of p38, JNK, and ERK1/2.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
This compound, a reference drug (e.g., Indomethacin 10 mg/kg), or vehicle is administered intraperitoneally or orally.
-
After 30-60 minutes, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[2][4]
-
In Vitro Inhibition of TNF-α Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to suppress the production of the pro-inflammatory cytokine TNF-α.
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound, a reference drug (e.g., Dexamethasone), or vehicle for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
The plates are incubated for 18-24 hours.
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.[5][6]
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades.
-
Cell Line: RAW 264.7 or other suitable cell lines.
-
Procedure:
-
Cells are seeded and grown to 80-90% confluency.
-
Cells are pre-treated with this compound for 1 hour and then stimulated with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for MAPK, 1 hour for NF-κB).
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK1/2.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][8]
-
Conclusion
The available data suggests that this compound possesses potent anti-inflammatory properties, acting through the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative studies with Dexamethasone are limited, the existing evidence indicates that this compound's efficacy is comparable to or, in some instances, greater than that of Indomethacin in preclinical models. Further research, including well-controlled head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Berbamine in Cancer Therapy: A Comparative Analysis of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Berbamine, a bis-benzylisoquinoline alkaloid isolated from the Berberis species, has garnered significant interest in oncology research for its potential anti-cancer properties. This guide provides a comparative analysis of the preclinical data on this compound's efficacy in various cancer types, juxtaposed with current standard-of-care chemotherapeutic agents. The information is presented to aid researchers in evaluating its potential as a standalone or adjunct therapeutic agent.
I. In Vitro Cytotoxicity: this compound vs. Standard Chemotherapy
This compound has demonstrated dose-dependent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, offering a quantitative measure of its potency. For comparison, the general range of IC50 values for standard chemotherapy drugs in similar cell lines are provided. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Cancer Type | Cell Line(s) | This compound IC50 (µM) | Standard Chemotherapy & IC50 Range (µM) |
| Liver Cancer | Huh7, HepG2, MHCC97H, PLC/PRF/5 | As low as 5.2 µg/ml (~7.9 µM) | Sorafenib: 5-10 |
| SMMC-7721 | 35.48 | Doxorubicin: 0.1-1 | |
| Pancreatic Cancer | BxPC3, PANC-1 | Not explicitly defined, but significant inhibition of proliferation observed | Gemcitabine: 0.01-1 |
| nab-Paclitaxel: 0.001-0.1 | |||
| Gastric Cancer | SGC-7901, BGC-823 | Dose- and time-dependent reduction in proliferation | 5-Fluorouracil: 1-100 |
| Oxaliplatin: 1-10 | |||
| Colorectal Cancer | HCT116, SW480 | Significant suppression of cell viability at 20 µg/ml (~30.6 µM) | 5-Fluorouracil: 1-100 |
| Oxaliplatin: 1-10 | |||
| Lung Cancer | A549, PC9 | A549: 8.3 ± 1.3PC9: 16.8 ± 0.9 | Cisplatin: 1-10 |
| Paclitaxel: 0.001-0.1 |
II. In Vivo Efficacy: this compound in Animal Models
Preclinical evaluation in xenograft models provides crucial insights into the potential therapeutic efficacy of this compound in a physiological context. The following table summarizes the key findings from in vivo studies.
| Cancer Type | Animal Model | This compound Dosage and Administration | Key Findings | Standard Chemotherapy Regimen |
| Liver Cancer | NOD/SCID mice with Huh7 xenografts | Oral administration | 70% reduction in tumor growth.[1] | Sorafenib |
| Pancreatic Cancer | Nude mice with PANC-1 xenografts | Not specified | Attenuated growth of xenograft tumors.[2][3] | FOLFIRINOX or Gemcitabine + nab-Paclitaxel |
| Gastric Cancer | MGC803 and SGC7901 xenograft models | Intragastric administration | ~50-60% reduction in tumor weight. | CAPOX or FOLFOX |
| Colorectal Cancer | Nude mice with SW480 xenografts | Not specified | Significantly suppressed tumor volume and weight.[4] | FOLFOX |
| Lung Cancer | Nude mice with A549 xenografts | Not specified | Significantly reduced tumor growth. | Cisplatin + Etoposide |
III. Mechanistic Insights: Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways implicated in tumorigenesis and progression.
A. JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key regulator of cell proliferation, survival, and inflammation. Constitutive activation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the JAK/STAT pathway.[5][6] Specifically, it can inhibit the autophosphorylation of JAK2, leading to the blockade of downstream STAT3 signaling.[5] This inhibition results in the downregulation of STAT3 target genes that promote cell survival, such as Mcl-1 and Bcl-xL.[5]
Caption: this compound inhibits the JAK/STAT signaling pathway.
B. PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central node in cell signaling that governs cell survival, growth, and proliferation. Its aberrant activation is a frequent event in cancer. This compound has been demonstrated to suppress the PI3K/Akt pathway.[7] By inhibiting this pathway, this compound can lead to decreased cell survival and proliferation and promote apoptosis.
Caption: this compound suppresses the PI3K/Akt signaling pathway.
C. Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is a key driver in several cancers, particularly colorectal cancer. This compound has been shown to inhibit the Wnt/β-catenin pathway.[8][9][10] By promoting the degradation of β-catenin, this compound prevents its nuclear translocation and subsequent activation of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
IV. Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
A. Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's instructions, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
C. Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with this compound or a vehicle control, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a PI solution.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The data is presented as a histogram showing the number of cells in each phase of the cell cycle.
D. Western Blot Analysis
Objective: To detect changes in the expression and activation of specific proteins in signaling pathways affected by this compound.
Principle: Western blotting is a technique used to separate and identify proteins. Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol:
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
V. Conclusion and Future Directions
The preclinical data presented in this guide suggest that this compound exhibits significant anti-cancer activity in a variety of cancer models. Its ability to modulate key oncogenic signaling pathways, such as JAK/STAT, PI3K/Akt, and Wnt/β-catenin, provides a strong mechanistic rationale for its therapeutic potential. While the in vitro and in vivo results are promising, further research is warranted.
Future studies should focus on:
-
Clinical Trials: To date, there is a lack of published clinical trial data for this compound in cancer therapy. Well-designed clinical trials are essential to evaluate its safety, tolerability, and efficacy in cancer patients.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or targeted agents could lead to more effective treatment strategies with potentially reduced toxicity.
-
Pharmacokinetics and Bioavailability: Further optimization of this compound's formulation and delivery methods is needed to enhance its pharmacokinetic profile and ensure adequate bioavailability at the tumor site.
-
Biomarker Discovery: Identifying predictive biomarkers could help in selecting patients who are most likely to respond to this compound treatment.
References
- 1. This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts an Anti-oncogenic Effect on Pancreatic Cancer by Regulating Wnt and DNA Damage-related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine inhibits the proliferation of colon cancer cells by inactivating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Berbamine's Impact on the Cancer Cell Proteome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Berbamine, a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has demonstrated significant anti-cancer properties across a range of malignancies. Its therapeutic potential lies in its ability to modulate multiple oncogenic signaling pathways, thereby inhibiting cancer cell proliferation, migration, and survival. This guide provides a comparative overview of the proteomic changes induced by this compound in various cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Proteomic Analysis of this compound-Treated Cancer Cells
While large-scale, comprehensive quantitative proteomic studies on this compound are limited in publicly available literature, numerous studies have identified significant changes in the expression of key regulatory proteins. The following tables summarize the consistent protein expression changes observed in cancer cells upon treatment with this compound, compiled from multiple studies. These changes highlight this compound's multi-targeted mechanism of action.
| Table 1: Downregulated Proteins in this compound-Treated Cancer Cells | |||
| Protein | Gene Symbol | Function | Cancer Cell Line(s) |
| c-Myc | MYC | Transcription factor, oncogene | Chronic Myeloid Leukemia, Pancreatic Cancer[1] |
| Cyclin D1 | CCND1 | Cell cycle regulation (G1 phase) | Chronic Myeloid Leukemia, Pancreatic Cancer[1] |
| B-cell lymphoma 2 | BCL2 | Anti-apoptotic | Colorectal, Ovarian, Imatinib-resistant Leukemia Cells[1][2][3] |
| B-cell lymphoma-extra large | BCL2L1 | Anti-apoptotic | Imatinib-resistant Leukemia Cells[1] |
| Phosphorylated STAT3 | STAT3 | Signal transduction, cell growth | Melanoma, Hepatocellular Carcinoma[1] |
| Phosphorylated Akt | AKT1 | Cell survival, proliferation | Breast Cancer, Lung Cancer[1][4] |
| Phosphorylated PI3K | PIK3CA | Cell growth, proliferation | Lung Cancer[4] |
| MDM2 | MDM2 | p53 degradation | Lung Cancer[4] |
| β-catenin | CTNNB1 | Wnt signaling, cell adhesion | Ovarian Cancer[3] |
| Survivin | BIRC5 | Inhibition of apoptosis | Hepatocellular Carcinoma[5] |
| Mcl-1 | MCL1 | Anti-apoptotic | Melanoma[6] |
| NF-κB (p65) | RELA | Inflammation, cell survival | Bladder Cancer[1] |
| Table 2: Upregulated Proteins in this compound-Treated Cancer Cells | |||
| Protein | Gene Symbol | Function | Cancer Cell Line(s) |
| Bax | BAX | Pro-apoptotic | Colorectal, Ovarian, Imatinib-resistant Leukemia Cells[1][2][3] |
| Cleaved Caspase-3 | CASP3 | Executioner caspase in apoptosis | Colorectal, Ovarian Cancer[2][3] |
| Cleaved Caspase-9 | CASP9 | Initiator caspase in apoptosis | Colorectal, Ovarian Cancer[2][3] |
| p53 | TP53 | Tumor suppressor, apoptosis | Colorectal Cancer, Lung Cancer[2][4] |
| p21 | CDKN1A | Cell cycle inhibitor | Chronic Myeloid Leukemia[1] |
| SMAD3 | SMAD3 | TGF-β signaling | Chronic Myeloid Leukemia[1] |
| TβRII | TGFBR2 | TGF-β receptor | Pancreatic Cancer[1] |
| Fas | FAS | Apoptosis-inducing receptor | Hepatocellular Carcinoma[1] |
| Beclin-1 | BECN1 | Autophagy initiation | Colon Cancer[1] |
| LC3B-II | MAP1LC3B | Autophagosome formation | Colon Cancer[1] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the major pathways affected by this compound and the points of intervention.
Caption: Inhibition of PI3K/Akt and JAK/STAT pathways by this compound.
Caption: this compound-induced apoptosis via the mitochondrial pathway.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound's effects on cancer cells.
Cell Culture and this compound Treatment
-
Cell Lines: Various cancer cell lines such as HCT116 (colorectal), SW480 (colorectal), SKOV3 (ovarian), K562 (leukemia), MDA-MB-231 (breast), and A549 (lung) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. Cells are treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours) to assess its effects on protein expression and cell viability. Control cells are treated with the vehicle (DMSO) alone.
Western Blot Analysis
Western blotting is a widely used technique to detect and quantify specific proteins.
Caption: A typical experimental workflow for Western Blotting.
Protocol Outline:
-
Protein Extraction: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control such as β-actin or GAPDH.[7]
Conclusion and Future Directions
The collective evidence from numerous studies indicates that this compound is a promising multi-targeted anti-cancer agent. Its ability to modulate key signaling pathways, including PI3K/Akt, JAK/STAT, and Wnt/β-catenin, and to induce apoptosis and autophagy underscores its therapeutic potential. While comprehensive comparative proteomic analyses are still emerging, the existing data provides a strong foundation for understanding its mechanisms of action.
Future research should focus on conducting large-scale quantitative proteomic and phosphoproteomic studies to create a more comprehensive map of this compound's molecular targets. Such studies will be invaluable for identifying novel biomarkers of response and for the rational design of combination therapies to enhance its anti-cancer efficacy.
References
- 1. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine Suppressed the Progression of Human Glioma Cells by Inhibiting the TGF-β1/SMAD2/3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbuon.com [jbuon.com]
Safety Operating Guide
Proper Disposal Procedures for Berbamine
The following guide provides essential safety and logistical information for the proper disposal of Berbamine and its associated waste in a laboratory setting. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. The overriding principle is that all chemical waste must be managed in a safe and environmentally sound manner, adhering to all applicable federal, state, and local regulations.[1]
Hazard Assessment and Classification
This compound and its salts may present several hazards. It is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using. This compound hydrochloride, for instance, is classified as hazardous, while other forms may not be.[2][3] Always handle chemicals with care, using appropriate personal protective equipment (PPE).
Data Presentation: Summary of this compound Hazards
| Hazard Classification | This compound (hydrochloride)[2] | E6 this compound (p-nitrobenzoate)[3] |
| GHS Classification | Acute toxicity - oral 4; Skin irritation 2; Eye irritation 2A; Specific target organ toxicity (single exposure) 3 | Not classified as a hazardous substance |
| Signal Word | Warning | None |
| Hazard Statements | H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation | None |
| Environmental Hazard | Water hazard class 1 (slightly hazardous for water) | Water hazard class 1 (slightly hazardous for water) |
Step-by-Step Disposal Procedures
The following steps provide a general framework for the proper disposal of this compound. Local regulations and institutional policies must always be followed. When in doubt, treat the waste as hazardous and consult your institution's Environmental Health and Safety (EHS) department.[4][5]
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE as indicated in the SDS. This typically includes:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat
-
Dust mask (for solid forms)
Step 2: Waste Characterization and Segregation Properly characterize and segregate all waste streams containing this compound.[6]
-
Pure this compound (Solid): Collect unused or expired solid this compound in a dedicated, sealed container.
-
Solutions: The disposal method depends on the solvent.
-
Aqueous Solutions: Do not dispose of down the drain.[2] this compound is slightly hazardous to water, and discharging it into the environment must be avoided.[2][7] Collect in a designated aqueous waste container.
-
Organic Solvent Solutions: Collect in a container designated for the specific type of organic solvent waste (e.g., halogenated or non-halogenated).[5] Do not mix incompatible waste types.[4]
-
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers that have come into contact with this compound should be collected in a solid chemical waste container.[8] Contaminated broken glass should be placed in a specifically labeled container for sharp objects.[9]
Step 3: Containerization and Labeling
-
Container Selection: Use only appropriate, leak-proof containers for waste, preferably plastic.[1] Ensure the container is compatible with the waste type (e.g., do not store corrosive waste in a metal can).
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[1] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name of all contents (e.g., "this compound hydrochloride," "Methanol")
-
The approximate percentage of each component
-
The relevant hazard characteristics (e.g., Toxic, Ignitable)
-
The date accumulation started
-
Step 4: Storage
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA near the point of generation.[1][4]
-
Safe Storage: Keep waste containers tightly closed except when adding waste.[1] Ensure the storage area is well-ventilated.
Step 5: Disposal
-
EHS Pickup: Contact your institution's EHS department to arrange for a hazardous waste pickup.[4] Do not dispose of this compound waste with household garbage or pour it down the sanitary sewer.[1][2]
-
Regulatory Compliance: The waste generator is ultimately responsible for ensuring the final disposal is handled in compliance with all regulations.[10]
Experimental Protocols
The disposal of chemical waste is a standard safety procedure and does not involve experimental protocols. The methodologies are based on established safety guidelines and regulatory requirements for hazardous waste management.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. How Is Waste Management Handled During Toxicology Lab Maintenance [needle.tube]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ptb.de [ptb.de]
Personal protective equipment for handling Berbamine
Essential Safety and Handling Guide for Berbamine
This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals. Following these procedures is critical to ensure a safe laboratory environment and minimize exposure risks.
This compound hydrochloride is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is imperative to handle this compound with care, utilizing appropriate personal protective equipment and adhering to strict safety protocols.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. Always inspect PPE prior to use.[2]
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-impermeable, powder-free gloves (e.g., nitrile, neoprene) | To prevent skin contact, which can cause irritation.[1][3][4] Double gloving is recommended.[5] Change gloves frequently. |
| Body Protection | Laboratory coat or impervious protective clothing | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-certified N95/N100 respirator or full-face respirator | Required when there is a risk of generating airborne powder or aerosols, or if exposure limits are exceeded.[2][6] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Step-by-Step Handling Procedure
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contamination : Prevent the formation of dust and aerosols.[2][3] Avoid all direct contact with the skin and eyes.[2][3]
-
Minimize Exposure : Avoid breathing any dust, mists, or vapors.[1][3]
-
Hygiene : Wash hands thoroughly with soap and water after handling, both before and after removing gloves.[5][7]
-
Static Discharge : Implement precautionary measures against static discharge.[1]
Storage Requirements
-
Store in a tightly sealed, properly labeled container.[2][7]
-
Keep the container in a cool, dry, and well-ventilated place.[2]
-
Keep away from sources of ignition.[1]
Emergency Procedures
Rapid and correct response to emergencies such as spills or personnel exposure is critical.
Accidental Release (Spill) Measures
-
Evacuate : Evacuate non-essential personnel from the spill area.[2][3]
-
Ventilate : Ensure the area is adequately ventilated.
-
Don PPE : Wear all required personal protective equipment, including respiratory protection.[3]
-
Containment : Prevent the spill from spreading or entering drains.[2][3]
-
Clean-up : Carefully sweep up or mechanically collect the spilled solid material.[7][8] Avoid generating dust.[3] Place the material into a suitable, clean, dry, and closed container for disposal.[7]
-
Decontaminate : Clean the spill area thoroughly.
Caption: Logical workflow for responding to a this compound laboratory spill.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately.[7] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][7] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3][7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water.[3][7] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : When in doubt, all waste containing this compound should be treated as hazardous waste.[9]
-
Prohibited Disposal : Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1]
-
Recommended Disposal Method : The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[3]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable before disposing of it according to official regulations.[3][8]
-
Consult EHS : Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for hazardous waste pickup.[9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. targetmol.com [targetmol.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. ehs.mit.edu [ehs.mit.edu]
- 5. pppmag.com [pppmag.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
